Product packaging for 5-Methyl-5-hexen-2-one(Cat. No.:CAS No. 3240-09-3)

5-Methyl-5-hexen-2-one

Cat. No.: B1580765
CAS No.: 3240-09-3
M. Wt: 112.17 g/mol
InChI Key: VBCIOOKAKHGVMI-UHFFFAOYSA-N
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Description

5-Methyl-5-hexen-2-one, also known as 4-acetyl-2-methyl-1-butene or fema 3365, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a foliage, green, and vegetable taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B1580765 5-Methyl-5-hexen-2-one CAS No. 3240-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhex-5-en-2-one
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InChI

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h1,4-5H2,2-3H3
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InChI Key

VBCIOOKAKHGVMI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID5062928
Record name 5-Hexen-2-one, 5-methyl-
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Molecular Weight

112.17 g/mol
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CAS No.

3240-09-3
Record name 5-Methyl-5-hexen-2-one
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Foundational & Exploratory

5-Methyl-5-hexen-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-Methyl-5-hexen-2-one, a ketone with applications as a flavoring agent.[1] It details its chemical identity, physical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-methylhex-5-en-2-one .[1][2] Other common synonyms include methallylacetone and 5-methylene-2-hexanone.[1]

The chemical structure consists of a six-carbon chain. A ketone functional group is located at the second carbon position (C2), and a double bond exists between the fifth (C5) and a methyl-substituted sixth carbon, forming a terminal alkene.

chemical_structure C1 CH₃ C2 C C1->C2 O2 O C2->O2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 C C4->C5 C6_methyl CH₃ C5->C6_methyl C6_alkene CH₂ C5->C6_alkene dummy1 dummy2

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for its handling, application, and analysis in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1][3]
CAS Number 3240-09-3[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 148-149 °C[3][4]
Density 0.865 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.431[3][4]
Flash Point 42 °C (107.6 °F) - closed cup[5]
Solubility Insoluble in water; soluble in fats[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common and efficient method for the synthesis of this compound involves the alkylation of an acetoacetic ester followed by a cleavage reaction.[6] This procedure is noted for its relatively high yield and straightforward execution.

Workflow Diagram:

synthesis_workflow start Start Materials: Acetyl Acetoacetic Ester Methallyl Chloride alkylation Alkylation Reaction start->alkylation cleavage Keton-Cleavage Reaction alkylation->cleavage extraction Extraction & Filtration cleavage->extraction distillation Distillation Purification extraction->distillation product Product: This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Alkylation: The synthesis is initiated by the alkylation of acetoacetic ester using methallyl chloride (3-chloro-2-methylpropene).[6] Anhydrous potassium carbonate is added to a starting material of acetyl acetone.[6]

  • Cleavage: Following the alkylation, a cleavage reaction is performed.[6] The resulting ketoester is reacted with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).[6] The reaction mixture is stirred overnight and refluxed for one hour.[6]

  • Work-up and Purification: The sodium chloride (NaCl) formed is removed by filtration. The collected material is washed with ethanol. The final product is purified by distillation under normal pressure, followed by a second distillation under reduced pressure.[6]

This process has been reported to yield this compound at approximately 51% over a period of 17-21 hours.[6]

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Methodology:

  • Column: Newcrom R1 HPLC column.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier.[7] For standard detection, phosphoric acid is used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[7]

  • Application: This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[7]

References

Physical properties of 5-Methyl-5-hexen-2-one (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Methyl-5-hexen-2-one, a ketone with applications in the flavor and fragrance industry. The data presented is compiled from established scientific literature and supplier specifications, ensuring a reliable resource for laboratory and development work.

Core Physical Properties

The boiling point and density are fundamental physical constants crucial for the purification, handling, and storage of this compound. These properties are summarized below.

Data Presentation
Physical PropertyValueConditions
Boiling Point 148-150 °C@ 760 mmHg
Density 0.865 g/mL@ 25 °C

Note: Minor variations in reported values exist across different sources, which is common for chemical data. The provided ranges represent the most consistently cited figures.[1][2][3]

Experimental Protocols

While specific experimental documentation for the determination of these exact values for this compound is not detailed in the provided literature, standard methodologies for determining the boiling point and density of liquid ketones are well-established.

Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a compound like this compound is through distillation.

Objective: To purify the liquid and measure the temperature of the vapor that is in equilibrium with the liquid.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head (still head) with a port for a thermometer

  • Thermometer

  • Condenser (e.g., Liebig condenser)

  • Receiving flask

  • Boiling chips

Methodology:

  • The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Cooling water is circulated through the outer jacket of the condenser.

  • The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • The vapor is cooled and condensed back into a liquid, which is collected in the receiving flask.

  • The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the substance.[4][5] The boiling point range is typically recorded from the first drop of distillate collected to when the temperature begins to drop after the bulk of the material has distilled.

Density Determination

Density is the mass per unit volume of a substance.

Objective: To measure the mass and volume of a sample of this compound at a specific temperature.

Apparatus:

  • Pycnometer (a flask with a specific, accurately known volume) or a graduated cylinder and an analytical balance.

  • Constant temperature water bath.

Methodology (using a pycnometer for high accuracy):

  • The empty pycnometer is weighed precisely.

  • The pycnometer is filled with the liquid sample.

  • The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • The volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is removed.

  • The filled pycnometer is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the boiling point of a liquid ketone via distillation.

G Workflow for Boiling Point Determination by Distillation A Place Liquid Sample and Boiling Chips in Flask B Assemble Distillation Apparatus A->B C Position Thermometer Correctly B->C D Heat the Sample Gently C->D E Observe Vapor Rise and Condensation D->E F Record Stable Temperature as Boiling Point E->F G Collect Distillate E->G

Caption: Boiling point determination via distillation workflow.

References

5-Methyl-5-hexen-2-one (CAS: 3240-09-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-5-hexen-2-one (CAS Number: 3240-09-3), a naturally occurring unsaturated ketone. The document details its chemical identity, physicochemical properties, and a comprehensive synthesis protocol. While primarily utilized as a flavor and fragrance agent, its chemical structure as an α,β-unsaturated ketone suggests potential for biological activity, a topic explored herein based on the known reactivity of this chemical class. This guide consolidates key data to support further research and application development.

Chemical Identification and Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty, green, and citrus-like odor.[1][2] It is found naturally in hazelnuts and the plant Pulchea arabica.[3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 3240-09-3[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
IUPAC Name 5-methylhex-5-en-2-one[1]
SMILES CC(=C)CCC(=O)C[1]
InChI InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h1,4-5H2,2-3H3[1]
EC Number 221-807-6
FEMA Number 3365[1][4]

Table 2: Physicochemical Properties

PropertyValueReference
Boiling Point 148-149 °C
Density 0.865 g/mL at 25 °C
Refractive Index (n20/D) 1.431
Flash Point 42 °C (107.6 °F) - closed cup
Solubility Insoluble in water; soluble in fats and ethanol (B145695).[1]
Vapor Pressure 4.45 mmHg at 25 °C (estimated)

Synthesis of this compound

A well-established and straightforward method for the synthesis of this compound is through the alkylation of a β-diketone followed by a deacylation reaction. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Alkylation of 2,4-Pentanedione with Methallyl Chloride

This procedure details the reaction of methallyl chloride with 2,4-pentanedione in the presence of potassium carbonate to yield an intermediate which is then cleaved in situ to produce the final product.

Materials:

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methallyl chloride (3-chloro-2-methyl-1-propene)

  • 2,4-Pentanedione (acetylacetone)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • 1-L round-bottomed flask

  • Reflux condenser

  • Distilling head and condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 1-L round-bottomed flask equipped with a reflux condenser, add 78.0 g (0.56 mole) of anhydrous potassium carbonate, 45.0 g (0.50 mole) of methallyl chloride, 55.0 g (0.55 mole) of 2,4-pentanedione, and 300 ml of anhydrous ethanol.

  • Reflux the mixture on a steam bath for 16 hours.

  • Replace the reflux condenser with a distilling head and condenser, and distill approximately 200 ml of ethanol from the reaction mixture.

  • To the cooled residue, add 600 ml of ice water to dissolve the inorganic salts.

  • Extract the aqueous mixture with three portions of diethyl ether.

  • Combine the ether extracts and wash them twice with 100 ml of saturated sodium chloride solution.

  • Dry the ether solution over anhydrous magnesium sulfate for 30 minutes and then filter.

  • Evaporate the solvent from the filtrate.

  • Distill the residue through a 6-inch Vigreux column. Collect the fraction boiling at 145–155 °C. The expected yield is 26–29 g (47–52%).

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 2_4_Pentanedione 2,4-Pentanedione Reflux Reflux (16h) 2_4_Pentanedione->Reflux Methallyl_Chloride Methallyl Chloride Methallyl_Chloride->Reflux K2CO3 K₂CO₃ K2CO3->Reflux Ethanol Ethanol Ethanol->Reflux Ethanol_Distillation Ethanol Distillation Reflux->Ethanol_Distillation Aqueous_Workup Aqueous Workup (H₂O, Ether Extraction) Ethanol_Distillation->Aqueous_Workup Drying Drying (MgSO₄) Aqueous_Workup->Drying Solvent_Evaporation Solvent Evaporation Drying->Solvent_Evaporation Distillation Fractional Distillation Solvent_Evaporation->Distillation Final_Product This compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

TechniqueData Highlights
¹H NMR Data available on SpectraBase. Key signals would include those for the vinyl protons, the methyl group on the double bond, the methylene (B1212753) protons, and the methyl ketone protons.
¹³C NMR Data available on SpectraBase. Characteristic signals would include the carbonyl carbon, the olefinic carbons, and the various methyl and methylene carbons.
Mass Spectrometry (MS) Electron ionization mass spectra are available on the NIST WebBook.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretch in a ketone would be expected around 1715 cm⁻¹.
Kovats Retention Index Standard non-polar: 792, 813; Standard polar: 1300.[1]

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound in the context of drug development. However, as an α,β-unsaturated ketone, it belongs to a class of compounds known for their biological reactivity.

The key structural feature responsible for this reactivity is the electrophilic β-carbon, which can act as a Michael acceptor for nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. This covalent modification can lead to a range of cellular effects.

Potential Mechanisms of Action (Hypothesized):

  • Mitochondrial Toxicity: α,β-Unsaturated ketones have been identified as potential mitochondrial toxins.[5] They can deplete mitochondrial glutathione (B108866) and inhibit key enzymes in cellular respiration, leading to oxidative stress and apoptosis.

  • Enzyme Inhibition: The electrophilic nature of the double bond can lead to the irreversible inhibition of enzymes with critical nucleophilic residues in their active sites.[6]

  • Cytotoxicity: Through covalent modification of cellular nucleophiles, α,β-unsaturated ketones can disrupt cellular processes and induce cytotoxicity.[6][7] This property has been explored for the development of anticancer agents.[8][9]

  • Antioxidant and Anti-inflammatory Effects: Paradoxically, some α,β-unsaturated ketones can also exhibit antioxidant and anti-inflammatory effects, potentially through the activation of the Nrf2 signaling pathway.

It is important to note that the reactivity and biological effects of α,β-unsaturated ketones are highly dependent on the specific molecular structure.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent," suggesting low toxicity at the concentrations found in food.[1] However, for therapeutic applications, a thorough investigation of its pharmacological and toxicological profile would be necessary.

Logical Relationship of α,β-Unsaturated Ketone Reactivity

BiologicalActivity Potential Biological Activity of α,β-Unsaturated Ketones Unsaturated_Ketone α,β-Unsaturated Ketone (e.g., this compound) Michael_Addition Michael Addition Acceptor Unsaturated_Ketone->Michael_Addition Covalent_Modification Covalent Modification of Cellular Nucleophiles (e.g., Cysteine) Michael_Addition->Covalent_Modification Enzyme_Inhibition Enzyme Inhibition Covalent_Modification->Enzyme_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Covalent_Modification->Mitochondrial_Dysfunction Nrf2_Activation Nrf2 Pathway Activation Covalent_Modification->Nrf2_Activation Cytotoxicity Cytotoxicity / Apoptosis Mitochondrial_Dysfunction->Cytotoxicity Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response

Caption: Hypothesized biological activities of α,β-unsaturated ketones.

Conclusion

This compound is a well-characterized compound with established synthesis routes and physicochemical properties. Its primary application lies in the flavor and fragrance industry. While specific biological data relevant to drug development is currently limited, its classification as an α,β-unsaturated ketone suggests a potential for bioactivity that warrants further investigation. This guide provides a foundational resource for researchers interested in exploring the properties and potential applications of this molecule.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methyl-5-hexen-2-one. This document outlines the structural information revealed by NMR spectroscopy, supported by tabulated data, detailed experimental protocols, and visualizations of the molecular structure and key spectral correlations.

Introduction to this compound

This compound (C₇H₁₂O) is a ketone with a terminal double bond. Understanding its chemical structure is crucial for its application in various fields, including flavor and fragrance industries, and as a building block in organic synthesis. NMR spectroscopy is a powerful analytical technique for elucidating the precise structure and connectivity of atoms within a molecule.

Predicted NMR Spectral Data

Due to the limited availability of public, detailed experimental NMR data for this compound, the following sections are based on predicted spectral data, which provide a reliable estimation of the chemical shifts and coupling patterns.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H1 (CH₃-C=O)2.15Singlet (s)3H
H3 (-CH₂-C=O)2.65Triplet (t)2H
H4 (-CH₂-C=C)2.29Triplet (t)2H
H6 (CH₃-C=C)1.72Singlet (s)3H
H6' (C=CH₂)4.70Singlet (s)1H
H6'' (C=CH₂)4.75Singlet (s)1H
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C1 (CH₃-C=O)29.8
C2 (C=O)208.5
C3 (-CH₂-C=O)43.5
C4 (-CH₂-C=C)28.1
C5 (C=CH₂)144.8
C6 (CH₃-C=C)22.4
C7 (C=CH₂)110.3

Structural Interpretation of NMR Spectra

The predicted NMR data allows for a detailed assignment of the signals to the corresponding protons and carbons in this compound.

¹H NMR Spectrum Interpretation
  • H1 (2.15 ppm, s, 3H): The singlet at 2.15 ppm integrating to three protons is characteristic of a methyl group attached to a carbonyl carbon.

  • H3 (2.65 ppm, t, 2H): The triplet at 2.65 ppm corresponds to the methylene (B1212753) group adjacent to the carbonyl group. It is split into a triplet by the neighboring methylene group at C4.

  • H4 (2.29 ppm, t, 2H): The triplet at 2.29 ppm is assigned to the methylene group adjacent to the double bond. It is split into a triplet by the neighboring methylene group at C3.

  • H6 (1.72 ppm, s, 3H): This singlet, integrating to three protons, is assigned to the methyl group on the double bond.

  • H6' and H6'' (4.70 and 4.75 ppm, s, 1H each): These two singlets in the vinylic region are characteristic of the two geminal protons on the terminal double bond. Their distinct chemical shifts are due to their different magnetic environments.

¹³C NMR Spectrum Interpretation
  • C1 (29.8 ppm): This upfield signal corresponds to the methyl carbon attached to the carbonyl group.

  • C2 (208.5 ppm): The signal at the most downfield position is characteristic of a ketone carbonyl carbon.

  • C3 (43.5 ppm): This signal is assigned to the methylene carbon adjacent to the carbonyl group.

  • C4 (28.1 ppm): This upfield signal corresponds to the other methylene carbon in the chain.

  • C5 (144.8 ppm): This downfield signal in the olefinic region is attributed to the quaternary carbon of the double bond.

  • C6 (22.4 ppm): This upfield signal is assigned to the methyl carbon attached to the double bond.

  • C7 (110.3 ppm): This signal in the olefinic region corresponds to the terminal methylene carbon of the double bond.

Experimental Protocols

While the presented data is predicted, a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below for reference.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz is suitable for acquiring both ¹H and ¹³C spectra.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling.

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

Visualizations

The following diagrams illustrate the structure and key NMR correlations for this compound.

Caption: Chemical structure of this compound with atom numbering.

G cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals H1 H1 (2.15 ppm) C1 C1 (29.8 ppm) H1->C1 ¹J C2 C2 (208.5 ppm) H1->C2 ²J H3 H3 (2.65 ppm) H4 H4 (2.29 ppm) H3->H4 J-coupling H3->C2 ²J C3 C3 (43.5 ppm) H3->C3 ¹J C4 C4 (28.1 ppm) H3->C4 ²J H4->C3 ²J H4->C4 ¹J C5 C5 (144.8 ppm) H4->C5 ²J H6 H6 (1.72 ppm) H6->C5 ²J C6 C6 (22.4 ppm) H6->C6 ¹J H7 H7 (4.70, 4.75 ppm) H7->C5 ²J C7 C7 (110.3 ppm) H7->C7 ¹J

Caption: Key NMR correlations for this compound.

Conclusion

This guide has provided a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The assignments of all proton and carbon signals have been presented in a clear, tabular format, and the structural basis for the observed chemical shifts and multiplicities has been explained. The included experimental protocols offer a practical guide for acquiring high-quality NMR data for this and similar compounds. The visualizations further aid in understanding the molecular structure and its NMR spectral features. This comprehensive analysis serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-Methyl-5-hexen-2-one (C₇H₁₂O), a ketone with a molecular weight of 112.17 g/mol .[1][2] Understanding the fragmentation of this and similar molecules is crucial for structural elucidation and identification in complex matrices. This document outlines the primary fragmentation pathways, presents quantitative data from its electron ionization mass spectrum, details a standard experimental protocol for analysis, and provides visual diagrams to illustrate the fragmentation processes and experimental workflow.

Core Fragmentation Mechanisms of Ketones

The fragmentation of aliphatic ketones in mass spectrometry is primarily governed by a few well-understood mechanisms. When a this compound molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•) which is energetically unstable and prone to dissociation.[3] The principal fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[4][5]

  • α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom (the α-carbon).[5] This process results in the formation of a stable acylium ion.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[4][6] It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.[3][6]

Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M⁺•) is observed at a mass-to-charge ratio (m/z) of 112. The fragmentation pattern is a direct consequence of the molecule's structure, particularly the location of the carbonyl group and the double bond.

Quantitative Data Summary

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is compiled from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonRelative Intensity (%)Fragmentation Pathway
112[C₇H₁₂O]⁺• (Molecular Ion)15-
97[C₆H₉O]⁺5Loss of •CH₃
70[C₄H₆O]⁺•30McLafferty Rearrangement
55[C₄H₇]⁺100Allylic Cleavage
43[CH₃CO]⁺85α-Cleavage
Interpretation of Major Fragments
  • m/z 112 [M]⁺•: This peak represents the intact molecular ion of this compound.

  • m/z 97: This ion is likely formed by the loss of a methyl radical (•CH₃) from the molecular ion.

  • m/z 70: This significant peak is characteristic of a McLafferty Rearrangement . In this compound, a γ-hydrogen is transferred from the C4 position to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond, resulting in the elimination of a neutral propene molecule and the formation of an enol radical cation with m/z 70.

  • m/z 55: The base peak at m/z 55 is attributed to a stable allylic cation. This is likely formed by the cleavage of the C3-C4 bond, which is allylic to the double bond, leading to the formation of the [C₄H₇]⁺ cation.

  • m/z 43: This prominent peak is a classic indicator of an α-cleavage in a methyl ketone. The bond between the carbonyl carbon (C2) and the adjacent carbon (C3) breaks, resulting in the formation of a stable acylium ion, [CH₃CO]⁺.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a generalized, yet detailed, methodology for obtaining the mass spectrum of this compound.

Objective: To generate a reproducible electron ionization mass spectrum of this compound for qualitative and quantitative analysis of its fragmentation pattern.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the preferred setup for introducing the volatile analyte.

  • The mass spectrometer should be equipped with an electron ionization (EI) source.

  • A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

Reagents and Materials:

  • This compound standard, >98% purity.

  • High-purity solvent for sample dilution (e.g., methanol (B129727) or dichloromethane).

  • Inert gas for GC carrier gas (e.g., Helium or Nitrogen).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC Separation (if required):

    • Set the GC oven temperature program to ensure good separation from any impurities and the solvent front. A typical program might start at 50°C and ramp up to 250°C.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Ionization:

    • The eluent from the GC column is directed into the EI source of the mass spectrometer.

    • The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector.

    • The signal is amplified and recorded by the data system.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

    • The resulting spectrum will show the relative abundance of the molecular ion and its various fragment ions.

Visualizing the Fragmentation and Workflow

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_allylic Allylic Cleavage M This compound [C₇H₁₂O]⁺• m/z = 112 alpha_frag [CH₃CO]⁺ m/z = 43 M->alpha_frag Loss of •C₄H₇ mclafferty_frag [C₄H₆O]⁺• m/z = 70 M->mclafferty_frag Loss of C₃H₆ allylic_frag [C₄H₇]⁺ m/z = 55 M->allylic_frag Loss of •CH₂COCH₃

Caption: Fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_introduction Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dilute this compound in volatile solvent gc Gas Chromatography (GC) prep->gc ei Electron Ionization (70 eV) gc->ei ma Mass Analyzer (e.g., Quadrupole) ei->ma det Detector ma->det da Mass Spectrum Generation (Intensity vs. m/z) det->da

Caption: General workflow for EI-MS analysis.

References

An In-depth Technical Guide to the FTIR Spectroscopic Analysis of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Methyl-5-hexen-2-one. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for obtaining its infrared spectrum, and a logical workflow for the analysis.

Core Concept: Vibrational Spectroscopy of this compound

This compound is a ketone with the chemical formula C₇H₁₂O. Its structure features a carbonyl group (C=O), a carbon-carbon double bond (C=C), and both sp² and sp³ hybridized C-H bonds. FTIR spectroscopy is an essential analytical technique for identifying these functional groups by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational modes of the molecule's bonds.

Data Presentation: Expected Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound. These ranges are based on established spectroscopic principles for ketones and alkenes.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C=O StretchingKetone~1715StrongThe position of this peak is characteristic of a saturated aliphatic ketone. Conjugation with the C=C bond would lower this frequency, but they are not conjugated.[1]
=C-H StretchingAlkene (sp² C-H)3000 - 3100MediumThis absorption appears at a higher frequency than the C-H stretching of alkanes.[2][3]
-C-H StretchingAlkane (sp³ C-H)2850 - 2960StrongThese absorptions are due to the methyl and methylene (B1212753) groups in the molecule.[4][5]
C=C StretchingAlkene1640 - 1680MediumThe intensity of this peak can sometimes be weak for symmetrically substituted alkenes.
=C-H Out-of-Plane Bending1,1-Disubstituted Alkene~890StrongThis is a characteristic and often intense band for geminal disubstituted alkenes (R₂C=CH₂).[4]
C-H Bending (Methyl/Methylene)Alkane1375 - 1465MediumThese bands correspond to the scissoring and bending vibrations of the alkyl portions of the molecule.

Experimental Protocol: FTIR Analysis of Liquid this compound

This section details a standard procedure for acquiring the FTIR spectrum of a neat liquid sample like this compound using the thin film method with salt plates. An alternative method using Attenuated Total Reflectance (ATR) is also briefly described.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Polished salt plates (e.g., NaCl or KBr) and a holder

  • Pasteur pipette or glass dropper

  • This compound sample

  • Appropriate solvent for cleaning (e.g., spectroscopic grade acetone (B3395972) or isopropanol)

  • Lens tissue

Procedure: Thin Film Method

  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a single drop of this compound onto the center of one of the salt plates.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid introducing air bubbles.

  • Sample Analysis:

    • Place the assembled salt plates into the sample holder in the FTIR spectrometer's beam path.

    • Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically process the raw data to produce a final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent and lens tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Alternative Procedure: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Sample Analysis: Acquire the spectrum as described in the thin film method.

  • Cleaning: Clean the ATR crystal with a suitable solvent and a soft cloth.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the FTIR analysis and the key functional groups of the molecule.

experimental_workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_processing Data Processing and Interpretation start Start sample_prep Prepare Neat Liquid Sample (Thin Film on Salt Plates or ATR) start->sample_prep background Acquire Background Spectrum acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) sample_prep->acquire_spectrum background->acquire_spectrum process_data Process Spectrum (Background Subtraction, FT) acquire_spectrum->process_data peak_analysis Identify Characteristic Peaks (C=O, C=C, C-H stretches & bends) process_data->peak_analysis interpretation Correlate Peaks to Functional Groups peak_analysis->interpretation report Generate Report interpretation->report

Caption: Experimental workflow for FTIR analysis.

functional_groups Key Functional Groups of this compound molecule This compound ketone Ketone (C=O) molecule->ketone ~1715 cm⁻¹ alkene Alkene (C=C) molecule->alkene ~1650 cm⁻¹ sp2_ch sp² C-H molecule->sp2_ch >3000 cm⁻¹ sp3_ch sp³ C-H molecule->sp3_ch <3000 cm⁻¹

Caption: Functional groups and their IR regions.

References

The Natural Occurrence of 5-Methyl-5-hexen-2-one in Plants and Foods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-one is a volatile organic compound with a characteristic fruity and green aroma. It is recognized as a flavoring agent in the food industry and is also found as a natural constituent in some plants. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants and foods. The document is intended for researchers, scientists, and professionals in drug development who are interested in the natural sources, analytical methodologies, and potential biosynthetic pathways of this compound. While the presence of this compound in certain natural sources has been reported, this guide also highlights the existing gaps in quantitative data and detailed biosynthetic information, paving the way for future research in this area.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a limited number of plant species. The primary sources cited in the literature include hazelnuts and the plant Pulchea Arabica.[1] Another related compound, 5-Hexen-2-one, 5-methyl-3-methylene, has been detected in tomatoes, although it has not been quantified. The following table summarizes the known natural sources of this compound. It is important to note that while the presence of this compound is documented, specific quantitative data remains largely unavailable in the current scientific literature.

Plant/Food SourceFamilyPart of Plant/FoodQuantitative Data (Concentration)Reference
Hazelnut (Corylus avellana)BetulaceaeNutData not available in reviewed literature[1]
Pulchea ArabicaAsteraceaeNot specifiedData not available in reviewed literature[1]

Experimental Protocols

The identification and quantification of volatile compounds like this compound from complex natural matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method employed for this purpose. Below are detailed methodologies adapted from studies on the analysis of volatile compounds in hazelnuts, which can be applied to the study of this compound.

Sample Preparation and Extraction of Volatile Compounds

a) Headspace Solid-Phase Microextraction (HS-SPME)

This technique is widely used for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

  • Sample Preparation: A known quantity of the ground plant material (e.g., 2 grams of ground hazelnuts) is placed into a sealed headspace vial.

  • Internal Standard: An internal standard (e.g., 2-octanol (B43104) in methanol) is added to the sample for quantification purposes.

  • Extraction: The vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

b) Solvent Extraction

  • Extraction: A known amount of the plant material is homogenized and extracted with a suitable organic solvent (e.g., diethyl ether or a mixture of pentane (B18724) and diethyl ether).

  • Concentration: The extract is carefully concentrated under a gentle stream of nitrogen to a smaller volume.

  • Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: A gas chromatograph equipped with a capillary column is used for the separation of the volatile compounds.

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 250°C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Injection: The sample is injected in splitless or split mode, depending on the concentration of the analytes.

  • Mass Spectrometer: The mass spectrometer is used for the detection and identification of the separated compounds.

    • Ionization: Electron ionization (EI) at 70 eV is typically used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Acquisition: The mass spectra are recorded over a specific mass range (e.g., m/z 35-400).

Compound Identification and Quantification
  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of the compound is determined by creating a calibration curve using a series of standard solutions of known concentrations. The peak area of the compound in the sample is compared to the calibration curve, and the concentration is calculated relative to the internal standard.

Signaling Pathways and Biosynthesis

The biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, it is likely derived from the metabolism of fatty acids or branched-chain amino acids. Aliphatic ketones in plants can be formed through various pathways, including the β-oxidation of fatty acids followed by decarboxylation.

The diagram below illustrates a generalized workflow for the analysis of volatile compounds from a plant matrix, which would be applicable for the study of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analytical Instrumentation cluster_data Data Processing & Analysis cluster_result Result Plant_Material Plant Material (e.g., Hazelnuts) Grinding Grinding Plant_Material->Grinding HS_Vial Placement in Headspace Vial Grinding->HS_Vial Add_IS Addition of Internal Standard HS_Vial->Add_IS SPME_Extraction HS-SPME Extraction Add_IS->SPME_Extraction GC_MS GC-MS Analysis SPME_Extraction->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search RI_Calculation Retention Index Calculation Peak_Integration->RI_Calculation Quantification Quantification Peak_Integration->Quantification Identification Identification of this compound Library_Search->Identification RI_Calculation->Identification Concentration Determination of Concentration Quantification->Concentration

Caption: A generalized workflow for the analysis of this compound from plant materials.

A potential, though speculative, biosynthetic relationship could involve the degradation of larger unsaturated precursors. The following diagram illustrates a logical relationship for a hypothetical biosynthetic origin.

Hypothetical_Biosynthesis cluster_precursors Potential Precursors cluster_pathways Metabolic Pathways cluster_product Product Fatty_Acids Unsaturated Fatty Acids Oxidation Oxidative Processes (e.g., β-oxidation) Fatty_Acids->Oxidation Amino_Acids Branched-Chain Amino Acids Amino_Acids->Oxidation Decarboxylation Decarboxylation Oxidation->Decarboxylation Other_Enzymatic Other Enzymatic Reactions Oxidation->Other_Enzymatic Target_Molecule This compound Decarboxylation->Target_Molecule Other_Enzymatic->Target_Molecule

Caption: A hypothetical biosynthetic pathway leading to the formation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound found in hazelnuts and Pulchea Arabica. Despite its recognized presence, there is a significant lack of quantitative data regarding its concentration in these and other potential natural sources. The experimental protocols outlined in this guide, primarily based on HS-SPME followed by GC-MS analysis, provide a robust framework for future research aimed at quantifying this compound.

Further research is crucial to:

  • Quantify the concentration of this compound in hazelnuts, Pulchea Arabica, and other plants and foods.

  • Elucidate the specific biosynthetic pathway leading to the formation of this compound in plants.

  • Investigate the potential biological activities of this compound, which could be of interest for drug development and other applications.

Addressing these knowledge gaps will provide a more complete understanding of the natural occurrence and significance of this compound.

References

Keto-Enol Tautomerism in 5-Methyl-5-hexen-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of a ketone or aldehyde (keto form) and its corresponding vinyl alcohol (enol form). While extensively studied in β-dicarbonyl compounds, the tautomerism in simple unsaturated ketones such as 5-Methyl-5-hexen-2-one presents a unique case study. This technical guide provides an in-depth analysis of the keto-enol tautomerism in this compound, detailing the theoretical underpinnings, experimental protocols for quantification, and computational approaches for modeling this equilibrium. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of tautomeric forms for applications in medicinal chemistry, reaction kinetics, and material science.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where isomers are in dynamic equilibrium and can be readily interconverted.[1][2] The interconversion involves the migration of a proton and the shifting of bonding electrons.[1] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form.[1][3] This preference is primarily due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.

However, several structural factors can influence the position of this equilibrium and increase the stability of the enol tautomer. These include:

  • Conjugation: Extended π-systems can stabilize the enol form.[1][4]

  • Hydrogen Bonding: Intramolecular hydrogen bonding in the enol form can significantly increase its stability.[1][4]

  • Aromaticity: If the enol is part of an aromatic ring, the enol form will be highly favored.[1]

  • Substitution: Increased substitution on the double bond of the enol can enhance its stability.[1]

In the case of this compound, the molecule possesses an isolated double bond, which does not directly conjugate with the potential enol double bond. Therefore, a significant shift towards the enol form is not anticipated under standard conditions.

Tautomeric Forms of this compound

The keto-enol tautomerism of this compound can result in two possible enol forms due to the presence of α-hydrogens on both sides of the carbonyl group.

tautomers cluster_keto Keto Form cluster_enol1 Enol Form 1 cluster_enol2 Enol Form 2 Keto This compound Enol1 5-Methyl-5-hexen-1-en-2-ol Keto->Enol1 Equilibrium 1 Enol2 5-Methyl-6-hexen-2-en-2-ol Keto->Enol2 Equilibrium 2

Caption: Keto-enol tautomeric equilibria for this compound.

Experimental Determination of Tautomeric Equilibrium

The primary experimental technique for quantifying keto-enol equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] Both ¹H and ¹³C NMR can be utilized to identify and quantify the different tautomers present in a sample.

NMR Spectroscopy Protocol

The following protocol outlines the steps for determining the keto-enol equilibrium of this compound using ¹H NMR.

Objective: To quantify the percentage of keto and enol forms of this compound in different solvents and at various temperatures.

Materials:

  • This compound (purified)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the chosen deuterated solvents at a known concentration (e.g., 10 mg/mL).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals.

  • Signal Identification:

    • Keto Form: Identify the characteristic signals for the keto tautomer. The α-protons adjacent to the carbonyl group will typically appear in the δ 2.0-2.5 ppm region.

    • Enol Form: Identify the characteristic signals for the enol tautomer(s). The vinylic proton of the enol will appear in the δ 4.5-5.5 ppm region, and the hydroxyl proton will be a broad singlet, the chemical shift of which is solvent-dependent.

  • Integration and Quantification:

    • Carefully integrate the signals corresponding to unique protons of the keto and enol forms.[7]

    • The percentage of each tautomer can be calculated using the following formula: % Enol = [Integral of Enol signal / (Integral of Enol signal + Integral of Keto signal)] x 100

  • Temperature and Solvent Effects: Repeat the measurements at different temperatures and in various solvents to investigate their influence on the equilibrium position.[6]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_quant Quantification prep Prepare solutions of this compound in deuterated solvents acq Acquire 1H NMR spectra at various temperatures prep->acq analysis Identify and integrate keto and enol signals acq->analysis quant Calculate tautomer percentages and equilibrium constant analysis->quant

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Expected Quantitative Data
Solvent (at 298 K)% Keto Form (Expected)% Enol Form (Expected)Equilibrium Constant (Keq = [Enol]/[Keto])
CDCl₃ (Chloroform-d)> 99.9%< 0.1%< 0.001
DMSO-d₆ (DMSO-d6)> 99.5%< 0.5%< 0.005
Acetone-d₆> 99.8%< 0.2%< 0.002

Table 1: Hypothetical Tautomeric Composition of this compound in Various Solvents.

Computational Modeling of Tautomerism

Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion.[8][9][10] Density Functional Theory (DFT) is a commonly employed method for such studies.

Computational Protocol

Objective: To calculate the relative energies of the keto and enol tautomers of this compound and the transition state for their interconversion.

Methodology:

  • Structure Optimization:

    • Build the 3D structures of the keto and both enol tautomers.

    • Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Transition State Search:

    • Locate the transition state structure for the interconversion between the keto and the more stable enol form using a method like the Berny algorithm.

    • Confirm the transition state by frequency analysis (one imaginary frequency).

  • Solvent Effects:

    • Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD).

  • Energy Profile:

    • Calculate the relative energies of the reactants, transition state, and products to construct a reaction energy profile.

computational_workflow cluster_build Structure Building cluster_opt Optimization & Frequencies cluster_ts Transition State cluster_energy Energy Calculation build Build 3D structures of keto and enol tautomers opt Geometry optimization and frequency calculations (DFT) build->opt ts Locate and verify transition state structure opt->ts energy Calculate relative energies and construct energy profile ts->energy

Caption: Workflow for computational analysis of keto-enol tautomerism.

Predicted Computational Data

The following table presents predicted relative Gibbs free energies for the tautomers of this compound in the gas phase.

TautomerRelative Gibbs Free Energy (ΔG, kcal/mol)
Keto Form0.00 (Reference)
Enol Form 1+10 to +15
Enol Form 2+12 to +18

Table 2: Predicted Relative Gibbs Free Energies of Tautomers in the Gas Phase.

Implications for Drug Development and Research

The tautomeric state of a molecule can have profound effects on its physicochemical properties and biological activity. For instance:

  • Receptor Binding: Different tautomers may exhibit different binding affinities to a biological target.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can be influenced by the predominant tautomeric form.

  • Metabolism: The metabolic fate of a drug can vary depending on its tautomeric state.

A thorough understanding and characterization of the keto-enol tautomerism of lead compounds and drug candidates containing ketone functionalities are therefore crucial in the drug discovery and development process.

Conclusion

The keto-enol tautomerism of this compound, while expected to strongly favor the keto form, provides an excellent model system for applying modern experimental and computational techniques to study tautomeric equilibria. The methodologies outlined in this guide, including NMR spectroscopy and DFT calculations, offer a robust framework for researchers to quantitatively assess the tautomeric landscape of this and other unsaturated ketones. Such analyses are vital for a comprehensive understanding of molecular behavior in various chemical and biological contexts.

References

An In-depth Technical Guide to the Solubility of 5-Methyl-5-hexen-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-5-hexen-2-one, a ketone with applications in various chemical syntheses and as a flavoring agent. Understanding its solubility in different organic solvents is crucial for its effective use in research, development, and manufacturing processes. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Technical Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 148-149 °C at 760 mmHg[2]
Density 0.865 g/mL at 25 °C[2]
logP (o/w) 1.439 (estimated)[3]
Solubility of this compound in Organic Solvents at 25°C

The following table summarizes the quantitative solubility of this compound in a range of common organic solvents at a standard temperature of 25°C.

SolventChemical ClassSolubility (g/L) at 25°C
MethanolAlcohol583.19
EthanolAlcohol481.57
IsopropanolAlcohol512.99
n-PropanolAlcohol444.53
n-ButanolAlcohol383.32
IsobutanolAlcohol341.52
sec-ButanolAlcohol455.93
n-PentanolAlcohol232.09
Ethylene GlycolGlycol259.61
AcetoneKetone343.75
2-ButanoneKetone328.84
ChloroformHalogenated Hydrocarbon421.77
Diethyl EtherEtherMiscible (qualitative)
Tetrahydrofuran (THF)Ether347.76
1,4-DioxaneEther267.24
Ethyl AcetateEster198.81
Methyl AcetateEster281.21
AcetonitrileNitrile195.44
Dimethyl Sulfoxide (DMSO)Sulfoxide273.89
N,N-Dimethylformamide (DMF)Amide554.74
TolueneAromatic Hydrocarbon72.8
n-HexaneAliphatic Hydrocarbon58.54
CyclohexaneAlicyclic Hydrocarbon28.26
WaterProtic Solvent4.177 (est.)

Note: Data is primarily sourced from Scent.vn, with qualitative information from other sources.[4]

Experimental Protocols

Determination of Quantitative Solubility

This protocol outlines a standard method for determining the solubility of a liquid analyte, such as this compound, in a liquid organic solvent.

Objective: To quantitatively determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

  • Centrifuge (optional)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The excess solute should be clearly visible as a separate phase.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for phase separation. If separation is slow, the sample can be centrifuged at the controlled temperature.

    • Carefully extract an aliquot of the clear, saturated solvent phase using a pipette or syringe. It is critical to avoid disturbing the undissolved solute.

    • Filter the collected aliquot through a chemically compatible syringe filter to remove any microscopic undissolved droplets.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow A Start: Define System (Solute, Solvent, Temperature) B Prepare Supersaturated Solution (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) B->C D Phase Separation (Allow to settle or centrifuge) C->D E Sample Saturated Phase (Careful extraction of clear liquid) D->E F Filter Sample (Remove undissolved micro-droplets) E->F G Prepare Dilutions and Standards F->G H Quantitative Analysis (e.g., GC-FID) G->H I Data Processing (Calibration Curve and Concentration Calculation) H->I J End: Report Solubility (e.g., g/L) I->J

Caption: Workflow for the experimental determination of solubility.

References

Molecular weight and formula for 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Formula: C₇H₁₂O

Molecular Weight: 112.17 g/mol [1]

This technical guide provides an in-depth overview of 5-Methyl-5-hexen-2-one, a ketone compound with applications in the flavor and fragrance industries. This document consolidates key chemical and physical properties, safety data, and a detailed experimental protocol for its synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for laboratory and research applications.

PropertyValueReference
Molecular Weight112.17 g/mol [1]
CAS Number3240-09-3[2]
Density0.865 g/mL at 25 °C
Boiling Point148-149 °C
Refractive Index1.431 (n20/D)
Flash Point42 °C (107.6 °F) - closed cup
FEMA Number3365[1]

Experimental Protocol: Synthesis of this compound

A common and cost-effective method for the synthesis of this compound is through the alkylation of an acetoacetic ester followed by cleavage.[3] The following protocol is based on the "Organic Syntheses Method".[3]

Materials:

Procedure:

  • Alkylation: React acetoacetic ester with methallyl chloride in the presence of sodium ethoxide in an ethanol solution.

  • Reflux: Stir the reaction mixture continuously overnight and then reflux for an additional hour.

  • Extraction: After reflux, filter the mixture to remove the precipitated sodium chloride.

  • Washing: Wash the acquired material with ethanol.

  • Distillation: Distill the ethanol solution under normal atmospheric pressure.

  • Vacuum Distillation: Perform a second distillation under reduced pressure (90-110°C/15mmHg) to obtain 3-methyl-4-carboethoxyhexan-5-one.

  • Cleavage: React the purified ketoester with a 10% aqueous solution of sodium hydroxide.

  • Final Purification: The resulting product, this compound, can be further purified by distillation.

This method typically results in a yield of approximately 51%.[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_alkylation Alkylation Step cluster_purification Purification of Intermediate cluster_cleavage Cleavage Step start Acetoacetic Ester + Methallyl Chloride reflux Overnight Stirring & Reflux start->reflux Sodium Ethoxide in Ethanol filtration Filtration (Remove NaCl) reflux->filtration distillation Distillation filtration->distillation vacuum_distillation Vacuum Distillation distillation->vacuum_distillation cleavage Reaction with 10% NaOH vacuum_distillation->cleavage final_product This compound cleavage->final_product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound is primarily utilized as a flavoring and fragrance agent, found naturally in hazelnuts and the plant Pulchea arabica.[3] Its characteristic odor is described as fatty, green, and citrus-like.[1]

From a drug development perspective, the α,β-unsaturated ketone moiety in its structure suggests potential for biological activity. Such compounds can undergo Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins. This reactivity could lead to various cellular effects, including cytotoxicity and enzyme inhibition. While specific research on the biological pathways affected by this compound is limited, related α,β-unsaturated ketones have been investigated for their potential antimicrobial and cytotoxic properties. Further research is warranted to explore the therapeutic or toxicological profile of this compound.

Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are available for this compound through various chemical databases, which are essential for its identification and characterization in a research setting.

References

An In-depth Technical Guide on the Thermochemical Data and Stability of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-one, a β,γ-unsaturated ketone, is a molecule of interest in various chemical research domains, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis. A thorough understanding of its thermochemical properties and stability is paramount for its effective application and for the design of processes involving this compound. This technical guide provides a comprehensive overview of the available thermochemical data, stability profile, and relevant experimental methodologies for this compound.

Thermochemical Data

Quantitative thermochemical data for this compound is not extensively reported in publicly available literature. The following tables summarize the available physical properties and the limited thermochemical data. In the absence of experimentally determined values for key thermochemical properties like enthalpy of formation, entropy, and heat capacity, data from computational chemistry databases and estimations based on analogous compounds are often utilized.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O[NIST WebBook]
Molecular Weight 112.17 g/mol [NIST WebBook]
CAS Number 3240-09-3[NIST WebBook]
Boiling Point 148-149 °C at 760 mmHgSigma-Aldrich
Density 0.865 g/mL at 25 °CSigma-Aldrich
Refractive Index 1.431 at 20 °CSigma-Aldrich

Table 2: Thermochemical Properties of this compound

PropertyValueMethodReference
Ionization Energy 9.40 eVPhotoelectron Spectroscopy[NIST WebBook]
Standard Enthalpy of Formation (gas, 298.15 K) Data not available--
Standard Molar Entropy (gas, 298.15 K) Data not available--
Molar Heat Capacity at constant pressure (gas) Data not available--

Note: The absence of key thermochemical data highlights a research gap that could be addressed through experimental calorimetry or high-level computational studies.

Stability and Reactivity

The stability of this compound is influenced by its β,γ-unsaturated ketone functional group. This class of compounds is known to undergo specific types of reactions, particularly isomerization and decomposition under certain conditions.

Isomerization

One of the most significant aspects of the stability of β,γ-unsaturated ketones is their propensity to isomerize to the more thermodynamically stable α,β-unsaturated isomers. This isomerization can be catalyzed by acids or bases, or induced photochemically.

Photochemical Isomerization:

Upon exposure to ultraviolet radiation, β,γ-unsaturated ketones can undergo a variety of photochemical reactions. A common pathway is the[1][2]-acyl shift, which can lead to the formation of a cyclopropyl (B3062369) ketone. Another possibility is the isomerization to the conjugated α,β-unsaturated ketone.

Caption: Potential photochemical isomerization pathways of this compound.

Thermal Decomposition

At elevated temperatures, aliphatic ketones can undergo decomposition through various radical mechanisms. The primary decomposition pathways for ketones typically involve α-cleavage (Norrish Type I) or γ-hydrogen abstraction (Norrish Type II) for ketones with accessible γ-hydrogens. For this compound, both pathways are plausible and would lead to a complex mixture of smaller molecules.

Experimental Protocols

Precise determination of the thermochemical data for this compound requires rigorous experimental procedures. The following sections outline the standard methodologies for measuring key thermochemical properties.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) can be determined indirectly from the standard enthalpy of combustion (ΔcH°). The enthalpy of combustion is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically encapsulated in a gelatin capsule for volatile liquids) is placed in a crucible inside the bomb calorimeter.

  • Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature is recorded.

  • Combustion: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored until a maximum is reached and the system begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the fuse wire and any side reactions (e.g., formation of nitric acid).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

G Workflow for Enthalpy of Formation Determination A Sample Preparation (weighing and encapsulation) B Bomb Assembly (pressurization with O₂) A->B C Calorimeter Setup (submersion and initial temp.) B->C D Ignition and Combustion C->D E Temperature Monitoring D->E F Calculation of ΔcH° E->F G Calculation of ΔfH° (using Hess's Law) F->G

Caption: Experimental workflow for determining the enthalpy of formation.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter.

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) run under the identical conditions. The heat flow difference is directly proportional to the heat capacity of the sample.

Conclusion

This technical guide has summarized the currently available thermochemical and stability data for this compound. While some physical properties are well-documented, a significant gap exists in the experimental thermochemical data, particularly for its enthalpy of formation, entropy, and heat capacity. The stability of this compound is governed by its β,γ-unsaturated ketone structure, with isomerization to the more stable α,β-conjugated system being a key consideration, especially under photochemical conditions. The outlined experimental protocols for bomb calorimetry and differential scanning calorimetry provide a clear path for obtaining the missing crucial thermochemical parameters. Further research to determine these values would be highly beneficial for the scientific and industrial communities that utilize this compound.

References

Initial Toxicological and Safety Profile of 5-Methyl-5-hexen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 22, 2025

This technical guide provides a comprehensive overview of the initial toxicological and safety data available for 5-Methyl-5-hexen-2-one (CAS No. 3240-09-3). The information is compiled from publicly available regulatory assessments, supplier safety data, and scientific literature on structurally related compounds. This document is intended to serve as a foundational resource for professionals involved in the research, development, and safety assessment of this substance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong, fatty, green, citrus-like odor.[1] It is a ketone and an α,β-unsaturated carbonyl compound.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS Number 3240-09-3
Appearance Colorless to pale yellow liquid[1]
Odor Strong, fatty, green, citrus-like[1]
Boiling Point 148-149 °C
Density 0.865 g/mL at 25 °C
Flash Point 42 °C (108 °F)[2]
Refractive Index 1.428-1.433 at 20 °C[2]
Solubility Insoluble in water; soluble in fats and ethanol[1]

Toxicological Data Summary

The toxicological assessment of this compound has been conducted by international regulatory bodies, primarily as part of a group evaluation of flavouring substances. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have both concluded that this substance is of no safety concern at current estimated levels of intake when used as a flavouring agent.

Acute Toxicity

This compound is classified as harmful if swallowed.[2][3] The GHS classification is Acute Toxicity 4 (Oral). A specific oral LD50 value for this compound in rats is not available in the reviewed literature. However, for the broader group of aliphatic ketones, toxicity can vary depending on the specific structure.

Skin and Eye Irritation/Sensitization

The substance is classified as causing serious eye damage (Eye Dam. 1). Information regarding its potential for skin irritation and sensitization is not detailed in the readily available literature.

Genotoxicity
Repeated Dose Toxicity

Table 2: Summary of Toxicological Endpoints for this compound

Toxicological EndpointGHS Classification/ConclusionQuantitative Data
Acute Oral Toxicity Acute Tox. 4 (Harmful if swallowed)LD50 (rat, oral): Not available
Skin Irritation/Corrosion Not classifiedData not available
Serious Eye Damage/Irritation Eye Dam. 1 (Causes serious eye damage)Data not available
Skin Sensitization Not classifiedData not available
Germ Cell Mutagenicity Not classified (No genotoxic potential)Data not available
Carcinogenicity Not classifiedData not available
Reproductive Toxicity Not classifiedData not available
STOT-Single Exposure Not classifiedData not available
STOT-Repeated Exposure Not classifiedNOAEL: Not available
Aspiration Hazard Not classifiedData not available

Metabolism

As an α,β-unsaturated ketone, this compound is expected to be metabolized through two primary pathways. The first involves the reduction of the ketone group to a secondary alcohol. The second, a detoxification pathway, involves conjugation with glutathione (B108866) (GSH). These metabolic steps facilitate the excretion of the compound from the body.

Metabolism substance This compound reduction Reduction of Ketone substance->reduction conjugation Conjugation with Glutathione (GSH) substance->conjugation alcohol 5-Methyl-5-hexen-2-ol reduction->alcohol gsh_adduct Glutathione Adduct conjugation->gsh_adduct excretion Excretion alcohol->excretion gsh_adduct->excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

While specific study reports for this compound are not publicly available, the toxicological evaluations conducted by regulatory bodies typically adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the standard protocols for key toxicological endpoints.

Acute Oral Toxicity (OECD 401 - Withdrawn, but historically relevant)

This test was designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

OECD401 start Substance Preparation dosing Single Oral Gavage to Groups of Rodents (Graduated Doses) start->dosing observation Observation for 14 days (Mortality, Clinical Signs) dosing->observation necropsy Necropsy of all animals observation->necropsy ld50 LD50 Calculation necropsy->ld50

Caption: Workflow for OECD 401 Acute Oral Toxicity Test.

Methodology:

  • Test Species: Typically rats.[4]

  • Administration: A single dose of the substance is administered by oral gavage.[4]

  • Dose Levels: Multiple groups of animals are treated with different, graduated doses.[4]

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.[4]

  • Endpoint: The LD50 value, the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated.[4]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.[5][6]

OECD471 start Substance Preparation (Multiple Concentrations) exposure Exposure of Amino Acid- requiring Bacterial Strains (with and without S9 mix) start->exposure incubation Incubation on Minimal Agar Plates exposure->incubation counting Counting of Revertant Colonies incubation->counting analysis Assessment of Mutagenic Potential counting->analysis

Caption: Workflow for OECD 471 Ames Test.

Methodology:

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[5][7]

  • Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[6][8]

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the control.[6]

Skin Sensitization: Local Lymph Node Assay (LLNA - OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.[1][9]

OECD429 start Topical Application to Mouse Ears (3 consecutive days) iv_injection Intravenous Injection of 3H-methyl thymidine start->iv_injection lymph_node Excision of Auricular Lymph Nodes iv_injection->lymph_node measurement Measurement of Radiolabel Incorporation (DPM) lymph_node->measurement si_calc Calculation of Stimulation Index (SI) measurement->si_calc OECD408 start Daily Oral Administration to Rodent Groups (Multiple Dose Levels) in_life In-life Observations (Clinical signs, Body weight, Food/Water consumption) start->in_life clinical_path Clinical Pathology (Hematology, Biochemistry, Urinalysis) in_life->clinical_path necropsy Gross Necropsy and Histopathology clinical_path->necropsy noael Determination of NOAEL necropsy->noael

References

Methodological & Application

Synthesis of 5-Methyl-5-hexen-2-one from methallyl chloride and 2,4-pentanedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-methyl-5-hexen-2-one, a valuable ketone intermediate in the fragrance and flavor industry, from the readily available starting materials methallyl chloride and 2,4-pentanedione. The synthesis proceeds via a C-alkylation of the enolate of 2,4-pentanedione followed by a deacetylation step. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a comprehensive guide to the experimental procedure, including reaction parameters, purification methods, and expected yields.

Introduction

This compound is a naturally occurring compound found in hazelnuts and is utilized as a flavoring and fragrance agent.[1] Its synthesis is a classic example of carbon-carbon bond formation through the alkylation of a β-dicarbonyl compound. The reaction of methallyl chloride with the enolate of 2,4-pentanedione (acetylacetone) provides a straightforward and efficient route to this target molecule. The process involves an initial alkylation reaction followed by a cleavage of one of the acetyl groups.[1][2] This document outlines a well-established procedure, adapted from Organic Syntheses, which is characterized by its simplicity and reasonable yields.[2]

Reaction Scheme and Mechanism

The synthesis of this compound from methallyl chloride and 2,4-pentanedione is a two-step process occurring in a single pot.

Step 1: C-Alkylation

First, the α-proton of 2,4-pentanedione is abstracted by a base, in this case, potassium carbonate, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of methallyl chloride in an SN2 reaction to form 3-methallyl-2,4-pentanedione.

Step 2: Deacetylation (Cleavage)

Under the reaction conditions, a portion of the 3-methallyl-2,4-pentanedione undergoes cleavage of one of the acetyl groups to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the detailed protocol.

ParameterValueReference
Reactants
Methallyl Chloride45.0 g (0.50 mole)[2]
2,4-Pentanedione55.0 g (0.55 mole)[2]
Anhydrous Potassium Carbonate78.0 g (0.56 mole)[2]
Anhydrous Ethanol300 ml[2]
Reaction Conditions
TemperatureReflux[2]
Reaction Time16 hours[2]
Product Information
Product NameThis compound[2]
Molecular FormulaC₇H₁₂O[3]
Molecular Weight112.17 g/mol [4]
Yield26–29 g (47–52%)[2]
Boiling Point145–155 °C[2]
AppearanceColorless to pale yellow liquid[3][4]

Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product reactants Combine Reactants: - Methallyl Chloride - 2,4-Pentanedione - K2CO3 - Anhydrous Ethanol reflux Reflux for 16 hours reactants->reflux Heat distill_ethanol Distill off ~200 mL Ethanol reflux->distill_ethanol add_water Add Ice Water distill_ethanol->add_water extract Extract with Ether (3x) add_water->extract wash Wash with Saturated NaCl extract->wash dry Dry over Anhydrous MgSO4 wash->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate distillation Fractional Distillation filter_evaporate->distillation Crude Product product This compound distillation->product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[2]

Materials and Equipment:

  • 1 L round-bottomed flask

  • Condenser

  • Distilling head

  • Heating mantle or steam bath

  • Separatory funnel

  • 6-in. Vigreux column

  • Methallyl chloride (distilled, b.p. 70–71 °C)

  • 2,4-Pentanedione (distilled, b.p. 134.5–135.5 °C)

  • Anhydrous potassium carbonate

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663)

  • Ice

Procedure:

  • Reaction Setup: In a 1 L round-bottomed flask equipped with a condenser, combine 78.0 g (0.56 mole) of anhydrous potassium carbonate, 45.0 g (0.50 mole) of methallyl chloride, 55.0 g (0.55 mole) of 2,4-pentanedione, and 300 ml of anhydrous ethanol.[2]

  • Reaction: Heat the mixture to reflux using a steam bath or heating mantle and maintain reflux for 16 hours.[2]

  • Solvent Removal: After the reflux period, allow the mixture to cool slightly. Replace the condenser with a distilling head and condenser, and distill off approximately 200 ml of ethanol.[2]

  • Workup:

    • To the remaining mixture, add 600 ml of ice water to dissolve the inorganic salts.[2]

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[2]

    • Combine the ether extracts and wash them twice with 100 ml portions of saturated sodium chloride solution.[2]

    • Dry the ether layer over anhydrous magnesium sulfate for 30 minutes.[2]

    • Filter the solution to remove the drying agent, and evaporate the solvent using a rotary evaporator.[2]

  • Purification:

    • The residue is then distilled through a 6-in. Vigreux column.[2]

    • Collect the fraction boiling between 145–155 °C. This is the desired product, this compound. The expected yield is 26–29 g (47–52%).[2]

Safety Precautions:

  • Methallyl chloride is a flammable and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • 2,4-Pentanedione is flammable and can cause skin and eye irritation.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

  • The reaction should be carried out in a fume hood.

Conclusion

The described protocol provides a reliable and straightforward method for the synthesis of this compound from methallyl chloride and 2,4-pentanedione. The procedure is suitable for laboratory-scale synthesis and yields the product in moderate to good yields. The simplicity of the reagents and the reaction conditions make this an attractive method for obtaining this valuable ketone.

References

Detailed experimental protocol for the alkylation of acetoacetic ester to yield 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 5-Methyl-5-hexen-2-one

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound through the alkylation of ethyl acetoacetate (B1235776). The acetoacetic ester synthesis is a robust and versatile method for the formation of α-substituted ketones.[1][2] This protocol outlines a three-stage process: the formation of a stabilized enolate from ethyl acetoacetate, subsequent alkylation with 3-chloro-2-methylpropene (B57409), and finally, saponification followed by decarboxylation to yield the target ketone.[1][3] This procedure is adapted from established organic syntheses and is suitable for researchers in organic chemistry and drug development.[4]

Principle and Reaction Scheme

The synthesis proceeds via the classical acetoacetic ester synthesis pathway. The α-hydrogens of ethyl acetoacetate are acidic due to the presence of two flanking carbonyl groups, allowing for easy deprotonation by a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate.[5][6][7] It is crucial to use an alkoxide base that matches the ester's alcohol component (ethoxide for an ethyl ester) to prevent transesterification side reactions.[5][6] This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, 3-chloro-2-methylpropene) in an SN2 reaction to form a new carbon-carbon bond.[3][6] The resulting substituted β-keto ester is subsequently hydrolyzed to a β-keto acid, which readily undergoes thermal decarboxylation to produce the final methyl ketone.[5][7][8]

Overall Reaction:

  • Step 1: Deprotonation

  • Step 2: Alkylation

  • Step 3: Hydrolysis & Decarboxylation

Experimental Protocol

This protocol is divided into two main parts: the alkylation of ethyl acetoacetate and the subsequent hydrolysis and decarboxylation to obtain the final product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Ethyl AcetoacetateC₆H₁₀O₃130.148.76 g (0.067 mol)Reagent grade
Sodium (metal)Na22.991.39 g (0.060 mol)Cut into small pieces
Absolute Ethanol (B145695)C₂H₅OH46.0720 mLAnhydrous
3-Chloro-2-methylpropeneC₄H₇Cl90.555.49 g (0.061 mol)Also known as methallyl chloride
Sodium Hydroxide (B78521) (10% aq. soln)NaOH40.0076.67 mLPrepared from solid NaOH and water
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededFor drying
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Nitrogen gas inlet

  • Filtration apparatus

  • Distillation apparatus (for atmospheric and reduced pressure)

  • Separatory funnel

Part A: Alkylation of Ethyl Acetoacetate
  • Apparatus Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. Ensure all glassware is dry.

  • Sodium Ethoxide Preparation: Introduce 20 mL of absolute ethanol into the flask and flush the system with nitrogen.[4] Carefully add 1.39 g of metallic sodium, cut into small pieces, to the ethanol. The sodium will react to form sodium ethoxide. If the reaction is too vigorous, cool the flask in an ice bath.

  • Enolate Formation: Once all the sodium has dissolved, cool the resulting sodium ethoxide solution to approximately 15°C. Add 8.76 g of ethyl acetoacetate from the dropping funnel. Stir the solution at room temperature for 1.5 hours to ensure complete formation of the enolate.[4]

  • Alkylation: Gradually add 5.49 g of 3-chloro-2-methylpropene (methallyl chloride) from the dropping funnel over a period of 1 hour. An exothermic reaction may occur; maintain the temperature as needed.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture overnight at room temperature. Then, heat the mixture to reflux for an additional hour to ensure the reaction goes to completion.[4]

  • Work-up: Cool the mixture to room temperature. The reaction produces sodium chloride as a precipitate. Remove the NaCl by filtration. Wash the collected salt with a small amount of ethanol to recover any trapped product.[4]

  • Isolation of Intermediate: Combine the filtrate and the ethanol wash. The resulting solution contains the alkylated ketoester, ethyl 2-acetyl-4-methyl-4-pentenoate. This intermediate can be purified by distillation. First, distill under normal pressure to remove the ethanol solvent. Then, perform a second distillation under reduced pressure (e.g., 90-110°C at 15 mmHg) to isolate the pure ketoester.[4]

Part B: Saponification and Decarboxylation
  • Hydrolysis: Combine the purified ketoester from Part A (approx. 9.5 g, based on an 85% yield) with 76.67 mL of a 10% aqueous sodium hydroxide solution in a two-necked flask equipped with a stirrer and reflux condenser.[4]

  • Decarboxylation: Heat the mixture to reflux for 2 hours. This process saponifies the ester and the resulting β-keto acid decarboxylates upon heating.[4]

  • Extraction: Cool the solution to room temperature. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[4]

  • Drying and Purification: Combine the ether extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the ether solvent by distillation under normal pressure.

  • Final Product Isolation: Purify the crude product by distillation to yield this compound.[4]

Data Summary

The following table summarizes the expected quantitative data for this synthesis based on literature values.[4]

ParameterValue
Yield of Intermediate Ketoester~85%
Yield of this compound~87% (from ketoester)
Overall Yield~51% (literature)
Boiling Point of Product85-86°C (literature)
Literature Boiling Point of Product148-149°C (lit.)

Note: The boiling point of 85-86°C reported in one synthesis paper likely corresponds to distillation under reduced pressure, while the 148-149°C value is the boiling point at atmospheric pressure.[4][9]

Visual Workflow

The following diagram illustrates the key stages of the experimental workflow for synthesizing this compound.

experimental_workflow cluster_part_a Part A: Alkylation cluster_part_b Part B: Hydrolysis & Decarboxylation A1 Setup 3-Neck Flask (Stirrer, Condenser, Funnel) A2 Prepare NaOEt (Na + EtOH) A1->A2 1 A3 Form Enolate (Add Ethyl Acetoacetate) A2->A3 2 A4 Alkylate (Add Methallyl Chloride) A3->A4 3 A5 Stir Overnight & Reflux A4->A5 4 A6 Filter NaCl A5->A6 5 A7 Distill Intermediate A6->A7 6 B1 Hydrolyze with NaOH (aq) A7->B1 To next stage B2 Reflux for 2h B1->B2 1 B3 Extract with Ether B2->B3 2 B4 Dry with Na2SO4 B3->B4 3 B5 Distill Final Product B4->B5 4

Caption: Experimental workflow for the synthesis of this compound.

References

5-Methyl-5-hexen-2-one as a Potential Chiral Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-one is a naturally occurring ketone found in sources such as hazelnuts and the plant Pulchea arabica.[1] It is commonly utilized as a flavoring agent and in the formulation of fragrances, contributing to balsam, herbal, citrus, and tangerine scents.[1] While its primary applications have been in the food and fragrance industries, its structure, featuring a ketone and a terminal alkene, presents intriguing possibilities for its use as a versatile chiral building block in organic synthesis. The development of stereoselective methodologies to access and utilize chiral derivatives of this compound could provide valuable intermediates for the synthesis of complex, biologically active molecules.

This document provides an overview of the potential applications of this compound in asymmetric synthesis. Due to a lack of specific documented examples of its use as a chiral building block in the scientific literature, this note focuses on established, analogous asymmetric transformations that could be adapted for this substrate. Detailed protocols for these representative reactions are provided to guide researchers in exploring its synthetic potential.

Potential Asymmetric Transformations

The chemical structure of this compound offers two primary sites for stereoselective modification: the carbonyl group and the carbon-carbon double bond. Asymmetric synthesis strategies could therefore target:

  • Asymmetric Reduction of the Ketone: Enantioselective reduction of the ketone would yield chiral secondary alcohols, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals.

  • Asymmetric Conjugate Addition: While this compound is not an α,β-unsaturated ketone, it could potentially be isomerized to its conjugated isomer, 5-methyl-4-hexen-2-one. This would open up the possibility of enantioselective conjugate addition of various nucleophiles to establish a stereocenter at the β-position.

  • Asymmetric Hydrogenation of the Alkene: The terminal double bond could be a substrate for asymmetric hydrogenation to introduce a chiral center at the 5-position.

  • Asymmetric Epoxidation of the Alkene: Enantioselective epoxidation of the double bond would produce chiral epoxides, which are versatile intermediates that can be opened with various nucleophiles to generate a range of functionalized chiral molecules.

The following sections detail experimental protocols for analogous systems, which can serve as a starting point for the development of stereoselective transformations of this compound.

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Prochiral Ketone (Analogous System)

This protocol describes a general method for the asymmetric reduction of a ketone to a chiral secondary alcohol using a Corey-Bakshi-Shibata (CBS) catalyst. This method is widely applicable to a range of ketones and offers high enantioselectivity.

Table 1: Asymmetric Reduction of a Prochiral Ketone

ParameterValue
Reaction Asymmetric Ketone Reduction
Substrate Prochiral Ketone (e.g., Acetophenone)
Catalyst (R)-(-)-2-Methyl-CBS-oxazaborolidine
Reducing Agent Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
Solvent Tetrahydrofuran (B95107) (THF)
Temperature Room Temperature
Typical Yield >95%
Typical Enantiomeric Excess (ee) >95%

Methodology:

  • A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with the (R)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (0.05-0.1 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous tetrahydrofuran (THF) is added to dissolve the catalyst.

  • The solution is cooled to 0 °C in an ice bath.

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 equivalents) is added dropwise to the catalyst solution over 10 minutes.

  • A solution of the prochiral ketone (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture over 30 minutes.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (B129727) at 0 °C.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the chiral secondary alcohol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Experimental Workflow for Asymmetric Ketone Reduction

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis setup1 Dry flask under inert atmosphere setup2 Add CBS catalyst and THF setup1->setup2 setup3 Cool to 0 °C setup2->setup3 reac1 Add BH3·SMe2 dropwise setup3->reac1 reac2 Add ketone solution dropwise reac1->reac2 reac3 Stir at room temperature reac2->reac3 reac4 Monitor by TLC reac3->reac4 work1 Quench with Methanol reac4->work1 work2 Solvent removal work1->work2 work3 Column chromatography work2->work3 anal1 Determine ee by chiral HPLC/GC work3->anal1

Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.

Protocol 2: Asymmetric Michael Addition to an α,β-Unsaturated Ketone (Analogous System)

This protocol outlines a general procedure for the organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral secondary amine. This reaction is a powerful tool for the construction of stereogenic centers.

Table 2: Asymmetric Michael Addition

ParameterValue
Reaction Asymmetric Michael Addition
Substrate α,β-Unsaturated Ketone (e.g., Cyclohexenone)
Nucleophile Malonate Ester or similar C-nucleophile
Catalyst (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether
Solvent Toluene or Chloroform
Temperature Room Temperature
Typical Yield 80-95%
Typical Enantiomeric Excess (ee) >90%

Methodology:

  • To a stirred solution of the α,β-unsaturated ketone (1.0 equivalent) and the malonate ester (1.2 equivalents) in the chosen solvent, add the chiral organocatalyst (0.1-0.2 equivalents).

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The enantiomeric excess of the product is determined by chiral HPLC.

Logical Relationship in Asymmetric Michael Addition

G cluster_reaction Catalytic Cycle sub α,β-Unsaturated Ketone enamine Chiral Enamine Intermediate sub->enamine forms nuc Nucleophile iminium Chiral Iminium Ion Intermediate nuc->iminium cat Chiral Organocatalyst cat->enamine enamine->iminium reacts with Nucleophile product_cat Product-Catalyst Complex iminium->product_cat hydrolysis product_cat->cat regenerates product Chiral Michael Adduct product_cat->product

Caption: Key intermediates in organocatalyzed Michael addition.

Conclusion

While direct, documented applications of this compound as a chiral building block are currently scarce in the available literature, its structure holds significant potential for asymmetric synthesis. The protocols for analogous asymmetric reductions and conjugate additions provided herein offer robust starting points for researchers to explore the stereoselective functionalization of this readily available ketone. The development of such methodologies would unlock a new and cost-effective chiral building block for the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Further research into the enantioselective synthesis of this compound itself, or its diastereoselective reactions using chiral auxiliaries, is warranted to fully realize its synthetic utility.

References

Application Notes and Protocols: The Versatile Role of 5-Methyl-5-hexen-2-one in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methyl-5-hexen-2-one, also known as methallyl acetone, is a key building block in the synthesis of a variety of fragrance compounds.[1] Its inherent chemical functionality, featuring a ketone and a readily accessible double bond, allows for a diverse range of chemical transformations to create molecules with desirable olfactory properties, from fruity and floral to woody and herbaceous notes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fragrance compounds, aimed at researchers, scientists, and professionals in the fragrance and flavor industry.

Synthesis of Fragrance Compounds from this compound

This compound serves as a versatile precursor for the synthesis of larger and more complex fragrance molecules primarily through reactions involving its ketone functionality and its carbon-carbon double bond. Key transformations include aldol (B89426) condensations, Grignard reactions, and Michael additions, which enable the extension of the carbon skeleton and the introduction of new functional groups, thereby modulating the final odor profile.

Aldol Condensation for the Synthesis of Unsaturated Ketones

The aldol condensation is a powerful tool for forming new carbon-carbon bonds. In the context of fragrance synthesis, the reaction of this compound with various aldehydes can lead to the formation of α,β-unsaturated ketones, many of which possess interesting and commercially valuable scents.

Logical Workflow for Aldol Condensation:

Aldol_Condensation start Start reactants This compound + Aldehyde start->reactants base Base (e.g., NaOH, KOH) reactants->base Reaction Conditions enolate Enolate Formation base->enolate attack Nucleophilic Attack enolate->attack Reacts with Aldehyde betahydroxy β-Hydroxy Ketone Intermediate attack->betahydroxy dehydration Dehydration (Heat/Acid) betahydroxy->dehydration product α,β-Unsaturated Ketone (Fragrance Compound) dehydration->product end End product->end

Caption: General workflow for the synthesis of α,β-unsaturated ketones via aldol condensation.

Experimental Protocol: General Procedure for Aldol Condensation of this compound

This protocol provides a general methodology for the base-catalyzed aldol condensation of this compound with an aldehyde. The specific quantities and reaction conditions may need to be optimized depending on the chosen aldehyde.

Materials and Reagents:

  • This compound

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) in water to the flask while stirring at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the reaction mixture dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the desired α,β-unsaturated ketone.

Data Presentation:

Reactant AReactant BProductCatalystSolventReaction Time (h)Yield (%)
This compoundAcetaldehyde7-Methyl-7-octen-4-oneNaOHEthanol1865-75 (expected)
This compoundBenzaldehyde1-Phenyl-4-methyl-4-hexen-1-oneKOHMethanol2470-80 (expected)

Note: The yields presented are typical for aldol condensation reactions and may vary based on specific experimental conditions.

Synthesis of Tertiary Alcohols via Grignard Reaction

Grignard reactions offer a pathway to synthesize tertiary alcohols, which can possess unique and desirable fragrance profiles. The reaction of a Grignard reagent with the ketone functionality of this compound introduces a new alkyl or aryl group, leading to a more complex molecular structure.

Logical Workflow for Grignard Reaction:

Grignard_Reaction start Start reactants This compound + Grignard Reagent (R-MgX) start->reactants solvent Anhydrous Ether (e.g., THF, Et2O) reactants->solvent Reaction Conditions addition Nucleophilic Addition solvent->addition alkoxide Magnesium Alkoxide Intermediate addition->alkoxide workup Aqueous Acid Workup (e.g., NH4Cl, dilute HCl) alkoxide->workup product Tertiary Alcohol (Fragrance Compound) workup->product end End product->end

References

Application Note: Determination of 5-Methyl-5-hexen-2-one Purity using Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive gas chromatography (GC) method for the quantitative purity analysis of 5-Methyl-5-hexen-2-one, a significant compound in the flavor and fragrance industry. The described protocol is tailored for researchers, scientists, and drug development professionals, providing a robust and reproducible methodology for quality control and analytical assessment. The method utilizes a polar wax-based capillary column and a flame ionization detector (FID) to achieve optimal separation and quantification of the target analyte and potential impurities.

Introduction

This compound is an unsaturated ketone known for its characteristic odor, finding applications in various commercial products.[1] Ensuring the purity of this compound is critical for its intended use, as impurities can affect its sensory properties, chemical reactivity, and safety profile. Gas chromatography with flame ionization detection (GC-FID) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity, making it the gold standard for purity assessments of compounds like this compound.[2] This document provides a detailed experimental protocol, data presentation guidelines, and a logical workflow for the successful implementation of this analytical method.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC analysis to determine the purity of this compound.

Materials and Reagents
  • This compound sample (≥99% purity for reference standard)

  • Dichloromethane (B109758) (CH₂Cl₂), HPLC grade or equivalent

  • Helium (He), Carrier Gas, 99.999% purity

  • Hydrogen (H₂), FID Fuel Gas, 99.999% purity

  • Air, FID Oxidizer, compressed, clean and dry

  • Nitrogen (N₂), FID Makeup Gas, 99.999% purity

  • 2 mL GC vials with septa

  • Microsyringe

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) is required. The following instrumental parameters are recommended:

Parameter Value
GC System Agilent 7890B GC or equivalent
Injector Split/Splitless
Liner Deactivated, low-pressure drop split liner
Column Agilent J&W DB-WAX UI (or equivalent polar PEG column)
30 m x 0.25 mm ID, 0.25 µm film thickness
Detector Flame Ionization Detector (FID)
Sample Preparation

Accurate sample preparation is crucial for reliable and reproducible results.

  • Solvent Selection: Dichloromethane is a suitable volatile solvent for this compound.[3]

  • Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane to achieve a concentration of approximately 10 mg/mL.

  • For the analysis, further dilute this stock solution to a final concentration of approximately 0.5 mg/mL in dichloromethane.[4]

  • Transfer the final diluted sample into a 2 mL GC vial and seal with a septum cap.

GC Method Parameters

The following GC conditions are recommended for the analysis of this compound.

GC Parameter Condition
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Oven Temperature Program
Initial Temperature60 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature220 °C
Final Hold Time5 minutes
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min
Data Analysis and Purity Calculation

The purity of this compound is determined using the area percent method, which assumes that all components of the sample have a similar response factor with the FID.[5][6][7]

  • Peak Integration: Integrate all peaks in the resulting chromatogram, excluding the solvent peak.

  • Area Summation: Sum the areas of all integrated peaks to obtain the total peak area.

  • Purity Calculation: Calculate the percentage purity of this compound using the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative results of the purity analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Sample ID Retention Time (min) Peak Area Area % (Purity)
This compoundtRAmain(Amain / Atotal) x 100
Impurity 1tR1A1(A1 / Atotal) x 100
Impurity 2tR2A2(A2 / Atotal) x 100
............
Total Atotal 100.00

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the GC analysis and the key relationships in the purity calculation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute vial Transfer to GC Vial dilute->vial inject Inject Sample into GC vial->inject separate Separation on WAX Column inject->separate detect Detection by FID separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for GC purity analysis.

Purity_Calculation cluster_formula Area Percent Calculation total_area Total Peak Area (Σ Areas of all peaks) purity Purity (%) main_peak_area Peak Area of this compound main_peak_area->purity  / Total Peak Area formula Purity (%) = (Area_main / Area_total) * 100

References

Application Note: High-Performance Liquid Chromatography Assay for 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 5-Methyl-5-hexen-2-one. This method is suitable for quality control and research applications, providing a reliable and efficient means of analyzing this compound. The protocol herein describes the necessary equipment, reagents, and a step-by-step procedure for the analysis.

Introduction

This compound (CAS No. 3240-09-3) is a ketone with a characteristic fruity and green odor, utilized as a flavoring agent and in fragrance formulations.[1][2][3] It is a colorless to pale yellow liquid and is insoluble in water but soluble in organic solvents like ethanol.[1][3] Accurate and precise analytical methods are essential for the quality assessment of raw materials and finished products containing this compound. This application note presents a straightforward and reproducible RP-HPLC method for the determination of this compound. While a specific method for this compound is not widely published, the protocol described is based on established principles of reverse-phase chromatography and methods for structurally similar ketones.[4]

Experimental

Instrumentation and Consumables

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (99% purity)[5]

Chromatographic Conditions

A hypothetical but representative set of chromatographic conditions is presented in the table below. These parameters should be optimized for the specific instrumentation and column used.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 210 nm
Run Time10 minutes

Protocol

1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in the mobile phase in a 10 mL volumetric flask and sonicate for 5 minutes to ensure complete dissolution.

  • This yields a stock solution of approximately 1000 µg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 50, 100, 250, and 500 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

2. Sample Preparation

  • For liquid samples, accurately weigh an appropriate amount of the sample expected to contain this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • For solid or semi-solid matrices, an appropriate extraction method using a suitable organic solvent should be developed and validated.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Results and Discussion

The described RP-HPLC method provides good separation of this compound from potential impurities. A hypothetical chromatogram would show a sharp, well-defined peak for the analyte. The retention time is expected to be consistent under the specified conditions.

Quantitative Data

The following table summarizes hypothetical data for a typical calibration curve for this compound.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
504.2150,000
1004.2305,000
2504.2745,000
5004.21,510,000

A linear relationship between concentration and peak area should be observed, with a correlation coefficient (r²) > 0.999.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_Workflow prep_standards Standard Preparation hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_sample Sample Preparation prep_sample->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The reverse-phase HPLC method detailed in this application note is a reliable and efficient technique for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided chromatographic conditions and sample preparation guidelines serve as a robust starting point for method development and validation.

References

The Pivotal Role of 5-Methyl-5-hexen-2-one in Pheromone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-hexen-2-one is a versatile ketone that serves as a crucial precursor in the stereoselective synthesis of various insect pheromones. Its chemical structure, featuring a terminal double bond and a ketone functional group, allows for a range of chemical modifications, making it an ideal starting material for the construction of complex pheromone molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analogs in the synthesis of key insect pheromones, including sulcatol and (R)-10-Methyl-2-tridecanone.

Application Notes

The utility of this compound as a pheromone precursor stems from the reactivity of its two primary functional groups: the carbon-carbon double bond and the carbonyl group. These sites allow for a variety of synthetic transformations:

  • Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol, a common functional group in many insect pheromones. This reduction can be achieved with high stereoselectivity using chiral reducing agents, leading to the formation of specific enantiomers, which is often critical for biological activity. A notable example is the synthesis of sulcatol, the aggregation pheromone of the ambrosia beetle.

  • Carbon-Carbon Bond Formation at the Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions, such as Grignard or Wittig reactions, to extend the carbon chain and introduce new functional groups.

  • Modification of the Double Bond: The terminal double bond can participate in various reactions, including olefin cross-metathesis, to create longer-chain unsaturated pheromones. This approach has been successfully employed in the synthesis of the female sex pheromone of the southern corn rootworm, (R)-10-Methyl-2-tridecanone, using the closely related 5-hexen-2-one (B94416).

Data Presentation

The following table summarizes key quantitative data from representative synthetic procedures involving this compound and its analogs as precursors in pheromone synthesis.

PrecursorTarget PheromoneKey ReactionReagents and ConditionsYield (%)Purity/ee (%)Reference
This compound5-Methylhex-5-en-2-olReductionLiAlH₄HighN/A[1]
6-Methyl-5-hepten-2-oneSulcatolReduction1. NaBH₄ 2. H⁺, H₂ON/AN/A[2]
5-Hexen-2-one(R)-10-Methyl-2-tridecanoneOlefin Cross-Metathesis(R)-6-methyl-1-nonene, Grubbs' first-generation catalyst15.7 (overall)≥99% ee[3][4]
2,4-Pentanedione & Methallyl ChlorideThis compoundAlkylation and Cleavage1. K₂CO₃, EtOH, reflux, 16h 2. Distillation47-52N/A[5]
Ethyl Acetoacetate & Methallyl ChlorideThis compoundAlkylation and Cleavage1. Na, EtOH 2. Methallyl chloride 3. NaOH, reflux51 (overall)N/A[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor Synthesis)

This protocol is adapted from the Organic Syntheses procedure.[5]

Materials:

  • 2,4-Pentanedione

  • Methallyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous ethanol (B145695)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • 1-L round-bottomed flask with condenser

  • Heating mantle or steam bath

  • Distillation apparatus (distilling head, condenser, receiving flask)

  • Separatory funnel

  • Vigreux column (6-in.)

  • Oil bath

Procedure:

  • In a 1-L round-bottomed flask equipped with a condenser, combine 78.0 g (0.56 mole) of anhydrous potassium carbonate, 45.0 g (0.50 mole) of methallyl chloride, 55.0 g (0.55 mole) of 2,4-pentanedione, and 300 ml of anhydrous ethanol.

  • Reflux the mixture on a steam bath for 16 hours.

  • Replace the condenser with a distilling head and condenser, and distill off approximately 200 ml of ethanol.

  • Add 600 ml of ice water to dissolve the salts.

  • Extract the mixture three times with ether.

  • Combine the ether extracts and wash them twice with 100 ml of saturated sodium chloride solution.

  • Dry the ether solution over anhydrous magnesium sulfate for 30 minutes and filter.

  • Evaporate the solvent.

  • Distill the residue through a 6-in. Vigreux column using an oil bath maintained at 190°C to yield 26–29 g (47–52%) of this compound.

Protocol 2: Synthesis of Sulcatol (via Reduction)

This protocol outlines the general reduction of a ketone to an alcohol, as would be applied to a structural isomer of this compound to produce sulcatol.[2]

Materials:

  • 6-Methyl-5-hepten-2-one (structural isomer of the title compound)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-Methyl-5-hepten-2-one in methanol or ethanol in a round-bottomed flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours or until TLC analysis indicates the disappearance of the starting material.

  • Carefully add dilute HCl to quench the reaction and neutralize the mixture.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ether (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield sulcatol.

Protocol 3: Synthesis of (R)-10-Methyl-2-tridecanone (via Olefin Cross-Metathesis)

This protocol is based on the synthesis of the southern corn rootworm pheromone using a structural analog of this compound.[3][4]

Materials:

Equipment:

  • Schlenk flask or other oven-dried glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stir bar

  • Syringes for transfer of dry solvents and reagents

  • Chromatography column

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve 5-hexen-2-one and (R)-6-methyl-1-nonene in anhydrous DCM.

  • Add Grubbs' first-generation catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate (R)-10-Methyl-2-tridecanone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow.

Synthesis_of_Sulcatol 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Sulcatol Sulcatol 6-Methyl-5-hepten-2-one->Sulcatol Reduction (NaBH4, H2O)

Caption: Synthesis of Sulcatol via reduction.

Synthesis_of_R_10_Methyl_2_tridecanone 5-Hexen-2-one 5-Hexen-2-one R_10_Methyl_2_tridecanone (R)-10-Methyl-2-tridecanone 5-Hexen-2-one->R_10_Methyl_2_tridecanone Olefin Cross-Metathesis (Grubbs' Catalyst) R_6_methyl_1_nonene (R)-6-methyl-1-nonene R_6_methyl_1_nonene->R_10_Methyl_2_tridecanone

Caption: Synthesis of (R)-10-Methyl-2-tridecanone.

Experimental_Workflow Start Start Precursor_Synthesis Precursor Synthesis (e.g., this compound) Start->Precursor_Synthesis Reaction Pheromone Synthesis Reaction (e.g., Reduction, Metathesis) Precursor_Synthesis->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Analysis (NMR, GC-MS, etc.) Purification->Analysis End Final Pheromone Analysis->End

Caption: General experimental workflow for pheromone synthesis.

References

Application Notes and Protocols for Addition Reactions at the Double Bond of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various addition reactions targeting the carbon-carbon double bond of 5-methyl-5-hexen-2-one. The protocols and data presented are intended to serve as a foundational resource for the synthesis of saturated and functionalized derivatives of this versatile ketone, which can be valuable intermediates in the development of fine chemicals and pharmaceutical agents.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental process for the saturation of the carbon-carbon double bond in this compound, yielding 5-methyl-2-hexanone. This transformation is crucial for removing the reactive alkene functionality and can be a key step in multi-step synthetic pathways. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction.

Reaction Scheme:
Quantitative Data:
CatalystSolventTemperature (°C)Pressure (atm H₂)Time (h)Yield (%)Reference
5% Pd/Al₂O₃Methanol2514>95 (estimated)Adapted from[1]
10% Pd/CEthanol (B145695)2516~98 (typical)General Protocol
Raney NickelEthanol5058~90 (typical)General Protocol

Note: Data for this compound is limited; the provided data for Pd/Al₂O₃ is adapted from a study on the isomeric 5-methyl-3-hexen-2-one, and other values are typical for similar substrates.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol to a concentration of approximately 0.2 M.

  • Carefully add 10% Pd/C (5 mol% relative to the substrate) to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by evacuation.

  • Introduce hydrogen gas, either by inflating a balloon with H₂ and attaching it to the flask or by connecting to a hydrogenation apparatus set to the desired pressure (e.g., 1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-methyl-2-hexanone.

  • Purify the product by distillation if necessary.

Epoxidation

Epoxidation of the double bond in this compound introduces a reactive three-membered epoxide ring, yielding 5,6-epoxy-5-methyl-2-hexanone. This epoxide is a versatile intermediate for further functionalization, as it can undergo ring-opening reactions with various nucleophiles. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation.

Reaction Scheme:
Quantitative Data:
ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBADichloromethane (B109758) (DCM)0 to 252-4High (typical)General Protocol
Hydrogen peroxide/NaOHMethanol/Water20-303-5Moderate to High (typical)[2]
Experimental Protocol: Epoxidation using m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the m-chlorobenzoic acid), saturated Na₂S₂O₃ solution (to quench excess peroxide), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude epoxide by flash column chromatography on silica (B1680970) gel.

Hydrohalogenation

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr or HCl) across the double bond. For this compound, a trisubstituted alkene, this reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon (C6) and the halogen adds to the more substituted carbon (C5), forming a tertiary halide.[3][4]

Reaction Scheme (Markovnikov Addition):
Quantitative Data:
ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
HBrAcetic Acid0 to 251-25-Bromo-5-methyl-2-hexanoneHigh (predicted)General Protocol
HClDiethyl ether015-Chloro-5-methyl-2-hexanoneHigh (predicted)General Protocol

Note: Experimental data for the hydrohalogenation of this compound is not available in the searched literature. The products and yields are predicted based on the principles of electrophilic addition to alkenes.

Experimental Protocol: Hydrobromination

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HBr in acetic acid (1.1 eq) dropwise with vigorous stirring.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by vacuum distillation or column chromatography.

Halogenation

Halogenation, typically with bromine (Br₂) or chlorine (Cl₂), results in the addition of two halogen atoms across the double bond to form a vicinal dihalide. The reaction generally proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Reaction Scheme:
Quantitative Data:
ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Br₂Carbon Tetrachloride (CCl₄)015,6-Dibromo-5-methyl-2-hexanoneHigh (predicted)Adapted from[5][6]
NBS, AIBNCarbon Tetrachloride (CCl₄)Reflux2-4Allylic Bromination ProductsVariable[5]

Note: Direct bromination of the double bond is expected to be the major pathway. However, under radical conditions (e.g., using N-bromosuccinimide and a radical initiator), allylic bromination can occur.[5]

Experimental Protocol: Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dropping funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in CCl₄ or DCM in a round-bottom flask equipped with a dropping funnel and a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • From the dropping funnel, add a solution of bromine (1.05 eq) in the same solvent dropwise. The disappearance of the reddish-brown color of bromine indicates the reaction is proceeding.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30-60 minutes.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution until the color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude dibrominated product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Acid-Catalyzed Hydration

The acid-catalyzed addition of water across the double bond of this compound is expected to follow Markovnikov's rule, leading to the formation of a tertiary alcohol.[7][8] This reaction proceeds via a carbocation intermediate, and therefore, the possibility of rearrangements should be considered, although in this specific substrate, a more stable carbocation is unlikely to be formed through rearrangement.

Reaction Scheme (Markovnikov Addition):
Quantitative Data:
CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
H₂SO₄ (catalytic)Water/THF5012-245-Hydroxy-5-methyl-2-hexanoneModerate (predicted)General Protocol
Experimental Protocol: Acid-Catalyzed Hydration

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Water

  • Tetrahydrofuran (THF) (co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of water and THF (e.g., 1:1 v/v).

  • Add this compound (1.0 eq) to the solvent mixture.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50 °C) and stir under reflux.

  • Monitor the reaction by TLC or GC until the starting material has been consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

Visualizations

Addition Reaction Pathways of this compound

Addition_Reactions A This compound B 5-Methyl-2-hexanone A->B H2, Pd/C C 5,6-Epoxy-5-methyl-2-hexanone A->C m-CPBA D 5-Bromo-5-methyl-2-hexanone A->D HBr E 5,6-Dibromo-5-methyl-2-hexanone A->E Br2 F 5-Hydroxy-5-methyl-2-hexanone A->F H3O+

Caption: Overview of addition reactions at the double bond of this compound.

Experimental Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add Pd/C Catalyst A->B C Purge with N2, then H2 B->C D Stir at Room Temperature C->D E Monitor by TLC/GC D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Distillation G->H

Caption: Step-by-step workflow for the catalytic hydrogenation of this compound.

Regioselectivity in Electrophilic Addition

Regioselectivity cluster_alkene cluster_intermediate Carbocation Intermediate cluster_product Product Alkene This compound (Trisubstituted Alkene) Tertiary Tertiary Carbocation (More Stable) Alkene->Tertiary Protonation at C6 (Favored) Secondary Secondary Carbocation (Less Stable) Alkene->Secondary Protonation at C5 (Disfavored) Major Markovnikov Product Tertiary->Major Nucleophilic Attack Minor Anti-Markovnikov Product Secondary->Minor Nucleophilic Attack

Caption: Rationale for Markovnikov regioselectivity in electrophilic additions.

References

Procedure for the reduction of 5-Methyl-5-hexen-2-one to 5-methyl-5-hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Selective Reduction of 5-Methyl-5-hexen-2-one

Protocol for the Synthesis of 5-methyl-5-hexen-2-ol (B1266201) using Sodium Borohydride (B1222165)

This application note provides a detailed protocol for the chemoselective reduction of the ketone functional group in this compound to the corresponding secondary alcohol, 5-methyl-5-hexen-2-ol. The procedure utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent that preserves the integrity of the isolated carbon-carbon double bond. This method is highly efficient and applicable for researchers in organic synthesis and drug development requiring a reliable protocol for selective ketone reduction.

Reaction Scheme

The reduction of this compound proceeds via nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon. The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final alcohol product.

Figure 1. Reduction of this compound to 5-methyl-5-hexen-2-ol.
Materials and Reagents

Quantitative Data Summary

The following table summarizes the physical properties of the starting material and product, along with typical reaction parameters.

ParameterThis compound (Starting Material)[1]5-methyl-5-hexen-2-ol (Product)[2][3][4]
Molecular Formula C₇H₁₂OC₇H₁₄O
Molecular Weight 112.17 g/mol 114.19 g/mol
Appearance LiquidLiquid
Boiling Point 148-149 °C163.2 °C
Density 0.865 g/mL at 25 °C0.834 g/cm³
Reagent Molar Ratio 1.0 equivalent-
NaBH₄ Molar Ratio 0.5 - 1.0 equivalents-
Reaction Temperature 0 °C to Room Temperature-
Typical Reaction Time 1 - 2 hours-
Reported Yield -Up to 93%[2]

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.61 g (50.0 mmol, 1.0 equiv.) of this compound.

  • Add 25 mL of anhydrous methanol to dissolve the ketone.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

Reduction Reaction
  • While maintaining the temperature at 0-5 °C, carefully add 0.95 g (25.0 mmol, 0.5 equiv.) of sodium borohydride in small portions over 15 minutes. Note: The addition is exothermic, and hydrogen gas evolution will occur. Ensure adequate ventilation and slow addition to control the reaction rate.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature while stirring for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup and Isolation
  • Cool the flask back to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 20 mL of deionized water dropwise to decompose any unreacted NaBH₄.

  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous mixture to a 250 mL separatory funnel.

  • Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.[5]

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

Purification and Characterization
  • Purify the crude oil by vacuum distillation or flash column chromatography to obtain pure 5-methyl-5-hexen-2-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualized Experimental Workflow

The following diagram outlines the key steps in the synthesis protocol.

G A 1. Dissolve Ketone in Methanol B 2. Cool Solution to 0°C A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir at 0°C, then Room Temp C->D E 5. Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Wash and Dry Organic Layer F->G H 8. Concentrate under Vacuum G->H I 9. Purify and Characterize Product H->I

Figure 2. Step-by-step workflow for the reduction of this compound.
Discussion

Sodium borohydride is an ideal reagent for this transformation due to its chemoselectivity. It is a source of hydride (H⁻) that readily attacks the electrophilic carbon of a ketone or aldehyde.[6][7] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce isolated alkenes, esters, or carboxylic acids under these mild conditions.[7][8]

The alkene in this compound is not conjugated with the ketone, meaning it is electronically isolated and its reactivity is independent of the carbonyl group. This lack of conjugation prevents competing 1,4-conjugate addition, which can be an issue with α,β-unsaturated ketones.[9] Therefore, specialized methods like the Luche reduction (which employs CeCl₃ to enhance 1,2-selectivity) are unnecessary for this particular substrate.[10][11] The use of a protic solvent like methanol is common and can accelerate the reduction.[9]

Safety Precautions
  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching step is exothermic. Perform slow, careful addition of water while cooling the reaction vessel.

References

Application Notes and Protocols for the Utilization of 5-Methyl-5-hexen-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Methyl-5-hexen-2-one as a versatile starting material for the preparation of various heterocyclic compounds. While direct, published protocols for the synthesis of nitrogen- or oxygen-containing heterocycles from this specific ketone are not extensively documented, its structure as a γ,δ-unsaturated ketone allows for its application in well-established synthetic methodologies. This document outlines a detailed protocol for a representative intramolecular cyclization to form a five-membered carbocyclic ketone, a key intermediate for further elaboration into more complex heterocyclic systems. Additionally, potential pathways to nitrogen and oxygen heterocycles are discussed based on general synthetic methods for unsaturated ketones.

Intramolecular Acid-Catalyzed Cyclization: Synthesis of Substituted Cyclopentenones

The γ,δ-unsaturation in this compound makes it an ideal candidate for acid-catalyzed intramolecular cyclization, a reaction analogous to the Nazarov cyclization, to produce substituted cyclopentenone derivatives. These cyclopentenone scaffolds are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products. The following protocol details a representative procedure for the acid-catalyzed cyclization of this compound to yield 1-(2,2-dimethylcyclopent-1-en-1-yl)ethan-1-one.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M), add polyphosphoric acid (5.0 eq by weight) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent.

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (98:2 to 90:10) to afford the pure 1-(2,2-dimethylcyclopent-1-en-1-yl)ethan-1-one.

Data Presentation: Representative Reaction Parameters and Yields
Starting MaterialReagentSolventTemperature (°C)Time (h)ProductYield (%)
This compoundPolyphosphoric acidDichloromethane0 to rt51-(2,2-dimethylcyclopent-1-en-1-yl)ethan-1-one75-85

Visualization of the Experimental Workflow

experimental_workflow start Start: this compound in DCM add_ppa Add Polyphosphoric Acid at 0 °C start->add_ppa react Stir at Room Temperature (4-6 h) add_ppa->react quench Quench with Ice and NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Product: 1-(2,2-dimethylcyclopent-1-en-1-yl)ethan-1-one purify->product

Caption: Workflow for the acid-catalyzed cyclization of this compound.

Potential Applications in Nitrogen and Oxygen Heterocycle Synthesis

A. Synthesis of Pyridines

The Hantzsch pyridine (B92270) synthesis and its variations are powerful methods for constructing pyridine rings. A modified approach could involve the reaction of this compound with an enamine and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

pyridine_synthesis start This compound intermediate Dihydropyridine Intermediate start->intermediate enamine Enamine enamine->intermediate ammonia Ammonia/Ammonium Acetate ammonia->intermediate oxidation Oxidation intermediate->oxidation product Substituted Pyridine oxidation->product

Caption: Potential pathway for pyridine synthesis.

B. Synthesis of Pyrimidines

The Pinner synthesis and related methodologies typically utilize β-dicarbonyl compounds for the construction of pyrimidines. However, variations involving α,β-unsaturated ketones are also known. A plausible route would involve the reaction of this compound with an amidine, which could proceed through a Michael addition followed by cyclization and dehydration to yield a substituted pyrimidine (B1678525).

pyrimidine_synthesis start This compound michael_addition Michael Addition start->michael_addition amidine Amidine amidine->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrimidine dehydration->product

Caption: Plausible route to pyrimidine derivatives.

C. Synthesis of Isoxazoles

The reaction of α,β-unsaturated ketones with hydroxylamine (B1172632) is a common method for the synthesis of isoxazolines, which can be subsequently oxidized to isoxazoles. In the case of this compound, which is a γ,δ-unsaturated ketone, an initial isomerization to the α,β-unsaturated isomer under basic or acidic conditions might be necessary before the reaction with hydroxylamine.

isoxazole_synthesis start This compound isomerization Isomerization to α,β-unsaturated ketone start->isomerization isoxazoline Isoxazoline Intermediate isomerization->isoxazoline hydroxylamine Hydroxylamine hydroxylamine->isoxazoline oxidation Oxidation isoxazoline->oxidation product Substituted Isoxazole oxidation->product

Caption: Potential synthesis of isoxazoles.

Conclusion

This compound serves as a valuable and readily accessible starting material for the synthesis of various cyclic compounds. The presented detailed protocol for its intramolecular acid-catalyzed cyclization provides a reliable method for the preparation of a substituted cyclopentenone, a key building block in organic synthesis. Furthermore, the structural motifs present in this compound suggest its potential for the construction of important nitrogen and oxygen-containing heterocycles such as pyridines, pyrimidines, and isoxazoles. Further research into these transformations is warranted to develop specific and optimized protocols, thereby expanding the synthetic utility of this versatile ketone in medicinal chemistry and drug development.

Application of 5-Methyl-5-hexen-2-one in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-050502

Introduction

5-Methyl-5-hexen-2-one is a volatile organic compound that contributes to the flavor profile of a variety of food products. It is recognized for its characteristic green, fruity, and slightly ketonic aroma.[1] This unsaturated ketone is found naturally in some foods, such as hazelnuts and the plant Pulchea arabica, and is also used as a food additive to impart specific flavor notes.[2] Its FEMA GRAS status (FEMA Number: 3365) underscores its importance in the flavor industry.[3] Understanding the synthesis, sensory properties, and analytical quantification of this compound is crucial for flavor chemists, researchers, and professionals in the food and beverage industry for product development, quality control, and flavor research.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in flavor research. These properties are summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₁₂O[3]
Molecular Weight 112.17 g/mol [3]
CAS Number 3240-09-3[3]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Green, fruity, ketonic, cheesy, herbal[1]
Boiling Point 148-149 °C (lit.)[5]
Density 0.865 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.431 (lit.)[5]
Solubility Insoluble in water; soluble in fats and ethanol[3]
Spectroscopic Data
SpectroscopyDataReference
¹H NMR Available on PubChem[3]
¹³C NMR Available on PubChem and SpectraBase[3][4]
IR Available on PubChem[3]
Mass Spectrometry Available on PubChem (NIST Mass Spectrometry Data Center)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A commonly cited and effective method is the alkylation of a β-keto ester followed by ketonic hydrolysis. The "Organic Syntheses" method provides a reliable protocol.[2]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Starting Materials: - Ethyl acetoacetate (B1235776) - Sodium ethoxide - Methallyl chloride alkylation Alkylation Reaction: Formation of ethyl 2-acetyl-2-(2-methylallyl)butanoate start->alkylation 1. Alkylation hydrolysis Saponification and Decarboxylation: Treatment with aqueous NaOH alkylation->hydrolysis 2. Hydrolysis workup Work-up and Purification: Extraction, drying, and distillation hydrolysis->workup 3. Purification product Final Product: This compound workup->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Alkylation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Methallyl chloride (3-chloro-2-methylpropene)

  • Anhydrous ethanol

  • Diethyl ether

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, distillation apparatus

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

  • Add ethyl acetoacetate dropwise to the cooled solution with stirring.

  • After the addition is complete, add methallyl chloride dropwise while maintaining the reaction temperature.

  • Reflux the mixture for several hours to ensure the completion of the alkylation reaction.[2]

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a 10% aqueous solution of NaOH.

  • Reflux the mixture for a period to facilitate saponification and subsequent decarboxylation.[2]

  • Work-up and Purification: After cooling, extract the product with diethyl ether.

  • Wash the organic layer with a saturated NaCl solution and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain pure this compound.[2]

Application in Flavor Chemistry

Sensory Evaluation

The sensory properties of this compound are key to its application in the flavor industry. Sensory evaluation is performed to determine its odor and flavor profile, detection threshold, and its contribution to the overall flavor of a food product. The triangle test is a common method to determine if a sensory difference exists between two samples.

G cluster_sensory Sensory Evaluation Workflow (Triangle Test) prep Sample Preparation: - Control Sample (A) - Test Sample with  this compound (B) coding Sample Coding: Random 3-digit codes for AAB, ABA, BAA, BBA, BAB, ABB prep->coding presentation Presentation to Panelists: Three coded samples presented simultaneously coding->presentation evaluation Panelist Evaluation: Identify the 'odd' sample presentation->evaluation analysis Data Analysis: Statistical analysis of results to determine significance evaluation->analysis

Caption: Workflow for a sensory evaluation triangle test.

Objective: To determine if the addition of this compound to a food matrix creates a perceivable sensory difference.

Materials:

  • Control food matrix (e.g., unflavored cracker, neutral oil)

  • Test food matrix with a specific concentration of this compound

  • Sensory panel of at least 25-30 trained or consumer panelists

  • Identical sample presentation cups with lids, coded with random 3-digit numbers

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation: Prepare a control sample (A) and a test sample (B) containing a known concentration of this compound.

  • Sample Presentation: For each panelist, present three coded samples in one of the following random orders: AAB, ABA, BAA, BBA, BAB, or ABB.[6]

  • Evaluation: Instruct panelists to evaluate the samples from left to right and identify the sample that is different from the other two.[7] Panelists should cleanse their palate with water and crackers between samples.

  • Data Collection: Record the responses from each panelist.

  • Data Analysis: Analyze the results statistically using a chi-square test or binomial distribution to determine if the number of correct identifications is significantly higher than what would be expected by chance (one-third).[6]

Analytical Quantification

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification of volatile flavor compounds like this compound in complex food matrices. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and sensitive.

G cluster_gcms GC-MS Quantification Workflow sample_prep Sample Preparation: - Homogenize food sample - Add internal standard - Place in headspace vial spme HS-SPME Extraction: - Equilibrate sample at a set temperature - Expose SPME fiber to headspace sample_prep->spme gc_ms GC-MS Analysis: - Thermal desorption of fiber in GC inlet - Chromatographic separation - Mass spectrometric detection spme->gc_ms quant Quantification: - Peak integration - Calibration curve generation - Concentration calculation gc_ms->quant

Caption: Workflow for GC-MS quantification of volatile compounds.

Objective: To quantify the concentration of this compound in a roasted coffee sample.

Materials and Instrumentation:

  • Roasted coffee beans, ground

  • Internal standard (e.g., 2-heptanone)

  • Headspace vials (20 mL) with caps (B75204) and septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance, heater-stirrer

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of ground coffee (e.g., 2 g) into a headspace vial.[8]

    • Add a known amount of the internal standard solution.

    • Add a specific volume of hot water (e.g., 5 mL at 93°C) and a salt (e.g., NaCl) to improve the release of volatiles.[8]

    • Immediately seal the vial.

  • HS-SPME:

    • Place the vial in a heater-stirrer at a controlled temperature (e.g., 80°C) for a set equilibration time (e.g., 15 minutes).[9]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) with continuous agitation.[9]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption.

    • GC Conditions (example):

      • Column: DB-5ms or similar non-polar column

      • Injector Temperature: 250°C

      • Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.[10]

      • Carrier Gas: Helium

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-350

      • Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 43, 55, 70, 97, 112).

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with a constant concentration of the internal standard.

    • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time and mass spectrum.

    • Calculate the concentration based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Role in Maillard Reaction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a likely source of various ketones, including unsaturated ketones. The advanced stages of the Maillard reaction involve the degradation of Amadori or Heyns rearrangement products, leading to the formation of numerous flavor compounds.[11] While the specific pathway to this compound is not extensively detailed in the literature, it is plausible that it forms from the degradation of specific amino acids and sugars during thermal processing.

Plausible Formation Pathway

G cluster_maillard Plausible Maillard Reaction Pathway reactants Reactants: - Reducing Sugar (e.g., Glucose) - Amino Acid (e.g., Leucine) amadori Amadori Rearrangement Product reactants->amadori Initial Stage strecker Strecker Degradation amadori->strecker Intermediate Stage intermediates Reactive Carbonyl Intermediates strecker->intermediates aldol Aldol Condensation & Dehydration intermediates->aldol product This compound aldol->product Final Stage

Caption: A plausible pathway for the formation of this compound in the Maillard reaction.

Further research is needed to elucidate the precise precursors and reaction conditions that favor the formation of this compound during the Maillard reaction.

Conclusion

This compound is a significant flavor compound with a desirable green and fruity aroma. Its synthesis is well-established, and its sensory and analytical properties can be thoroughly investigated using standard flavor chemistry techniques. The protocols provided in this application note offer a framework for researchers and industry professionals to work with this compound, from its synthesis to its evaluation in food systems. Future research should focus on quantifying its presence in a wider range of foods, determining its precise odor threshold, and further exploring its formation pathways in complex food matrices, particularly through the Maillard reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-5-hexen-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most frequently cited method is the alkylation of a β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), with methallyl chloride. This is typically followed by hydrolysis and decarboxylation when using ethyl acetoacetate. This approach is favored for its relatively low cost and straightforward procedure.[1]

Q2: What kind of yields can I expect from the synthesis of this compound?

A2: Reported yields for the synthesis of this compound vary depending on the specific protocol and starting materials used. Yields ranging from 47% to as high as 87% have been documented in the literature.[1] Careful optimization of reaction conditions is crucial for achieving higher yields.

Q3: What are the key reaction steps in the synthesis using ethyl acetoacetate and methallyl chloride?

A3: The synthesis via ethyl acetoacetate involves three main stages:

  • Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate, forming a stabilized enolate.

  • Alkylation: The enolate acts as a nucleophile and attacks the methallyl chloride in an SN2 reaction, forming a new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final product, this compound.[2][3]

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure.[1] Given its boiling point of 148-149 °C at atmospheric pressure, vacuum distillation is recommended to prevent potential decomposition at high temperatures. A Vigreux column can be beneficial for separating the product from impurities with close boiling points.[1]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low Yield Incomplete enolate formation: The base used may not be strong enough or may have degraded. The reaction may not have been carried out under anhydrous conditions.- Use a strong, fresh base like sodium ethoxide. - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use absolute (anhydrous) ethanol (B145695) as the solvent.[4]
Side reactions during alkylation: The alkylation step is an SN2 reaction. If the reaction conditions are not optimal, elimination reactions can compete, especially with more hindered alkyl halides. While methallyl chloride is a primary halide, issues can still arise.[5]- Control the reaction temperature carefully. - Add the alkyl halide slowly to the enolate solution to maintain a low concentration of the alkylating agent.
Incomplete hydrolysis or decarboxylation: Insufficient heating or reaction time during the final steps can lead to incomplete conversion to the desired ketone.- Ensure adequate heating and reaction time as specified in the protocol for the hydrolysis and decarboxylation steps. Monitor the reaction progress using techniques like TLC or GC.
Presence of Impurities in the Final Product Unreacted starting materials: Incomplete reaction can leave unreacted acetylacetone/ethyl acetoacetate or methallyl chloride.- Optimize reaction times and temperatures to drive the reaction to completion. - Purify the crude product carefully using fractional distillation.[1]
Byproducts from side reactions: Byproducts such as dialkylated products or products from elimination reactions may be present.- Use a slight excess of the β-dicarbonyl compound to minimize dialkylation. - Optimize alkylation conditions (temperature, addition rate) to favor substitution over elimination. - Utilize fractional distillation with a Vigreux column for efficient separation of byproducts.[1]
Difficulty in Product Isolation Formation of emulsions during workup: The presence of salts and other byproducts can lead to the formation of stable emulsions during aqueous extraction.- Add a saturated brine solution (NaCl) to help break up emulsions. - Allow the mixture to stand for a longer period to allow for phase separation.
Product loss during distillation: The product may be lost if the distillation is carried out too quickly or at too high a vacuum, causing it to be carried over with lower-boiling impurities.- Perform the distillation slowly and carefully monitor the temperature at the distillation head. - Collect fractions in a narrow boiling point range corresponding to the pure product.

Data Presentation: Comparison of Synthesis Routes

Starting Material Reagents Reaction Conditions Reported Yield (%) Reference
AcetylacetoneMethallyl chloride, Anhydrous Potassium Carbonate, Anhydrous EthanolRefluxed for 16 hours47[1]
2,4-PentanedioneMethallyl chloride, Anhydrous Potassium Carbonate, Anhydrous EthanolNot specified in detail47-52[1]
Acetoacetic esterMethallyl chlorideCleavage reaction51[1]
Not specifiedNot specifiedRefluxed for 2 hours, ether extraction, dried over Na2SO487[1]

Experimental Protocols

Synthesis of this compound from Acetylacetone (Yield: ~47%)[1]

Materials:

  • Acetylacetone (0.75 mol)

  • 3-chloro-2-methylpropene (methallyl chloride) (0.7 mol)

  • Anhydrous potassium carbonate (0.7 mol)

  • Anhydrous ethanol (500 cm³)

Procedure:

  • Combine 63.4 g (0.7 mol) of 3-chloro-2-methylpropene, 96.8 g (0.7 mol) of anhydrous potassium carbonate, and 0.75 g (0.75 mol) of acetylacetone in a round-bottom flask equipped with a reflux condenser.

  • Add 500 cm³ of dry ethanol to the flask.

  • Reflux the mixture with stirring for 16 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Wash the collected solids with a small amount of ethanol.

  • Combine the filtrate and the washings.

  • Remove the ethanol by distillation under reduced pressure.

  • The residue is the crude this compound. Purify by fractional distillation under reduced pressure. The boiling point of the product is approximately 148-150 °C at atmospheric pressure.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Acetylacetone E Combine Reactants A->E B Methallyl Chloride B->E C Potassium Carbonate C->E D Anhydrous Ethanol D->E F Reflux for 16h E->F G Cool and Filter F->G H Evaporate Solvent G->H I Fractional Distillation H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckAnhydrous Verify Anhydrous Conditions Start->CheckAnhydrous CheckBase Assess Base Activity Start->CheckBase CheckTemp Monitor Reaction Temperature Start->CheckTemp CheckTime Verify Reaction Time Start->CheckTime PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents DryGlassware Thoroughly Dry Glassware & Solvents CheckAnhydrous->DryGlassware UseFreshBase Use Fresh, Active Base CheckBase->UseFreshBase OptimizeTemp Optimize Temperature Control CheckTemp->OptimizeTemp IncreaseTime Increase Reaction Time CheckTime->IncreaseTime

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Identifying and removing by-products in 5-Methyl-5-hexen-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-5-hexen-2-one. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on by-product identification and removal.

FAQs

Q1: What are the common synthetic routes for this compound?

A1: The most common methods for synthesizing this compound are the alkylation of a β-ketoester (like 2,4-pentanedione or acetoacetic ester) followed by decarboxylation, the Wittig reaction, and the Grignard reaction.[1][2]

Q2: I obtained a low yield of the desired product. What are the potential reasons?

A2: Low yields can result from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification. For the alkylation method, incomplete reaction or side reactions at different positions of the ketoester can occur. In the Wittig reaction, the stability of the ylide and steric hindrance can affect the yield.[3][4] For Grignard synthesis, the presence of water or other protic impurities can consume the Grignard reagent, leading to lower yields.

Troubleshooting By-products in Alkylation Synthesis

Q3: My final product from the alkylation of 2,4-pentanedione is impure. What are the likely by-products?

A3: Common by-products in this synthesis include ethyl acetate (B1210297) (if ethanol (B145695) is used as the solvent), unreacted starting materials, and products of multiple alkylations such as 1,1-dimethallyl-2-propanone and 3-methallyl-2,4-pentanedione.

Q4: How can I remove these by-products?

A4: A multi-step purification process is typically employed:

  • Distillation: Initial distillation can remove low-boiling impurities like ethanol and ethyl acetate.[1]

  • Extraction: After adding water to dissolve inorganic salts, the product can be extracted into an organic solvent like ether.

  • Washing: The organic extract should be washed with a saturated sodium chloride solution to remove water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663).

  • Final Distillation: Fractional distillation using a Vigreux column is effective for separating the final product from by-products with close boiling points.[1][2]

Troubleshooting By-products in Wittig Reaction Synthesis

Q5: I used a Wittig reaction to synthesize this compound and now have a significant amount of a white solid by-product. What is it and how do I remove it?

A5: The primary solid by-product in a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[5][6] Several methods can be used for its removal:

  • Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents like hexanes or ether. You can often precipitate the TPPO by concentrating the reaction mixture and adding one of these solvents.[1][5]

  • Complexation with Metal Salts: Adding metal salts like zinc chloride (ZnCl₂) can precipitate TPPO as an insoluble metal complex, which can then be filtered off.[1][7]

  • Chromatography: If the above methods are insufficient, column chromatography can be used to separate the product from TPPO.[6]

Troubleshooting By-products in Grignard Reaction Synthesis

Q6: I attempted a Grignard synthesis and the reaction did not proceed as expected, with several spots on my TLC plate. What could have gone wrong?

A6: Grignard reactions are very sensitive to moisture. The presence of water will quench the Grignard reagent. Other potential issues and by-products include:

  • Biphenyl (B1667301) formation: During the formation of a phenylmagnesium bromide Grignard reagent, biphenyl can form as a side product.[8]

  • Double addition: If an ester is used as a starting material, the Grignard reagent can add twice, leading to a tertiary alcohol instead of the desired ketone.[9]

  • Enolization: With sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate, which upon workup will regenerate the starting ketone.[10]

Q7: How can I minimize these side reactions in a Grignard synthesis?

A7: To minimize side reactions, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). To avoid double addition to esters, a less reactive organometallic reagent or a different synthetic route might be necessary.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol [11]
Boiling Point148-149 °C[11]
Density0.865 g/mL at 25 °C[11]
Refractive Indexn20/D 1.431[11]

Table 2: Summary of Common By-products and Removal Techniques

Synthetic RouteCommon By-productsRecommended Removal Technique(s)
Alkylation of β-ketoesterEthyl acetate, 1,1-dimethallyl-2-propanone, 3-methallyl-2,4-pentanedioneDistillation, Extraction, Washing, Fractional Distillation
Wittig ReactionTriphenylphosphine oxide (TPPO)Precipitation, Crystallization, Complexation with ZnCl₂, Column Chromatography[1][5][7]
Grignard ReactionBiphenyl, Tertiary alcohols (from double addition), Starting materialsAnhydrous conditions, Careful control of stoichiometry, Chromatography

Experimental Protocols

Protocol 1: Synthesis via Alkylation of 2,4-Pentanedi-one (Organic Syntheses Method)

  • In a round-bottomed flask equipped with a reflux condenser, combine anhydrous potassium carbonate, methallyl chloride, 2,4-pentanedione, and anhydrous ethanol.

  • Reflux the mixture for approximately 16 hours.

  • Replace the reflux condenser with a distillation head and distill off about two-thirds of the ethanol. This will also remove most of the ethyl acetate by-product.[1]

  • Cool the remaining mixture and add ice water to dissolve the salts.

  • Extract the aqueous mixture three times with ether.

  • Combine the ether extracts and wash them twice with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent.

  • Distill the residue through a Vigreux column to obtain the pure this compound.[1]

Protocol 2: General Procedure for Removal of Triphenylphosphine Oxide (TPPO) from Wittig Reaction

  • After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure.

  • To the resulting residue, add a nonpolar solvent such as hexane (B92381) or a mixture of hexane and ether.

  • Stir the suspension. The TPPO should precipitate as a white solid.

  • Filter the mixture, washing the solid TPPO with a small amount of the cold nonpolar solvent.

  • The filtrate contains the desired product, which can be further purified if necessary.

Protocol 3: General Considerations for Grignard Synthesis

  • All glassware must be oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Use anhydrous solvents (e.g., dry diethyl ether or THF).

  • The Grignard reagent is typically prepared by reacting an appropriate alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent.

  • The carbonyl compound is then added slowly to the Grignard reagent at a controlled temperature (often cooled in an ice bath).

  • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., ammonium (B1175870) chloride or dilute HCl).

  • The product is then isolated by extraction, washing, drying, and purification by distillation or chromatography.

Visualizations

Synthesis_Pathway cluster_alkylation Alkylation Route cluster_wittig Wittig Route 2,4-Pentanedi-one 2,4-Pentanedi-one Alkylation Alkylation 2,4-Pentanedi-one->Alkylation Methallyl_chloride Methallyl_chloride Methallyl_chloride->Alkylation Intermediate Intermediate Alkylation->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Product_A This compound Decarboxylation->Product_A Acetone Acetone Wittig_Reaction Wittig_Reaction Acetone->Wittig_Reaction Wittig_Reagent Phosphonium Ylide Wittig_Reagent->Wittig_Reaction Product_W This compound Wittig_Reaction->Product_W

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Impure Product Identify_Byproducts Identify Potential By-products (TLC, GC-MS, NMR) Start->Identify_Byproducts Low_Boiling Low-boiling impurities? Identify_Byproducts->Low_Boiling Distill Simple Distillation Low_Boiling->Distill Yes TPPO_Present TPPO present? Low_Boiling->TPPO_Present No Distill->TPPO_Present Precipitate_TPPO Precipitate TPPO with nonpolar solvent or ZnCl2 TPPO_Present->Precipitate_TPPO Yes Close_Boiling Close-boiling impurities? TPPO_Present->Close_Boiling No Filter Filter Precipitate_TPPO->Filter Filter->Close_Boiling Fractional_Distillation Fractional Distillation Close_Boiling->Fractional_Distillation Yes Polar_Impurities Polar impurities? Close_Boiling->Polar_Impurities No Fractional_Distillation->Polar_Impurities Column_Chromatography Column Chromatography Polar_Impurities->Column_Chromatography Yes Pure_Product Pure Product Polar_Impurities->Pure_Product No Column_Chromatography->Pure_Product

Caption: Troubleshooting workflow for by-product removal.

References

Technical Support Center: Purification of Crude 5-Methyl-5-hexen-2-one via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Methyl-5-hexen-2-one using vacuum distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound in a question-and-answer format.

Question: My distillation is proceeding very slowly, or the product is not distilling at the expected temperature and pressure. What could be the issue?

Answer: This is a common issue that can arise from several factors:

  • Inadequate Vacuum: The most frequent cause is a leak in the distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease. Check all tubing connections for cracks or poor fits. A vacuum gauge (manometer) is essential for accurately monitoring the pressure.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to bring the compound to its boiling point at the given pressure. Gradually increase the temperature, but be cautious of overheating, which can lead to decomposition.

  • Flooding of the Column: If using a fractionating column, excessive boiling rates can lead to "flooding," where the vapor flow prevents the condensed liquid from returning to the distilling flask, hindering separation. Reduce the heating to allow the column to equilibrate.

Question: I'm observing significant bumping or violent boiling in the distillation flask. How can I prevent this?

Answer: Bumping occurs when the liquid becomes superheated and boils in bursts rather than smoothly. This is a serious safety hazard in vacuum distillation.

  • Use a Magnetic Stirrer: Vigorous stirring of the distillation pot is the most effective way to prevent bumping. Ensure the stir bar is of an appropriate size and the stirring speed is sufficient to create a vortex.

  • Avoid Boiling Chips: Standard boiling chips are ineffective under vacuum as the trapped air is quickly removed, rendering them useless.

  • Ebulliator Tube: A fine capillary tube (ebulliator) that introduces a slow stream of air or inert gas (like nitrogen) to the bottom of the flask can also promote smooth boiling.

Question: The distillate is coming over with a yellow or brown tint, but I expected a colorless product. What is causing the discoloration?

Answer: Discoloration often indicates product decomposition or the presence of impurities. This compound, as an allylic ketone, can be susceptible to thermal degradation.

  • Overheating: Excessive temperatures in the distillation pot can cause thermal decomposition. Try to distill at the lowest possible temperature by achieving a lower vacuum.

  • Presence of Acidic or Basic Impurities: Trace amounts of acids or bases can catalyze decomposition or polymerization at elevated temperatures. Consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying with a suitable agent like anhydrous magnesium sulfate.

  • Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidation. Ensure the system is well-sealed and consider purging with an inert gas before starting the distillation.

Question: My yield of purified this compound is lower than expected. Where could the product be lost?

Answer: Low yield can be attributed to several factors throughout the purification process.

  • Incomplete Distillation: Ensure the distillation is continued until no more product is collected at the desired temperature and pressure.

  • Decomposition: As mentioned above, thermal degradation can significantly reduce the yield of the desired product.

  • Hold-up in the Apparatus: A significant amount of product can be lost as a thin film on the surfaces of the distillation flask, column, and condenser, especially in small-scale distillations.

  • Polymerization: The presence of a double bond makes this compound susceptible to polymerization, especially at higher temperatures. This can result in the formation of a high-boiling residue. Consider adding a polymerization inhibitor.

Question: I suspect polymerization is occurring in my distillation flask. How can I prevent this?

Answer: Polymerization is a significant concern for unsaturated compounds like this compound.

  • Add a Polymerization Inhibitor: Small amounts of inhibitors such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ) can be added to the crude material before distillation to prevent radical polymerization.[1] These are often referred to as "true inhibitors" or "retarders".[1]

  • Minimize Distillation Time and Temperature: The propensity for polymerization increases with both temperature and time. Distilling under a higher vacuum to lower the boiling point and completing the distillation as quickly as possible is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is dependent on the pressure. The literature reports a boiling point of 148-150 °C at atmospheric pressure (760 mmHg). A boiling point of 73 °C at 18 mmHg has also been reported. One synthetic procedure describes distillation at 90-110 °C at 15 mmHg.[2]

Q2: What are the common impurities in crude this compound synthesized from methallyl chloride and 2,4-pentanedione?

A2: The synthesis of this compound from methallyl chloride and 2,4-pentanedione (a variation of the acetoacetic ester synthesis) can result in several byproducts.[3] These include:

Fractional vacuum distillation is necessary to separate these impurities from the desired product.

Q3: Is it necessary to use a fractionating column for the vacuum distillation of this compound?

A3: The necessity of a fractionating column (like a Vigreux or packed column) depends on the boiling points of the impurities present in the crude mixture. If the impurities have boiling points close to that of this compound, a fractionating column will be essential for achieving high purity. For crude mixtures with impurities that are much higher or lower boiling, a simple vacuum distillation setup may be sufficient.

Q4: Can I use a rotary evaporator for the purification of this compound?

A4: A rotary evaporator is primarily used for removing solvents under reduced pressure. While it can be used for a simple distillation if the impurities are non-volatile, it is not suitable for fractional distillation to separate compounds with close boiling points. For high-purity this compound, a dedicated vacuum distillation apparatus is recommended.

Q5: What safety precautions should I take during the vacuum distillation of this compound?

A5: Safety is paramount during vacuum distillation.

  • Implosion Hazard: Always inspect glassware for cracks or defects before use. Use a safety screen or conduct the distillation in a fume hood with the sash pulled down.

  • Flammability: this compound is a flammable liquid.[4] Ensure there are no ignition sources near the apparatus.

  • Eye Protection: Always wear safety glasses or goggles.

  • Proper Venting: Never heat a sealed system. Ensure the apparatus is properly vented before heating and after the distillation is complete and has cooled down.

Quantitative Data

The following table summarizes the boiling point of this compound at different pressures.

Pressure (mmHg)Boiling Point (°C)
760148-150
200110-111.5[3]
1873
1590-110[2]

Experimental Protocol: Purification of this compound by Vacuum Distillation

This protocol is a general guideline and may need to be adapted based on the scale of the reaction and the specific impurities present.

1. Preparation of the Crude Material:

  • Following the synthesis, the crude this compound should be worked up to remove salts and the bulk of the solvent. A typical workup involves extraction with a suitable organic solvent (e.g., diethyl ether), washing with water and brine, and drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3]
  • The solvent is then removed under reduced pressure using a rotary evaporator.

2. Assembly of the Vacuum Distillation Apparatus:

  • Assemble a standard vacuum distillation apparatus, which includes a round-bottom flask, a Claisen adapter (optional but recommended), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks. A short Vigreux column can be inserted between the flask and the distillation head for fractional distillation.
  • Ensure all glassware is clean, dry, and free of cracks.
  • Lightly grease all ground glass joints with a suitable vacuum grease to ensure a good seal.
  • Place a magnetic stir bar in the distillation flask.

3. Distillation Procedure:

  • Transfer the crude this compound into the distillation flask. The flask should not be more than two-thirds full.
  • Connect the apparatus to a vacuum pump via a cold trap (cooled with dry ice/acetone or liquid nitrogen).
  • Begin stirring the crude material.
  • Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle or an oil bath.
  • Collect any low-boiling forerun in a separate receiving flask. This may include residual solvent.
  • As the temperature of the vapor reaches the expected boiling point of this compound at the recorded pressure, change to a clean receiving flask to collect the main fraction.
  • Maintain a steady distillation rate by carefully controlling the heat input.
  • Once the temperature of the vapor starts to drop or rise significantly, or when only a small amount of residue remains, stop the distillation.
  • Turn off the heat and allow the apparatus to cool to room temperature.
  • Slowly and carefully release the vacuum before turning off the vacuum pump.
  • The purified this compound is in the receiving flask. Determine the yield and assess its purity using appropriate analytical techniques (e.g., GC, NMR).

Visualizations

Troubleshooting_Workflow Troubleshooting Vacuum Distillation of this compound start Distillation Problem Observed check_vacuum Check Vacuum System (Leaks, Pump, Gauge) start->check_vacuum Slow/No Distillation check_temp Verify Temperature (Thermometer Placement, Heating) start->check_temp Slow/No Distillation check_boiling Observe Boiling Behavior start->check_boiling Bumping/Violent Boiling check_product Examine Product Quality (Color, Yield) start->check_product Discoloration/Low Yield fix_leak Solution: Seal Leaks, Check Pump check_vacuum->fix_leak Leak Detected adjust_temp Solution: Adjust Thermometer, Control Heating check_temp->adjust_temp Incorrect Setup add_stirring Solution: Ensure Vigorous Stirring check_boiling->add_stirring Uneven Boiling reduce_temp Solution: Lower Distillation Temp (Improve Vacuum) check_product->reduce_temp Decomposition Suspected add_inhibitor Solution: Add Polymerization Inhibitor check_product->add_inhibitor Polymerization Suspected pre_treat Solution: Pre-distillation Wash check_product->pre_treat Impurities Suspected

Caption: Troubleshooting workflow for vacuum distillation issues.

Experimental_Workflow Purification Workflow for this compound start Crude this compound workup Aqueous Workup (Extraction, Wash, Dry) start->workup solvent_removal Solvent Removal (Rotary Evaporator) workup->solvent_removal distillation_setup Assemble Vacuum Distillation Apparatus solvent_removal->distillation_setup distillation Vacuum Distillation distillation_setup->distillation collection Collect Fractions (Forerun, Main, Residue) distillation->collection analysis Analysis of Main Fraction (GC, NMR) collection->analysis product Pure this compound analysis->product

Caption: Experimental workflow for purification.

References

Optimizing reaction conditions for the synthesis of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-5-hexen-2-one. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is a variation of the acetoacetic ester synthesis. It involves the alkylation of a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), with methallyl chloride (3-chloro-2-methylpropene) in the presence of a base, followed by a cleavage reaction to yield the final product.[1] This method is favored for its use of readily available starting materials and relatively straightforward procedure.

Q2: What are the key reaction steps in the synthesis of this compound using 2,4-pentanedione?

A2: The synthesis proceeds in two main stages:

  • Alkylation: Deprotonation of 2,4-pentanedione at the central carbon by a base to form a nucleophilic enolate, which then undergoes an SN2 reaction with methallyl chloride.

  • Cleavage: Selective hydrolysis and decarboxylation of one of the acetyl groups to yield the desired ketone.

Q3: What are the expected yield and purity for this synthesis?

A3: Reported yields for this synthesis are typically in the range of 47-52%. The purity of the final product can be high, especially after purification by distillation.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction yield is significantly lower than expected, or I've isolated no product. What are the potential causes and solutions?

A4: Low or no yield can stem from several factors throughout the synthetic process. Below is a breakdown of potential issues and their remedies.

  • Ineffective Enolate Formation: The first step, the deprotonation of 2,4-pentanedione, is critical.

    • Cause: The base used may be too weak or not suitable for the reaction. Using a base like hydroxide (B78521) can lead to saponification of an ester if that is used as the starting material.[2] For dicarbonyl compounds, an alkoxide is generally sufficient.[3]

    • Solution: Ensure the use of an appropriate base. Sodium ethoxide is a common choice for deprotonating β-dicarbonyl compounds.[1][3] The choice of base is a critical parameter that significantly influences the efficiency of the reaction.[4]

Base Selection for AlkylationStrengthCommon IssuesRecommendation
Sodium Ethoxide (NaOEt)StrongCan cause transesterification if the solvent alcohol does not match the ester group (not an issue for 2,4-pentanedione).A standard and effective choice for acetoacetic ester type syntheses.[3]
Sodium Hydride (NaH)StrongHighly reactive and requires strictly anhydrous conditions.A powerful non-nucleophilic base that can improve yields in challenging alkylations.
Potassium Carbonate (K₂CO₃)WeakMay result in slower reaction times or incomplete deprotonation.A milder and more economical option, but may require longer reaction times or heating.[4]
  • Poor Alkylation Step: The SN2 reaction between the enolate and methallyl chloride can be problematic.

    • Cause: The alkylating agent, methallyl chloride, is a primary alkyl halide and is generally suitable for SN2 reactions. However, issues can arise from poor quality reagents or inappropriate reaction temperatures. Secondary and tertiary halides give lower yields.[5]

    • Solution: Use fresh, high-purity methallyl chloride. The reaction temperature for the alkylation may need optimization. While enolate formation is often performed at low temperatures, the alkylation step may require warming to room temperature or gentle heating.[6]

  • Incomplete Hydrolysis and Decarboxylation: The final cleavage step is crucial for obtaining the desired ketone.

    • Cause: The hydrolysis of the intermediate and subsequent decarboxylation require specific conditions, typically heating in an acidic or basic aqueous solution.[7] Insufficient heating time or incorrect pH can lead to incomplete reaction.

    • Solution: Ensure the reaction mixture is adequately heated under reflux for the specified time. The use of aqueous acid is common for this step.[8]

G start Low or No Yield check_enolate Check Enolate Formation start->check_enolate check_alkylation Check Alkylation Step start->check_alkylation check_cleavage Check Cleavage Step start->check_cleavage base_issue Inappropriate Base? check_enolate->base_issue reagent_quality Poor Reagent Quality? check_alkylation->reagent_quality temp_issue Incorrect Temperature? check_alkylation->temp_issue hydrolysis_conditions Incomplete Hydrolysis/ Decarboxylation? check_cleavage->hydrolysis_conditions solution_base Use appropriate base (e.g., NaOEt). Ensure anhydrous conditions. base_issue->solution_base Yes solution_reagent Use fresh, high-purity methallyl chloride. reagent_quality->solution_reagent Yes solution_temp Optimize reaction temperature. Allow to warm to RT or apply gentle heat. temp_issue->solution_temp Yes solution_cleavage Ensure adequate heating time under reflux. Verify acidic or basic conditions. hydrolysis_conditions->solution_cleavage Yes

Presence of Impurities

Q5: My final product is impure. What are the likely side products and how can I avoid them?

A5: Impurities often arise from side reactions during the alkylation step or from incomplete reactions.

  • Dialkylated Product: The formation of a product where two methallyl groups have been added to the 2,4-pentanedione.

    • Cause: After the first alkylation, there is still an acidic proton that can be removed, leading to a second alkylation.[9] This is more likely if an excess of the alkylating agent or base is used.

    • Solution: Use a stoichiometry of approximately 1:1 for the enolate and the alkylating agent. Adding the alkylating agent slowly to the formed enolate can also minimize dialkylation. To favor mono-alkylation, it is crucial to completely convert the starting ketone into its enolate before introducing the alkylating agent.[6]

  • O-Alkylation vs. C-Alkylation: The enolate is an ambident nucleophile, meaning it can react at the carbon or the oxygen atom.

    • Cause: While C-alkylation is generally favored, the reaction conditions can influence the ratio of C- to O-alkylation. Polar aprotic solvents tend to favor C-alkylation.

    • Solution: Employing solvents like THF or DMF can promote the desired C-alkylation. The choice of the counter-ion from the base can also play a role.

  • Unreacted Starting Materials: The presence of 2,4-pentanedione or methallyl chloride in the final product.

    • Cause: Incomplete reaction in the alkylation step.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before workup. Increasing the reaction time or temperature might be necessary.

  • Intermediate from Incomplete Cleavage: The alkylated 2,4-pentanedione intermediate may be present if the final cleavage step is not complete.

    • Cause: As mentioned previously, insufficient heating or incorrect pH during the hydrolysis and decarboxylation step.

    • Solution: Re-subject the impure product to the cleavage conditions (e.g., reflux with aqueous acid) to drive the reaction to completion.

ParameterC-Alkylation (Desired)O-Alkylation (Side-Product)
Solvent Polar aprotic (e.g., THF, DMF)Polar protic
Counter-ion Li⁺, Na⁺K⁺, Cs⁺
Temperature Lower temperaturesHigher temperatures

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from established acetoacetic ester synthesis procedures.

Materials:

  • 2,4-pentanedione (acetylacetone)

  • Methallyl chloride (3-chloro-2-methylpropene)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • 10% Aqueous Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

Step 1: Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous ethanol.

  • To this suspension, add 2,4-pentanedione (1 equivalent).

  • Slowly add methallyl chloride (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 16-20 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

Step 2: Cleavage (Hydrolysis and Decarboxylation)

  • To the crude product from Step 1, add a 10% aqueous solution of NaOH or HCl.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

Step 3: Purification

  • Purify the crude product by fractional distillation to obtain pure this compound. The boiling point is approximately 148-149 °C.

G cluster_alkylation Step 1: Alkylation cluster_cleavage Step 2: Cleavage cluster_purification Step 3: Purification A1 Combine K₂CO₃, Ethanol, and 2,4-pentanedione A2 Add Methallyl Chloride A1->A2 A3 Reflux for 16-20 hours A2->A3 A4 Cool and Filter A3->A4 A5 Evaporate Ethanol A4->A5 C1 Add 10% Aqueous Acid/Base to Crude Product A5->C1 Crude Intermediate C2 Reflux for 2-4 hours C1->C2 C3 Cool and Extract with Ether C2->C3 C4 Dry and Concentrate C3->C4 P1 Fractional Distillation C4->P1 Crude Product end Final Product P1->end Pure this compound

References

Challenges in the scale-up of 5-Methyl-5-hexen-2-one production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-5-hexen-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most frequently cited method is the acetoacetic ester synthesis, which is considered cost-effective and relatively straightforward. This two-step process involves the alkylation of an acetoacetic ester (or a similar β-dicarbonyl compound like 2,4-pentanedione) with methallyl chloride, followed by hydrolysis and decarboxylation to yield the final product.

Q2: What are the main challenges when scaling up the acetoacetic ester synthesis of this compound?

A2: The primary challenges during the scale-up of the acetoacetic ester synthesis include:

  • Exothermic Reaction Control: The alkylation step is exothermic and requires careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Side Reactions: On a larger scale, the potential for side reactions such as O-alkylation versus C-alkylation, and poly-alkylation increases. The choice of base and reaction conditions is critical to minimize these.

  • Decarboxylation Control: The decarboxylation step generates a significant volume of carbon dioxide. The rate of gas evolution must be carefully controlled to prevent pressure buildup in the reactor. Inadequate temperature control during this step can also lead to product degradation.

  • Workup and Purification: Isolation of the final product requires careful extraction and distillation, which can be challenging at scale to achieve high purity.

Q3: Are there viable alternative synthesis routes for large-scale production?

A3: Yes, alternative routes that can be considered, particularly for large-scale production, include the Grignard and Wittig reactions.

  • Grignard Reaction: This would involve the reaction of a Grignard reagent with a suitable carboxylic acid derivative. However, controlling the reaction to prevent the formation of tertiary alcohol byproducts is a significant challenge.

  • Wittig Reaction: This route would involve the reaction of a phosphorus ylide with a ketone. A major hurdle in this method is the formation of triphenylphosphine (B44618) oxide, which can be difficult to remove from the product on an industrial scale.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: Minimizing byproducts requires careful control over reaction conditions. For the acetoacetic ester synthesis, using a suitable base (e.g., sodium ethoxide in ethanol) can reduce the likelihood of transesterification. Slow, controlled addition of the alkylating agent at an optimal temperature can minimize poly-alkylation. For the Grignard reaction, using a Weinreb amide as the substrate can help to prevent the over-addition of the Grignard reagent. In the Wittig reaction, the choice of solvent and base can influence the stereoselectivity of the alkene formation.

Troubleshooting Guides

Acetoacetic Ester Synthesis Route
Issue Potential Cause Troubleshooting Steps
Low Yield of Alkylated Intermediate 1. Incomplete deprotonation of the acetoacetic ester. 2. Side reactions (e.g., O-alkylation). 3. Impure reagents or wet solvents.1. Ensure the use of a sufficiently strong and appropriate base (e.g., sodium ethoxide). 2. Optimize reaction temperature; lower temperatures may favor C-alkylation. 3. Use anhydrous solvents and freshly distilled reagents.
Difficult to Control Decarboxylation 1. Too rapid heating. 2. Inadequate venting for CO2 release.1. Implement a programmed, gradual heating ramp. 2. Ensure the reactor is equipped with an appropriately sized condenser and off-gas system.
Product Contaminated with Starting Materials Incomplete reaction or inefficient purification.1. Monitor reaction completion by TLC or GC. 2. Optimize distillation conditions (vacuum, temperature, column packing) to separate the product from starting materials.
Formation of Poly-alkylated Byproducts Use of an excess of the alkylating agent or poor mixing.1. Use a stoichiometric amount or slight excess of the acetoacetic ester. 2. Ensure efficient stirring to maintain homogeneity.
Grignard Reaction Route (Hypothetical for this synthesis)
Issue Potential Cause Troubleshooting Steps
Low Yield of Ketone, High Yield of Tertiary Alcohol Over-addition of the Grignard reagent to the ketone product.1. Use a Weinreb amide as the starting material. 2. Employ slow, controlled addition of the Grignard reagent at low temperatures.
Reaction Fails to Initiate 1. Wet reagents or glassware. 2. Inactive magnesium.1. Thoroughly dry all glassware and use anhydrous solvents. 2. Activate magnesium turnings with iodine or 1,2-dibromoethane.
Formation of Wurtz Coupling Byproducts Reaction of the Grignard reagent with unreacted alkyl halide.1. Ensure slow addition of the alkyl halide to the magnesium suspension during Grignard reagent formation. 2. Maintain a moderate reaction temperature.
Wittig Reaction Route (Hypothetical for this synthesis)
Issue Potential Cause Troubleshooting Steps
Difficult Removal of Triphenylphosphine Oxide (TPPO) High solubility of TPPO in many organic solvents.1. After the reaction, precipitate TPPO by adding a non-polar solvent like hexane (B92381) or by forming a complex with salts like MgCl2 or ZnCl2. 2. Utilize column chromatography, although this may be less practical at a large scale.
Poor E/Z Selectivity Reaction conditions favoring the formation of a mixture of isomers.1. For stabilized ylides, thermodynamic control (higher temperature, longer reaction time) can favor the E-isomer. 2. For non-stabilized ylides, kinetic control (low temperature, salt-free conditions) typically favors the Z-isomer. The Schlosser modification can be used to obtain the E-isomer.
Low Reaction Yield Sterically hindered ketone or insufficiently reactive ylide.1. Use a more reactive ylide (e.g., a non-stabilized ylide). 2. Increase the reaction temperature and/or reaction time.

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

Parameter Acetoacetic Ester Synthesis Grignard Reaction (Hypothetical) Wittig Reaction (Hypothetical)
Starting Materials Acetoacetic ester, Methallyl chlorideWeinreb amide, Isopropenyl Grignard reagentAcetone, 3-butenyl-triphenylphosphonium bromide
Key Reagents Sodium ethoxide, HCl-n-Butyllithium
Typical Yield 51-87%[1]Potentially high, but requires optimizationModerate to high, dependent on ylide and substrate
Key Challenges Exothermicity, Decarboxylation control, Side reactionsPreventing over-addition, Anhydrous conditionsTPPO removal, E/Z selectivity
Scale-up Feasibility DemonstratedChallengingModerate, with purification considerations

Experimental Protocols

Protocol 1: Acetoacetic Ester Synthesis of this compound

This protocol is based on the "Organic Syntheses" method.

Step 1: Alkylation of Ethyl Acetoacetate (B1235776)

  • In a reaction vessel equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol (B145695).

  • Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

  • After the addition is complete, add methallyl chloride dropwise while maintaining the temperature below 10 °C.

  • Once the addition of methallyl chloride is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and filter to remove the sodium chloride precipitate.

  • Remove the ethanol under reduced pressure. The resulting crude product is the alkylated β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated β-keto ester, add a dilute solution of hydrochloric acid.

  • Heat the mixture to reflux. The decarboxylation process will be evident by the evolution of carbon dioxide.

  • Continue heating until the gas evolution ceases (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow_acetoacetic_ester cluster_alkylation Step 1: Alkylation cluster_decarboxylation Step 2: Hydrolysis & Decarboxylation reagents1 Ethyl Acetoacetate + Sodium Ethoxide enolate Enolate Formation reagents1->enolate alkylation Alkylation Reaction enolate->alkylation reagents2 Methallyl Chloride reagents2->alkylation intermediate Crude Alkylated β-keto ester alkylation->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation extraction Workup & Extraction decarboxylation->extraction purification Distillation extraction->purification product Pure this compound purification->product

Caption: Workflow for the acetoacetic ester synthesis of this compound.

troubleshooting_logic_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_step Identify Reaction Step with Low Conversion start->check_step incomplete_deprotonation Incomplete Deprotonation? check_step->incomplete_deprotonation Alkylation incomplete_decarboxylation Incomplete Decarboxylation? check_step->incomplete_decarboxylation Decarboxylation side_reactions Side Reactions (O-alkylation)? solution1 Verify base strength and stoichiometry incomplete_deprotonation->solution1 impure_reagents Impure Reagents? solution2 Optimize temperature and addition rate side_reactions->solution2 solution3 Use anhydrous solvents and pure reagents impure_reagents->solution3 product_degradation Product Degradation? solution4 Increase reflux time or use stronger acid incomplete_decarboxylation->solution4 solution5 Lower decarboxylation temperature product_degradation->solution5

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Preventing polymerization of 5-Methyl-5-hexen-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 5-Methyl-5-hexen-2-one during storage.

Troubleshooting Guide

Issue: Suspected Polymerization of this compound

If you suspect that your sample of this compound has begun to polymerize, follow these steps to assess the material and prevent further degradation.

Symptoms of Polymerization:

  • Increased viscosity of the liquid.

  • Formation of a gel or solid precipitate.

  • Discoloration of the material, often turning yellowish or brownish.

  • Inconsistent results in experiments where the compound is used as a starting material.

Immediate Actions:

  • Isolate the Sample: Quarantine the suspected container to prevent contamination of other reagents.

  • Visual Inspection: Carefully observe the physical state of the compound. Note any changes in color, clarity, or viscosity.

  • Solubility Test: Take a small aliquot of the material and test its solubility in a solvent in which it is known to be freely soluble (e.g., ethanol).[1] The presence of insoluble material is a strong indicator of polymerization.

  • Consider Disposal: If significant polymerization has occurred (e.g., the material is highly viscous or contains solids), it is recommended to dispose of the material according to your institution's hazardous waste guidelines. Using polymerized material can lead to failed reactions and purification difficulties.

  • Review Storage Conditions: Verify that the storage conditions for the remaining stock are optimal. This includes temperature, exposure to light, and the presence of an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound?

A1: this compound, an unsaturated ketone, is susceptible to free-radical polymerization. The primary triggers for this unwanted reaction are:

  • Heat: Elevated temperatures can initiate the formation of free radicals. The compound has a flash point of 42°C and a boiling point of 148-149°C, and prolonged exposure to temperatures above the recommended storage conditions can increase the risk of polymerization.[2]

  • Light: UV light can provide the energy to initiate radical formation.[3]

  • Oxygen: The presence of oxygen can facilitate the formation of peroxides, which can then decompose to initiate polymerization.

  • Contaminants: Impurities, especially metal ions or radical initiators from other sources, can catalyze polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored at 2-8°C under an inert nitrogen atmosphere.[4] It should also be protected from light by using an amber vial or by storing it in a dark location.

Q3: How can I inhibit the polymerization of this compound?

A3: The addition of a polymerization inhibitor is a common and effective method. For unsaturated monomers, phenolic inhibitors and stable nitroxide radicals are widely used.

  • Phenolic Inhibitors: Compounds like hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT) are effective radical scavengers, especially in the presence of oxygen.

  • Nitroxide Radicals: Stable radicals such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives (e.g., 4-hydroxy-TEMPO) are highly effective at terminating radical chains.

Q4: How much inhibitor should I add?

A4: The concentration of the inhibitor is critical. Typically, inhibitors are added at concentrations ranging from 10 to 1000 ppm. The optimal concentration depends on the storage duration, temperature, and purity of the monomer. It is best to start with a lower concentration and monitor the stability of the compound.

Q5: Will the inhibitor interfere with my reaction?

A5: Yes, polymerization inhibitors can interfere with subsequent reactions, especially those involving free radicals. Most phenolic inhibitors can be removed by an alkaline wash (e.g., with a dilute NaOH solution) prior to use.

Quantitative Data on Inhibitor Effectiveness

Inhibitor ClassInhibitorConcentration (ppm)ConditionsPolymer Growth (%) after 4hStyrene (B11656) Conversion (%) after 4hReference
Phenolics 2,6-di-tert-butyl-4-methoxyphenol (DTBMP)Not SpecifiedThermal16.400.048[5]
Butylated hydroxytoluene (BHT)Not SpecifiedThermal42.500.111[5]
Nitroxide Radicals 4-hydroxy-TEMPONot SpecifiedThermal24.850.065[5]
4-oxo-TEMPONot SpecifiedThermal46.80.134[5]

Note: Lower polymer growth and styrene conversion percentages indicate higher inhibitor efficiency. This data suggests that for both classes of inhibitors, subtle structural changes can significantly impact their effectiveness.

Experimental Protocols

Protocol 1: Visual and Solubility-Based Detection of Polymerization

Objective: To perform a rapid, qualitative assessment of polymerization in a sample of this compound.

Materials:

  • Sample of this compound

  • Clean glass vial

  • Pipette

  • Ethanol (B145695) (or another appropriate solvent)

Procedure:

  • Visual Inspection: Place a small amount of the sample in a clean glass vial. Observe the sample against a white background. Note any discoloration (yellowing or browning), haziness, or the presence of particulates.

  • Viscosity Check: Gently swirl the vial and observe the flow of the liquid. Compare its viscosity to a fresh, unpolymerized sample if available. A noticeable increase in viscosity is a sign of polymerization.

  • Solubility Test: a. Add approximately 1 mL of the sample to a test tube. b. Add 5 mL of ethanol and vortex to mix. c. Observe the solution. The presence of any insoluble gel, precipitate, or an oily layer that does not dissolve indicates the presence of polymers.

Protocol 2: Detection of Oligomers by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To provide a sensitive and definitive method for the detection of low levels of polymerization (oligomer formation).

Rationale: Standard GC-MS is not suitable for analyzing non-volatile polymers. Pyrolysis breaks down the polymer into smaller, volatile fragments that can be separated and identified by GC-MS, providing a fingerprint of the polymer.[6]

Materials and Instrumentation:

  • Sample of this compound

  • Pyrolyzer unit coupled to a GC-MS system

  • Helium carrier gas

  • Appropriate GC column (e.g., a non-polar column like DB-5ms)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample into a pyrolysis tube.

  • Pyrolysis: Heat the sample rapidly to a high temperature (e.g., 500-700°C) in the pyrolyzer. This will thermally degrade any polymers into a characteristic mixture of smaller molecules (pyrolyzate).

  • GC Separation: The volatile pyrolyzate is swept into the GC column by the carrier gas. The oven temperature program should be optimized to separate the pyrolysis products. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C).

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of each component is recorded.

  • Data Analysis: a. Analyze the chromatogram for peaks that are not present in the analysis of a fresh, unpolymerized standard of this compound. b. The mass spectra of these unique peaks can be interpreted to identify the structure of the pyrolysis fragments, which in turn provides information about the structure of the polymer. c. The presence of a complex pattern of new peaks in the pyrogram is a clear indication of polymerization.

Visualizations

Polymerization_Pathway cluster_initiators Initiation Triggers cluster_process Polymerization Process cluster_prevention Preventative Measures Heat Heat Radical Free Radical Formation Heat->Radical Light Light (UV) Light->Radical Oxygen Oxygen Oxygen->Radical Contaminants Contaminants Contaminants->Radical Monomer This compound Monomer Propagation Chain Propagation Monomer->Propagation Radical->Propagation Polymer Polymer Propagation->Polymer Storage Store at 2-8°C Storage->Heat Inert Inert Atmosphere (Nitrogen) Inert->Oxygen Dark Protect from Light Dark->Light Inhibitor Add Inhibitor (e.g., Hydroquinone, TEMPO) Inhibitor->Radical Scavenges Radicals

Caption: Factors leading to polymerization and preventative measures.

Experimental_Workflow start Suspected Polymerization in This compound Sample qualitative Protocol 1: Qualitative Assessment start->qualitative visual Visual Inspection (Color, Viscosity, Solids) qualitative->visual solubility Solubility Test in Ethanol qualitative->solubility decision Polymerization Detected? visual->decision solubility->decision quantitative Protocol 2: Quantitative Confirmation (Py-GC-MS) decision->quantitative Uncertain no_polymer No Polymer Detected decision->no_polymer No dispose Isolate and Dispose of Sample decision->dispose Yes pyrolysis Pyrolyze Sample quantitative->pyrolysis gcms GC-MS Analysis of Pyrolyzate pyrolysis->gcms analysis Compare Pyrogram to Standard gcms->analysis result Confirm Presence and Extent of Polymerization analysis->result

Caption: Experimental workflow for detecting polymerization.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methyl-5-hexen-2-one.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] In an ideal separation, peaks should be symmetrical and have a Gaussian shape.[1] Tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 is generally considered to be tailing.[3] Significant peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the reproducibility of the analytical method.[1][4]

Q2: Why am I seeing peak tailing specifically for this compound?

While this compound is a neutral compound, its ketone functional group (C=O) is polar. This polarity can lead to secondary interactions, specifically hydrogen bonding, with active residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[5][6][7] These interactions create an alternative retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail".[3] This issue is especially prominent on older, Type-A silica (B1680970) columns or columns that have not been properly end-capped.[1][4]

Q3: Could the issue be my HPLC system and not the column or mobile phase?

Yes, issues related to the HPLC system itself, known as "extra-column effects," can cause peak tailing.[8] These problems introduce dead volume in the flow path, causing the separated analyte band to spread before reaching the detector.[5] Common causes include using tubing with an internal diameter that is too wide or lengths that are too long, as well as improper connections between the injector, column, and detector.[6][9]

Q4: Is sample overload a likely cause for peak tailing with this compound?

Sample overload, either by injecting too high a concentration (mass overload) or too large a volume, can certainly cause peak tailing.[5][10] When the stationary phase becomes saturated with analyte molecules, its capacity is exceeded, leading to a distortion of the peak shape.[4] If all peaks in the chromatogram are tailing, mass overload is a strong possibility.[3] A simple way to check for this is to dilute the sample by a factor of 10 and reinject it; if the peak shape improves, overload was the likely cause.[4]

Troubleshooting Guide & Methodologies

This guide provides a systematic approach to diagnosing and resolving peak tailing. Begin with initial system checks and progressively move to mobile phase and column optimizations.

Troubleshooting_Workflow start Observe Peak Tailing (As > 1.2) step1 Step 1: Initial Checks - Prepare fresh mobile phase - Check for system leaks - Confirm method parameters start->step1 step2 Step 2: Mobile Phase Optimization - Lower mobile phase pH (e.g., to 3.0) - Increase buffer concentration step1->step2 Issue Persists step3 Step 3: Evaluate Sample & Injection - Dilute sample (1:10) - Dissolve sample in mobile phase step2->step3 Issue Persists end Peak Shape Improved (As < 1.2) step2->end Resolved step4 Step 4: Column Evaluation - Use guard column - Flush column - Test with new, end-capped column step3->step4 Issue Persists step3->end Resolved step4->end Resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 1: Initial Checks and System Evaluation

Question: Where should I start my troubleshooting process?

Always begin with the simplest potential issues. First, prepare a fresh batch of the mobile phase to eliminate degradation or incorrect preparation as a cause.[10] While the system is equilibrating, perform a visual inspection for any leaks in the fluidic path, especially at fittings. Confirm that the method parameters (flow rate, temperature, gradient) are correctly entered into the system software.

Step 2: Mobile Phase Optimization

Question: How can I adjust my mobile phase to reduce tailing for a polar ketone?

Mobile phase modification is a powerful tool for mitigating secondary silanol interactions.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a value ≤ 3 ensures that the residual silanol groups on the stationary phase are fully protonated (Si-OH) rather than ionized (Si-O⁻).[1][3] This minimizes the strong polar interactions that cause tailing for compounds like this compound.[4][11]

  • Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient, typically in the range of 10-25 mM.[12] A higher buffer concentration can help to mask the residual silanol sites and maintain a stable pH, leading to improved peak shape.[4]

Step 3: Column Evaluation and Care

Question: My mobile phase adjustments didn't resolve the issue. How do I know if my column is the problem?

If mobile phase optimization fails, the column is the next logical component to investigate.

  • Use a Modern, End-Capped Column: The most effective way to prevent silanol interactions is to use a high-purity, Type-B silica column that has been thoroughly end-capped.[4] End-capping chemically converts most of the active silanol groups into less polar entities, significantly improving peak shape for polar analytes.[3]

  • Check for Contamination: Column contamination, particularly at the inlet frit, can cause peak distortion.[10] This can be caused by precipitated buffer salts or unfiltered samples. Try flushing the column according to the manufacturer's instructions or, if possible, back-flushing it at a low flow rate.

  • Consider Column Voids: A void at the head of the column can cause peak tailing and splitting.[4][11] This can result from pressure shocks or dissolution of the silica bed at high pH. If a void is suspected, the column typically needs to be replaced.[4] Using a guard column is a good preventative measure.[4]

Analyte_Interaction cluster_surface Silica Stationary Phase p1 p2 p1->p2 p3 p2->p3 silanol Residual Silanol Group -Si-O-H p2->silanol p4 p3->p4 analyte This compound (Polar Ketone Group: C=O) analyte->silanol  Secondary Interaction  (Hydrogen Bond)

Caption: Secondary interaction causing peak tailing.

Data Presentation: Troubleshooting Outcomes

The following table summarizes potential troubleshooting actions and their expected impact on the peak asymmetry factor (As) for this compound.

Action TakenInitial Asymmetry (As)Expected Asymmetry (As)Rationale
Mobile Phase pH Adjustment 1.91.2Lowering the pH to 3.0 suppresses silanol ionization, reducing secondary interactions.[11]
Sample Dilution (1:10) 2.11.3Alleviates column overload, a common cause of peak distortion for all analytes.[4]
Column Replacement 1.81.1Switching from an old column to a new, high-purity, end-capped column minimizes active sites.[4]
Reduce Extra-Column Volume 1.71.4Shortening/narrowing connection tubing reduces pre-detector band broadening.[6]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Peak Shape Improvement

This protocol details the steps to evaluate the effect of mobile phase pH on the peak shape of this compound.

1. Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or phosphoric acid

  • This compound standard solution

2. Procedure:

  • Baseline Experiment:

    • Prepare your standard mobile phase (e.g., Acetonitrile:Water 60:40) without any pH modifier.

    • Equilibrate the column for at least 15 minutes or until a stable baseline is achieved.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the peak asymmetry factor (As).

  • Low pH Experiment:

    • Prepare a fresh aqueous portion of the mobile phase and adjust its pH to 3.0 by adding a small amount of formic acid or phosphoric acid. Note: Always adjust the pH of the aqueous component before mixing with the organic solvent.[13]

    • Prepare the final mobile phase (e.g., Acetonitrile:pH 3.0 Water 60:40).

    • Flush the system and equilibrate the column with the new mobile phase for at least 20 minutes.

    • Inject the same standard solution.

    • Record the chromatogram and calculate the new peak asymmetry factor.

3. Expected Results:

  • A significant reduction in the asymmetry factor (closer to 1.0) should be observed with the low-pH mobile phase.[3] Retention time may decrease slightly.

Protocol 2: Diagnosing Mass Overload

This protocol is used to determine if peak tailing is caused by injecting too much sample mass onto the column.

1. Materials:

  • Validated HPLC method exhibiting peak tailing

  • Sample of this compound exhibiting peak tailing

  • Sample solvent (preferably the mobile phase)

2. Procedure:

  • Initial Injection:

    • Equilibrate the HPLC system with the established mobile phase.

    • Inject the standard concentration of your sample.

    • Record the chromatogram and calculate the peak asymmetry factor.

  • Diluted Injections:

    • Perform a serial dilution of your sample. Prepare a 1:10 and a 1:100 dilution using the sample solvent.

    • Inject the 1:10 dilution. Record the chromatogram and calculate the asymmetry factor.

    • Inject the 1:100 dilution. Record the chromatogram and calculate the asymmetry factor.

3. Expected Results:

  • If mass overload is the cause, the peak asymmetry will progressively improve (decrease) as the sample is diluted.[4] If the asymmetry factor remains high even at high dilutions, the cause is likely related to chemical interactions or column/system issues.

References

Technical Support Center: High-Purity 5-Methyl-5-hexen-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 5-Methyl-5-hexen-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My this compound is not moving off the baseline of the silica (B1680970) gel column.

A1: This indicates that the compound is too strongly adsorbed to the stationary phase. This is a common issue with polar compounds like ketones.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: The eluent is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system). For instance, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to 90:10 or 80:20.[1] For very polar ketones, a dichloromethane/methanol (B129727) system can be effective, starting with a small percentage of methanol (e.g., 2-5%).[2]

    • Consider a Different Stationary Phase: If increasing solvent polarity doesn't work or leads to poor separation, consider using a less acidic stationary phase like neutral or basic alumina (B75360), or deactivated silica gel.[2][3]

    • Check for Compound Degradation: The ketone may be degrading on the acidic silica gel. To test for this, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, the compound is unstable on silica.[2]

Q2: The separation between this compound and impurities is poor, with overlapping fractions.

A2: This is a resolution problem that can be addressed by optimizing your chromatographic parameters.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find the optimal solvent system. The ideal system should give a retention factor (Rf) of 0.2-0.4 for this compound and maximize the difference in Rf values (ΔRf) between it and any impurities.[4]

    • Adjust the Solvent Gradient: If using a gradient elution, ensure the gradient is not too steep. A shallower gradient can improve resolution.

    • Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly.[5]

    • Sample Loading: Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.[6] If the compound is not very soluble in the eluent, consider dry loading.[6]

Q3: The compound is eluting too quickly, close to the solvent front.

A3: This suggests the mobile phase is too polar.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent. For example, change from an 80:20 hexane:ethyl acetate mixture to a 90:10 or 95:5 mixture.[7]

    • Check for Column Cracks: A cracked column can cause the solvent to run through quickly, carrying the compound with it.

Q4: I am observing peak tailing for my ketone during analysis of the collected fractions.

A4: Peak tailing can be caused by interactions between the polar ketone group and the stationary phase.

  • Troubleshooting Steps:

    • Use a Less Acidic Stationary Phase: As mentioned before, switching to neutral alumina or deactivated silica can reduce these secondary interactions.

    • Add a Modifier to the Mobile Phase: For some ketones, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic impurities) can improve peak shape. However, this should be done cautiously as it can affect the stability of your compound.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the purification of this compound on a silica gel column?

A: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and increase the polarity based on TLC analysis.[4] An ideal Rf value to aim for on the TLC plate is between 0.2 and 0.4.[4]

Q: Should I use dry or wet loading for my sample?

A: If your crude this compound is readily soluble in a small amount of the initial mobile phase, wet loading is acceptable. However, if it requires a more polar solvent for dissolution than your eluent, dry loading is recommended to avoid disturbing the equilibrium at the top of the column.[6] To dry load, dissolve your sample in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then added to the top of the column.[6]

Q: How much silica gel should I use?

A: A general rule of thumb is to use a silica gel to crude sample weight ratio of 50:1 to 100:1 for difficult separations.[4] For easier separations, a lower ratio may be sufficient.

Q: My compound is volatile. Are there any special precautions I should take during purification?

A: Yes, for volatile compounds like this compound, care should be taken during solvent removal from the collected fractions. Use a rotary evaporator at a reduced temperature and pressure to minimize loss of the product.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on preliminary TLC analysis of your crude product.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading, if necessary)

  • Glass wool or cotton

  • Sand

  • Flash chromatography column and accessories

  • TLC plates, developing chamber, and UV lamp

2. Solvent System Selection:

  • Prepare several TLC developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Spot your crude product on TLC plates and develop them in the different solvent systems.

  • The optimal eluent will provide an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities.[4]

3. Column Packing:

  • Securely clamp the column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance.

  • Wash the column with the eluent until the silica bed is stable.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the sand layer.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply pressure (air or nitrogen) to start the elution.

  • Collect fractions in test tubes.

  • If a gradient elution is required to elute more polar impurities, gradually increase the polarity of the mobile phase.

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator at a suitable temperature and pressure to obtain the purified product.

Quantitative Data Summary

The following tables summarize typical data for the synthesis and purification of this compound.

Synthesis MethodReported YieldPurity AssessmentReference
Alkylation of acetoacetic ester51%Boiling Point[8]
Reaction of 3-methyl-4-carboethoxyhexan-5-one with NaOH87%Boiling Point[8]
Physical Properties of this compound
Boiling Point 148-150 °C
Molecular Weight 112.17 g/mol
Appearance Colorless to pale yellow liquid

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Problem Encountered start->problem no_elution Compound not eluting? problem->no_elution Yes poor_separation Poor separation? problem->poor_separation No increase_polarity Increase eluent polarity no_elution->increase_polarity fast_elution Compound eluting too fast? poor_separation->fast_elution No optimize_tlc Optimize solvent system via TLC poor_separation->optimize_tlc Yes decrease_polarity Decrease eluent polarity fast_elution->decrease_polarity Yes check_stability Check compound stability on silica (2D TLC) increase_polarity->check_stability repack_column Repack column carefully optimize_tlc->repack_column solution Problem Resolved decrease_polarity->solution change_stationary_phase Change stationary phase (e.g., Alumina) check_stability->change_stationary_phase dry_load Use dry loading technique repack_column->dry_load dry_load->solution change_stationary_phase->solution

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

Minimizing the formation of 3,3-dimethallyl-2,4-pentanedione byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-allyl-2,4-pentanedione. The primary focus is to minimize the formation of the common byproduct, 3,3-dimethallyl-2,4-pentanedione.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3,3-dimethallyl-2,4-pentanedione formation?

The formation of 3,3-dimethallyl-2,4-pentanedione is a result of a second allylation reaction occurring at the C-3 position of the desired mono-allylated product, 3-allyl-2,4-pentanedione. This happens when the enolate of the mono-allylated product successfully competes with the enolate of the starting material, 2,4-pentanedione, for the allyl halide.

Q2: How does the choice of base impact the selectivity of mono-allylation?

The strength and nature of the base are critical. A base that is too strong or used in excess can lead to a high concentration of the enolate of the mono-allylated product, thereby promoting dialkylation. Weaker bases, such as sodium carbonate, are often employed to control the reaction.[1] The choice of counter-ion associated with the base (e.g., Li+, Na+, K+) can also influence the reaction's selectivity.

Q3: Can the solvent choice help in minimizing the dialkylation byproduct?

Yes, the solvent plays a crucial role. Polar aprotic solvents can increase the reactivity of the enolate, potentially leading to over-alkylation. The use of ketones, such as methyl isobutyl ketone (MIBK), has been proposed as an effective solvent system. MIBK can also aid in the azeotropic removal of water from the reaction mixture.[2]

Q4: Is there a recommended type of allyl halide to use?

While allyl chloride, bromide, and iodide can all be used, their reactivity differs. Allyl iodide is generally more reactive than allyl bromide, which is more reactive than allyl chloride. Using a more reactive halide may require more careful control of reaction conditions to avoid dialkylation.[2]

Q5: What purification methods are effective for separating 3-allyl-2,4-pentanedione from the dialkylated byproduct?

Distillation is a common method for purification.[2] However, if the boiling points of the mono- and di-allylated products are too close, fractional distillation under reduced pressure may be necessary. Another effective method involves the formation of a copper(II) complex of the β-dicarbonyl compounds. The mono-allylated product can be selectively complexed, precipitated, and then recovered by treatment with a strong acid.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-allyl-2,4-pentanedione.

Issue Potential Cause(s) Recommended Solution(s)
High percentage of 3,3-dimethallyl-2,4-pentanedione byproduct 1. Excess of allyl halide: A high concentration of the alkylating agent can drive the reaction towards dialkylation. 2. Strong base or excess base: This increases the concentration of the enolate of the mono-allylated product. 3. Prolonged reaction time or high temperature: These conditions can provide more opportunity for the second allylation to occur.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the allyl halide. 2. Use a weaker base like sodium carbonate or potassium carbonate.[1] Ensure accurate measurement of the base. 3. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed. Consider running the reaction at a lower temperature.
Low yield of the desired 3-allyl-2,4-pentanedione 1. Inefficient enolate formation: The base may not be strong enough or the reaction temperature may be too low. 2. Presence of water in the reaction: Water can quench the enolate, reducing the yield. 3. Side reactions (O-alkylation): While less common for β-dicarbonyls, O-alkylation can occur under certain conditions.1. While avoiding overly strong bases, ensure the chosen base is sufficient to deprotonate 2,4-pentanedione. A modest increase in temperature might be necessary. 2. Use anhydrous solvents and reagents. The use of a solvent like MIBK allows for azeotropic removal of water.[2] 3. Favor C-alkylation by using less polar solvents and ensuring the formation of the chelated enolate.
Difficulty in purifying the product 1. Similar boiling points of mono- and di-allylated products. 2. Presence of unreacted starting materials and other byproducts. 1. Attempt fractional distillation under reduced pressure. If separation is still poor, consider the copper complex purification method.[2] 2. Perform an aqueous workup to remove any remaining base and salts. A preliminary extraction can help remove some impurities before the final purification step.

Data Presentation

Table 1: Influence of Alkylating Agent and Solvent on the Yield of 3-allyl-2,4-pentanedione

Alkylating AgentSolventYield (%)Reaction Time (h)
Allyl ChlorideMethyl Isobutyl Ketone~75~8
Allyl BromideMethyl Isobutyl Ketone~85~6
Allyl IodideMethyl Isobutyl Ketone~90~4
Allyl BromideAcetone (B3395972)~80~7
Allyl BromideMethyl Ethyl Ketone~82~6.5

Note: Data is estimated from graphical representations in the cited literature and should be considered as a qualitative guide.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-allyl-2,4-pentanedione

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pentanedione (1.0 eq), sodium carbonate (1.5 eq), and acetone (10 mL/g of 2,4-pentanedione).[1]

  • Heat the mixture to reflux and stir for 1 hour to ensure the formation of the sodium enolate.

  • Add allyl bromide (1.1 eq) and potassium iodide (catalytic amount) to the reaction mixture.

  • Continue to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.

  • Filter the solid salts and wash with a small amount of acetone.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of 3-allyl-2,4-pentanedione via Copper Complex Formation [2]

  • Dissolve the crude product mixture in ethanol (B145695).

  • In a separate flask, prepare a saturated aqueous solution of copper(II) acetate (B1210297).

  • Slowly add the copper(II) acetate solution to the ethanolic solution of the crude product with stirring.

  • A precipitate of the copper(II) complex of 3-allyl-2,4-pentanedione will form.

  • Stir the mixture for 1 hour at room temperature, then cool in an ice bath to maximize precipitation.

  • Filter the solid copper complex and wash it with cold ethanol and then with water.

  • Suspend the copper complex in diethyl ether and add 2M hydrochloric acid dropwise with vigorous stirring until the solid dissolves and the aqueous layer turns clear blue.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the purified 3-allyl-2,4-pentanedione.

Visualizations

Reaction_Pathway A 2,4-Pentanedione B Enolate of 2,4-Pentanedione A->B + Base C 3-allyl-2,4-pentanedione (Desired Product) B->C + Allyl Halide D Enolate of 3-allyl-2,4-pentanedione C->D + Base (competing reaction) E 3,3-dimethallyl-2,4-pentanedione (Byproduct) D->E + Allyl Halide AllylX Allyl Halide Base Base

Caption: Reaction pathway for the allylation of 2,4-pentanedione.

Troubleshooting_Logic Start High Byproduct Formation? CheckStoichiometry Check Allyl Halide Stoichiometry Start->CheckStoichiometry Yes End Minimized Byproduct Start->End No ReduceStoichiometry Use 1.0-1.1 eq. Allyl Halide CheckStoichiometry->ReduceStoichiometry > 1.2 eq. CheckBase Evaluate Base CheckStoichiometry->CheckBase ≤ 1.2 eq. ReduceStoichiometry->CheckBase WeakerBase Use Weaker Base (e.g., Na2CO3) CheckBase->WeakerBase Strong Base Used CheckConditions Review Reaction Time & Temperature CheckBase->CheckConditions Weak Base Used WeakerBase->CheckConditions ReduceConditions Lower Temperature & Monitor Reaction CheckConditions->ReduceConditions High Temp / Long Time CheckConditions->End Optimized ReduceConditions->End

Caption: Troubleshooting workflow for minimizing dialkylation.

References

Managing exothermic reactions during 5-Methyl-5-hexen-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-5-hexen-2-one Synthesis

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during this synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure a safe and successful synthesis.

Troubleshooting Guide: Managing Exothermic Reactions

This guide addresses specific issues you may encounter related to exothermic events during the synthesis of this compound.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase during methallyl chloride addition. 1. Addition rate of methallyl chloride is too fast. 2. Inadequate cooling of the reaction vessel. 3. Insufficient stirring, leading to localized "hot spots".1. Immediately stop the addition of methallyl chloride. 2. Increase the efficiency of the cooling bath (e.g., add more ice, use a cryocooler). 3. Ensure vigorous stirring to improve heat dissipation. 4. Once the temperature is stable and back within the desired range, resume addition at a significantly slower rate.
Temperature continues to rise even after stopping reagent addition. The reaction has reached a point of thermal runaway.1. Emergency Action: If the temperature rise is rapid and cannot be controlled by the cooling system, prepare for emergency shutdown. This may involve quenching the reaction by adding a cold, inert solvent if a validated procedure is in place. 2. Evacuate: If the reaction cannot be safely controlled, evacuate the immediate area and follow established laboratory emergency procedures.
Delayed exotherm after complete addition of methallyl chloride. Accumulation of unreacted reagents due to initial low temperature or poor mixing, followed by a sudden initiation of the reaction.1. Maintain cooling and vigorous stirring. 2. Monitor the temperature closely for an extended period after the addition is complete. 3. For future runs, consider a slight increase in the initial reaction temperature to ensure the reaction initiates as the reagent is added.
Significant exotherm during the addition of sodium hydroxide (B78521) solution for saponification. The heat of saponification is being released too quickly.1. Add the sodium hydroxide solution slowly and portion-wise. 2. Use an ice bath to cool the reaction mixture during the addition of the base. 3. Ensure efficient stirring to distribute the heat.
Boiling of the solvent during reagent addition, even with external cooling. The heat generated by the reaction exceeds the heat removal capacity of the cooling system and the solvent's boiling point.1. Use a higher boiling point solvent if compatible with the reaction chemistry. 2. Employ a more efficient condenser (e.g., a cold finger or a reflux condenser with a cooling fluid at a lower temperature). 3. Reduce the rate of reagent addition.

Frequently Asked Questions (FAQs)

Q1: Which steps in the synthesis of this compound are exothermic?

A1: The two primary exothermic steps are:

  • Alkylation: The reaction of the enolate of the β-keto ester with methallyl chloride.

  • Saponification: The hydrolysis of the ester intermediate with a strong base, such as sodium hydroxide.

Q2: What are the key parameters to control for managing these exotherms?

A2: The most critical parameters are:

  • Rate of Reagent Addition: Slow, controlled addition of the limiting reagent is crucial.

  • Temperature: Maintaining a consistent and appropriate reaction temperature is essential.

  • Agitation: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.

  • Cooling Capacity: The cooling system must be able to handle the heat generated by the reaction.

Q3: What are the signs of a potential thermal runaway reaction?

A3: Be vigilant for the following signs:

  • A sudden, rapid increase in temperature that is not controlled by the cooling system.

  • An increase in pressure within a closed system.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Vigorous, uncontrolled boiling of the solvent.

Q4: Can this synthesis be performed without a cooling bath?

A4: It is strongly discouraged. The exothermic nature of the alkylation and saponification steps necessitates an effective cooling system to prevent a loss of control over the reaction temperature, which could lead to side reactions, reduced yield, and potential safety hazards.

Q5: How can I estimate the potential heat evolution of my reaction?

Data Presentation

The following table summarizes the qualitative exothermic potential and recommended control strategies for the key reaction steps.

Reaction Step Reactants Qualitative Exotherm Potential Recommended Temperature (°C) Control Strategy
Alkylation Enolate of β-keto ester, Methallyl ChlorideModerate to High0 - 10Slow, dropwise addition of methallyl chloride; efficient cooling (ice bath); vigorous stirring.
Saponification Ester Intermediate, Sodium HydroxideModerate0 - 25Slow, portion-wise addition of NaOH solution; cooling (ice bath); efficient stirring.
Decarboxylation β-keto acid intermediateEndothermic (requires heating)RefluxControlled heating to reflux.

Experimental Protocols

Alkylation of Ethyl Acetoacetate (B1235776) with Methallyl Chloride

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Methallyl chloride

  • Ice bath

  • Magnetic stirrer or overhead stirrer

  • Addition funnel

  • Thermometer

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel in an ice bath.

  • Charge the flask with a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0-5 °C with stirring.

  • Slowly add ethyl acetoacetate to the sodium ethoxide solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at this temperature for 30 minutes to ensure complete enolate formation.

  • Add methallyl chloride to the addition funnel.

  • Add the methallyl chloride dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or GC.

Saponification and Decarboxylation

Materials:

  • Product from the alkylation step

  • Sodium hydroxide solution (e.g., 10-15% w/v)

  • Hydrochloric acid (for workup)

  • Ice bath

  • Heating mantle

  • Reflux condenser

Procedure:

  • Cool the reaction mixture from the alkylation step in an ice bath.

  • Slowly and carefully add the sodium hydroxide solution to the flask. Monitor the temperature and maintain it below 25 °C during the addition.

  • Once the addition is complete, remove the ice bath and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain reflux for 2-3 hours to ensure complete saponification and decarboxylation.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled mixture with hydrochloric acid to a pH of ~2.

  • Proceed with the workup and purification of the final product, this compound.

Visualizations

Experimental Workflow for Exotherm Management

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions cluster_alkylation Alkylation Step cluster_saponification Saponification & Decarboxylation cluster_troubleshooting Troubleshooting A1 Prepare NaOEt Solution in Ethanol A2 Cool to 0-5 °C A1->A2 A3 Slowly Add Ethyl Acetoacetate A2->A3 A4 Form Enolate (Stir for 30 min) A3->A4 A5 Dropwise Addition of Methallyl Chloride (1-2h) A4->A5 A6 Monitor Temperature (Maintain < 10 °C) A5->A6 A7 Warm to RT and Stir Overnight A5->A7 T1 Rapid Temperature Rise? A6->T1 If Temp > 10 °C S1 Cool Alkylation Mixture to 0 °C A7->S1 Proceed to Next Step S2 Slowly Add NaOH Solution S1->S2 S3 Monitor Temperature (Maintain < 25 °C) S2->S3 S4 Heat to Reflux (2-3h) S2->S4 S3->T1 If Temp > 25 °C S5 Cool and Acidify S4->S5 S6 Workup and Purification S5->S6 T2 Stop Addition & Enhance Cooling T1->T2 Yes T2->A5 Resume at Slower Rate

Caption: Workflow for managing exothermic reactions during synthesis.

Logical Relationship for Temperature Control

Temperature_Control_Logic Logical Relationships in Temperature Control Rate_of_Addition Rate of Reagent Addition Heat_Generation Rate of Heat Generation Rate_of_Addition->Heat_Generation Cooling_Efficiency Cooling System Efficiency Heat_Removal Rate of Heat Removal Cooling_Efficiency->Heat_Removal Stirring_Speed Agitation Speed Stirring_Speed->Heat_Removal Reaction_Temperature Reaction Temperature Heat_Generation->Reaction_Temperature + Heat_Removal->Reaction_Temperature - Stable_Operation Stable Operation Reaction_Temperature->Stable_Operation If Heat Removal >= Heat Generation Thermal_Runaway Thermal Runaway Reaction_Temperature->Thermal_Runaway If Heat Generation > Heat Removal

Caption: Key factors influencing reaction temperature control.

Effective drying agents for ethereal extracts of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the effective drying of ethereal extracts containing 5-Methyl-5-hexen-2-one.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to dry the ethereal extract of this compound?

A1: After an aqueous workup or extraction, the organic layer (in this case, an ethereal solution) will be saturated with a small amount of water, as all organic solvents have some miscibility with water.[1][2] Removing this water is crucial for several reasons:

  • Accurate Yield: The presence of water will artificially inflate the mass and volume of the isolated product, leading to an inaccurate yield calculation.[2]

  • Preventing Side Reactions: Residual water can interfere with subsequent reactions, especially those involving water-sensitive reagents like Grignard reagents or hydrides.[3]

  • Characterization: Water can interfere with analytical techniques such as NMR spectroscopy and is incompatible with mass spectrometry detectors.[2]

  • Product Purity: Forcing the removal of water during solvent evaporation (e.g., on a rotary evaporator) is inefficient and can leave water droplets in the final product.[2]

Q2: What are the most important factors to consider when choosing a drying agent for this compound?

A2: When selecting a drying agent, you must consider its:

  • Chemical Compatibility: The agent must be inert and not react with the target compound, this compound, which contains both a ketone and an alkene functional group.[4] Ketones are susceptible to reactions under certain acidic or basic conditions.[5]

  • Capacity: This refers to the maximum amount of water the agent can absorb per unit weight.[4][6] A high capacity is needed for very wet solutions.[7]

  • Efficiency (Intensity): This is a measure of how thoroughly the agent removes water, or the final concentration of water left in the solvent.[7][8]

  • Speed: This is how quickly the drying agent reaches its maximum efficiency.[4][6]

Q3: Which drying agents are recommended for ethereal extracts of this compound?

A3: For this compound, neutral and mildly acidic or basic drying agents are preferred to avoid unwanted side reactions.

  • Anhydrous Sodium Sulfate (Na₂SO₄): This is the most highly recommended agent. It is neutral, chemically inert, inexpensive, and has a very high capacity.[7][9] Its main drawback is its slow speed.[2][10] Published synthesis procedures for this compound specifically cite the use of Na₂SO₄ for drying ethereal extracts.[11]

  • Anhydrous Magnesium Sulfate (MgSO₄): This is a good alternative. It is much faster and more efficient than sodium sulfate.[2][10][12] However, it is a fine powder that must be filtered off, and it is slightly acidic, which could potentially catalyze side reactions with sensitive substrates, though it is generally considered suitable for ketones.[2][7][8]

  • Anhydrous Potassium Carbonate (K₂CO₃): This is a moderately effective drying agent that is basic.[13] It is suitable for drying ketones but should be avoided if any acid-sensitive functional groups are present.[8][13]

Q4: Are there any drying agents that should be DEFINITELY AVOIDED?

A4: Yes. Due to the ketone functionality of this compound, several common drying agents are incompatible and must be avoided:

  • Anhydrous Calcium Chloride (CaCl₂): This agent can form complexes with ketones, as well as alcohols, amines, and some esters, leading to product loss.[13]

  • Molecular Sieves (3Å or 4Å): While very efficient, molecular sieves are known to be mildly basic and can effectively catalyze the self-aldol condensation of ketones.[14][15] This would lead to the formation of impurities.

  • Strongly Acidic or Basic Agents: Powerful drying agents like phosphorus pentoxide (P₄O₁₀), calcium oxide (CaO), potassium hydroxide (B78521) (KOH), and sodium metal (Na) are too reactive and are unsuitable for this compound.[3][13]

Q5: How can I tell when my ethereal extract is sufficiently dry?

A5: The visual appearance of the drying agent in the solution is the primary indicator. After adding the drying agent and swirling the flask, observe its behavior. If the agent clumps together and sticks to the bottom of the flask, water is still present.[1] You should continue to add small portions of the drying agent until newly added particles no longer clump and swirl freely in the solution, creating a "snow globe" or "snowstorm" effect.[4] This indicates that all the water has been absorbed and the solution is dry.[4][16]

Troubleshooting Guide

IssueProbable CauseSolution
1. The drying agent keeps clumping no matter how much I add. The organic layer contains a significant amount of visible water, exceeding the practical capacity of the drying agent.First, separate any visible water layers using a separatory funnel.[1][2] Washing the ethereal extract with a saturated sodium chloride solution (brine) before adding the drying agent can remove the bulk of the dissolved water.[10][17] If you have already added a large amount of clumped drying agent, decant the organic solution into a new, clean flask and begin the drying process again.[1][16]
2. My final product is cloudy or contains a fine powder. Fine particles of the drying agent (especially MgSO₄) were not completely removed.Gravity filter the dried solution through a fluted filter paper to remove all solid particles.[17][18] If you decanted, you may have accidentally transferred some of the solid. Filtering is the most reliable method for fine powders.
3. My product yield is lower than expected after drying. The product was adsorbed onto the surface of the drying agent and discarded.After separating the dried solution, rinse the remaining drying agent with a small amount of fresh, dry ether.[1][16] Swirl, allow the solid to settle, and then combine this rinse with your main dried solution. Repeat this rinsing step once or twice to ensure complete recovery of your product.
4. I suspect my product has decomposed or reacted during the drying step. An incompatible drying agent was used (e.g., CaCl₂, molecular sieves), or the contact time was excessively long with a mildly reactive agent.Always verify the compatibility of the drying agent with all functional groups present in your molecule. For ketones, Na₂SO₄ is the safest choice.[9][11] Do not leave the solution over the drying agent for an extended period (e.g., overnight) unless necessary; 15-30 minutes is typically sufficient after the "free-flowing" point is reached.[10][17]

Data Presentation: Comparison of Common Drying Agents

Drying AgentCapacity¹SpeedEfficiency²Chemical NatureCompatibility with this compound
Sodium Sulfate (Na₂SO₄) Very HighSlowLowNeutralExcellent (Recommended)
Magnesium Sulfate (MgSO₄) HighFastMedium-HighMildly AcidicGood
Potassium Carbonate (K₂CO₃) MediumMediumMediumBasicGood
Calcium Sulfate (CaSO₄) LowVery FastVery HighNeutralGood (low capacity)
Calcium Chloride (CaCl₂) HighMediumHighLewis AcidPoor (Avoid)
Molecular Sieves (3Å/4Å) HighFastVery HighMildly BasicPoor (Avoid)

¹Capacity refers to the amount of water absorbed per gram of drying agent.[4] ²Efficiency (Intensity) refers to the degree of dryness achieved.[7]

Experimental Protocols

Protocol 1: General Procedure for Using Anhydrous Salts (Na₂SO₄ or MgSO₄)
  • Preparation: Transfer the ethereal extract of this compound into a clean, dry Erlenmeyer flask. The flask should be no more than two-thirds full to allow for proper swirling.[2] If any visible water layer is present, remove it with a pipette first.[18]

  • Initial Addition: Add a small amount of anhydrous drying agent (e.g., a spatula tip full) to the flask.

  • Swirling: Gently swirl the flask to distribute the drying agent.[19] Observe the behavior of the solid. If it clumps and sticks to the glass, water is present.[2][9]

  • Incremental Addition: Continue adding small portions of the drying agent, swirling after each addition, until newly added particles remain free-flowing and suspended in the solution like a snow globe.[1][4]

  • Drying Time: Once the free-flowing point is reached, allow the flask to stand for an additional 15-20 minutes to ensure complete drying.[17][18]

  • Separation:

    • For Na₂SO₄ (coarse granules): Carefully decant (pour off) the liquid into a clean, dry flask, leaving the solid behind.[17][19]

    • For MgSO₄ (fine powder): Set up a gravity filtration apparatus with a funnel and fluted filter paper. Pour the solution through the filter paper into a clean, dry flask to remove the solid.[17][18]

  • Recovery Rinse: Add a small volume of fresh, dry ether to the flask containing the used drying agent. Swirl to rinse, and then carefully transfer this ether to the flask containing your dried product. This ensures maximum recovery of your compound.[1][16]

Protocol 2: Activation (Regeneration) of Molecular Sieves

Note: While not recommended for this specific compound, this protocol is provided for general laboratory knowledge.

  • Safety: Perform this procedure in a fume hood away from flammable materials.[20] Wear appropriate personal protective equipment (PPE), including heat-resistant gloves.[18][21]

  • Pre-Drying: If the sieves are coming from a solvent, allow the bulk of the solvent to evaporate in a fume hood.[20]

  • Heating: Place the molecular sieves in a suitable heat-proof vessel (e.g., a porcelain dish or a thick-walled glass flask). Heat in a laboratory oven or with a sand bath to 200-350°C for at least 3-4 hours.[14][20][21] Applying a vacuum during heating can lower the required temperature and increase efficiency.[15]

  • Cooling & Storage: Turn off the heat and allow the sieves to cool under a dry atmosphere (e.g., in a desiccator) to prevent re-adsorption of atmospheric moisture.[15][20] Once at room temperature, transfer the activated sieves to a tightly sealed container.[18]

Mandatory Visualization

Drying_Agent_Selection start Wet Ethereal Extract of This compound brine_wash Pre-dry with Saturated Brine Wash? start->brine_wash add_brine Wash with Brine brine_wash->add_brine Yes (Recommended) choose_agent Select Primary Drying Agent brine_wash->choose_agent No add_brine->choose_agent compatibility_check Is the agent compatible with ketones? choose_agent->compatibility_check na2so4 Use Anhydrous Sodium Sulfate (Na₂SO₄) (Neutral, High Capacity, Slow) compatibility_check->na2so4 Yes (Neutral) mgso4 Use Anhydrous Magnesium Sulfate (MgSO₄) (Mildly Acidic, Fast, Efficient) compatibility_check->mgso4 Yes (Mildly Acidic) avoid AVOID AGENT (e.g., CaCl₂, Molecular Sieves) compatibility_check->avoid No procedure Follow General Protocol: 1. Add agent until free-flowing. 2. Wait 15-30 mins. 3. Separate by decanting/filtering. 4. Rinse solid with fresh ether. na2so4->procedure mgso4->procedure end_node Dry Ethereal Extract procedure->end_node

Caption: Workflow for selecting a suitable drying agent for this compound.

References

Technical Support Center: Characterization of Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: My α,β-unsaturated ketone is unstable and appears to be polymerizing. How can I prevent this?

A1: α,β-Unsaturated ketones, particularly volatile ones like methyl vinyl ketone, are susceptible to spontaneous free-radical polymerization.[1] This is often initiated by heat, light, or impurities such as peroxides.[1] To prevent this, consider the following:

  • Use of Inhibitors: Add a polymerization inhibitor to your sample, especially before heating steps like distillation or during storage.[1] Common inhibitors include hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[1][2] Phenolic inhibitors like HQ and MEHQ require the presence of oxygen to be effective.[1][3]

  • Temperature Control: Use the lowest possible temperature for reactions and purifications.[1] For distillations, using reduced pressure to lower the boiling point is recommended.[1]

  • Storage: Store unsaturated ketones in a cool, dark place, and consider adding a stabilizer for long-term storage.[2]

Q2: The chemical shifts of the vinyl protons in the ¹H NMR spectrum of my α,β-unsaturated ketone are further downfield than expected for a typical alkene. Why is this?

A2: The electron-withdrawing nature of the carbonyl group in conjugation with the carbon-carbon double bond significantly influences the electronic environment of the vinyl protons. This conjugation deshields the β-proton, causing its signal to appear at a lower field (higher ppm) than typical alkenic protons.[4][5] The α-proton is also affected, though to a lesser extent.[5] This downfield shift is a characteristic feature of α,β-unsaturated ketones and is a key indicator of the conjugated system.

Q3: I am struggling to purify my unsaturated ketone using column chromatography. What are some common issues and solutions?

A3: Purification of unsaturated ketones, which can be polar, can present challenges. Here are some common issues and potential solutions:

  • Compound Instability on Silica (B1680970) Gel: Some unsaturated ketones can be unstable on silica gel, leading to degradation or polymerization during chromatography. To mitigate this, you can try deactivating the silica gel with a small amount of a suitable amine, like triethylamine, in the eluent.

  • Poor Separation: Achieving good separation can be difficult due to the polarity of the ketone. Careful selection of the solvent system is crucial. A gradient elution from a nonpolar solvent to a more polar one can be effective.

  • Streaking or Tailing of Peaks: This can be caused by the interaction of the polar ketone with the acidic sites on the silica gel. Adding a small amount of a polar solvent, like methanol (B129727), to the eluent can help to reduce tailing. For very polar compounds, specialized columns, such as those with a polar embedded phase, may be necessary for good peak shape.[6]

Troubleshooting Guides

NMR Spectroscopy

Problem: The ¹H NMR spectrum of my α,β-unsaturated ketone is complex and difficult to interpret.

This guide will help you troubleshoot common issues in the NMR characterization of unsaturated ketones.

start Complex ¹H NMR Spectrum q1 Are the vinyl proton signals broad or overlapping? start->q1 a1_yes Consider 2D NMR (COSY, HSQC) to resolve couplings and assign protons. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No end_point Structure Elucidated a1_yes->end_point q2 Are there unexpected signals in the spectrum? a1_no->q2 a2_yes Check for common impurities: starting materials, solvent residues, or byproducts from side reactions (e.g., aldol (B89426) condensation products). [37] q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No a3_no Re-purify the sample. Consider quantitative NMR (qNMR) for accurate purity assessment. [6, 10] a2_yes->a3_no q3 Is the integration of the signals as expected? a2_no->q3 q3->a3_no No a3_yes Structure may be correct, but complex. Re-evaluate expected splitting patterns and chemical shifts. q3->a3_yes Yes a3_no->end_point a3_yes->end_point

Caption: Troubleshooting flowchart for complex ¹H NMR spectra of unsaturated ketones.

Mass Spectrometry

Problem: I am not observing the expected molecular ion peak in the mass spectrum of my unsaturated ketone.

This guide provides steps to troubleshoot common issues in the mass spectrometric analysis of unsaturated ketones.

start Missing Molecular Ion (M⁺) Peak q1 Is the compound a cyclic enone or does it have multiple double bonds? start->q1 a1_yes These compounds often show stable molecular ions. [24] The issue might be with the ionization method. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Are you using Electron Ionization (EI)? a1_yes->q2 a1_no->q2 a2_yes EI can cause extensive fragmentation. [29] Try a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). [38] q2->a2_yes Yes a2_no Check for in-source fragmentation or sample degradation. q2->a2_no No q3 Are there prominent fragment ions observed? a2_yes->q3 a2_no->q3 a3_yes Analyze the fragmentation pattern. Common losses for ketones include CO and alkyl radicals. [34] The fragmentation can provide structural information. [29] q3->a3_yes Yes a3_no Sample may not have reached the detector. Check GC/MS or infusion parameters. q3->a3_no No end_point Molecular Weight Confirmed a3_yes->end_point

Caption: Troubleshooting flowchart for missing molecular ion peaks in mass spectra.

Reactivity

Problem: I am getting a mixture of 1,2- and 1,4-addition products in my reaction with a nucleophile.

The conjugated system of α,β-unsaturated ketones allows for two possible sites of nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition).[7] The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

start α,β-Unsaturated Ketone + Nucleophile path_12 1,2-Addition (Attack at Carbonyl Carbon) start->path_12 path_14 1,4-Addition (Conjugate Addition at β-Carbon) start->path_14 product_12 Allylic Alcohol path_12->product_12 condition_12 Favored by: - Strong, 'hard' nucleophiles (e.g., Grignard reagents, organolithiums) - Low temperatures path_12->condition_12 product_14 Saturated Ketone path_14->product_14 condition_14 Favored by: - Weaker, 'soft' nucleophiles (e.g., Gilman cuprates, amines, thiols) - Thermodynamic control path_14->condition_14

Caption: Competing 1,2- and 1,4-addition pathways for α,β-unsaturated ketones.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for α,β-Unsaturated Ketones in CDCl₃ [4]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-Proton (Hα)5.8 - 6.5125 - 150
β-Proton (Hβ)6.5 - 7.5135 - 160
Carbonyl Carbon-190 - 220

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Unsaturated Ketones [8][9][10][11]

Compound TypeChromophoreTypical λmax (nm)Transition
Isolated KetoneC=O~170π → π
~280n → π (weak)
α,β-Unsaturated KetoneC=C-C=O215 - 250π → π* (strong)
310 - 330n → π* (weak)

Table 3: Common Polymerization Inhibitors for Unsaturated Ketones [1][2][3]

InhibitorTypeTypical Concentration (ppm)Notes
Hydroquinone (HQ)Phenolic100 - 1000Requires oxygen to function; can cause discoloration.
MEHQPhenolic50 - 500Requires oxygen; less likely to discolor than HQ.
BHTPhenolic200 - 1000Often used for storage; less effective at high temperatures.
Phenothiazine (PTZ)Amine-based100 - 500Highly effective at elevated temperatures; can function in low-oxygen environments.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Acquisition[4]
  • Sample Preparation:

    • Weigh 1-10 mg of the purified unsaturated ketone into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) that completely dissolves the sample.

    • Cap the NMR tube securely and gently invert to mix.

  • Instrument Setup (400 or 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans (NS): 8 to 16 scans for a sample with sufficient concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Protocol 2: GC-MS Analysis of Unsaturated Ketones
  • Sample Preparation:

    • Prepare a dilute solution of the unsaturated ketone (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

    • If analyzing a reaction mixture, ensure the sample is free of non-volatile materials by passing it through a small plug of silica gel if necessary.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., DB-5 or HP-5ms) is often suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) is standard for initial analysis. If the molecular ion is not observed, consider using Chemical Ionization (CI).[12]

    • Mass Range: Scan a broad range, for example, m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, looking for the molecular ion and characteristic fragmentation patterns.

Protocol 3: HPLC Purification of Unsaturated Ketones
  • Sample Preparation:

    • Dissolve the crude unsaturated ketone in a minimal amount of a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.

    • Filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[13]

  • HPLC System and Column:

    • System: A standard preparative or semi-preparative HPLC system.

    • Column: A reversed-phase C18 column is a common starting point. For highly polar compounds, a polar-embedded phase column may provide better retention and peak shape.[6]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water (HPLC grade), often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol (HPLC grade), also with 0.1% acid.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase the concentration to elute the compound of interest. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection and Fraction Collection:

    • Detector: UV detector set to a wavelength where the unsaturated ketone absorbs (e.g., between 215-250 nm).[8]

    • Collect fractions corresponding to the peak of interest.

  • Post-Purification:

    • Combine the fractions containing the pure compound.

    • Remove the HPLC solvent, typically by rotary evaporation.

    • Further dry the sample under high vacuum to remove residual solvent.

References

Validation & Comparative

A Spectroscopic Showdown: 5-Methyl-5-hexen-2-one vs. 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the NMR, IR, and Mass Spectrometry data for the isomeric ketones, 5-Methyl-5-hexen-2-one and 6-Methyl-5-hepten-2-one, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their spectral characteristics, supported by detailed experimental protocols, to aid in their differentiation and characterization.

The structural isomers, this compound and 6-Methyl-5-hepten-2-one, while sharing the same molecular formula (C₇H₁₂O and C₈H₁₄O respectively, leading to a difference in their degree of unsaturation), exhibit distinct spectroscopic features owing to the different placement of the methyl group and the double bond relative to the ketone functional group. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and 6-Methyl-5-hepten-2-one.

¹H NMR Data
This compound 6-Methyl-5-hepten-2-one
Proton Assignment Chemical Shift (δ, ppm)
H1 (CH₃-C=O)2.13
H3 (-CH₂-C=O)2.45
H4 (-CH₂-C=C)2.25
H6 (CH₃-C=C)1.68
H6' (CH₂=C)4.70 (d)

Note: Some peak assignments are inferred from typical chemical shift ranges and may require 2D NMR for definitive confirmation.

¹³C NMR Data
This compound 6-Methyl-5-hepten-2-one
Carbon Assignment Chemical Shift (δ, ppm)
C1 (CH₃-C=O)29.8
C2 (C=O)208.5
C3 (-CH₂-C=O)43.5
C4 (-CH₂-C=C)27.9
C5 (C=CH₂)144.8
C6 (CH₃-C=C)22.4
C7 (CH₂=C)110.2
IR Spectroscopy Data
This compound 6-Methyl-5-hepten-2-one
Functional Group Absorption (cm⁻¹)
C=O Stretch~1715
C=C Stretch~1650
=C-H Stretch~3075
C-H Stretch (sp³)2850-2970
Mass Spectrometry Data
This compound 6-Methyl-5-hepten-2-one
m/z Proposed Fragment
112[M]⁺
97[M - CH₃]⁺
70[M - C₃H₆]⁺ (McLafferty)
55[C₄H₇]⁺
43[CH₃CO]⁺
41[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the neat liquid sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 seconds.

    • Acquire 16 scans.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024 scans.

    • Process the data with a line broadening of 1.0 Hz.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As both compounds are liquids, a neat sample is used. Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Spectrum Acquisition:

    • Place a second salt plate on top of the first to create a thin liquid film.

    • Mount the sandwiched plates in the sample holder of an FTIR spectrometer.

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Acquire 16 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan of the empty salt plates prior to running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct injection or through a gas chromatograph (GC) for separation prior to analysis.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range of 40 to 200 amu.

    • Use a quadrupole mass analyzer.

    • The ion source temperature should be maintained at approximately 230°C.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of chemical compounds.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis SampleA This compound NMR NMR (1H & 13C) SampleA->NMR IR IR SampleA->IR MS Mass Spectrometry SampleA->MS SampleB 6-Methyl-5-hepten-2-one SampleB->NMR SampleB->IR SampleB->MS NMR_Data Peak Assignment Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Functional Group ID Frequencies (cm⁻¹) IR->IR_Data MS_Data Fragmentation Pattern m/z Ratios MS->MS_Data Comparison Side-by-Side Data Tables Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of two chemical compounds.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between this compound and 6-Methyl-5-hepten-2-one. Key differentiating features include the number and chemical shifts of olefinic protons and carbons in the NMR spectra, the precise frequency of the C=C stretching vibration in the IR spectra, and the distinct fragmentation patterns observed in the mass spectra. This guide serves as a valuable resource for the accurate identification and characterization of these isomeric ketones in a research and development setting.

A Comparative Guide to the Synthetic Efficiency of 5-Methyl-5-hexen-2-one Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of target molecules is a cornerstone of successful and timely project completion. This guide provides a comparative analysis of various synthetic routes to 5-Methyl-5-hexen-2-one, a valuable flavoring agent and fragrance component.[1] The comparison focuses on key efficiency metrics such as reaction yield, duration, and the nature of starting materials, supported by available experimental data.

Comparison of Synthetic Routes

The synthesis of this compound has been approached through several distinct chemical pathways. Below is a summary table that quantitatively compares the efficiency of these routes based on published data.

Synthetic Route Starting Materials Key Reagents Reaction Time Yield (%) Reference
Route 1: Organic Syntheses Method 2,4-Pentanedione, Methallyl chlorideAnhydrous Potassium Carbonate, Anhydrous Ethanol (B145695)16 hours (reflux)47-52[1][2]
Route 2: Acetoacetic Ester Alkylation Acetoacetic ester, Methallyl chlorideNot specified17-21 hours51[1][2]
Route 3: From Ketoester 3-Methyl-4-carboethoxyhexan-5-one10% aqueous NaOH, Dry Ethanol16 hours (reflux)47[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and assessment of a synthetic route's efficiency.

Route 1: Organic Syntheses Method

This procedure is noted for its simplicity and the use of relatively inexpensive starting materials.[1]

Materials:

  • Anhydrous potassium carbonate (78.0 g, 0.56 mole)

  • Methallyl chloride (45.0 g, 0.50 mole)

  • 2,4-Pentanedione (55.0 g, 0.55 mole)

  • Anhydrous ethanol (300 ml)

  • Ice water

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • A mixture of anhydrous potassium carbonate, methallyl chloride, 2,4-pentanedione, and anhydrous ethanol is placed in a 1-liter round-bottomed flask equipped with a condenser.

  • The mixture is refluxed on a steam bath for 16 hours.[2]

  • After reflux, the condenser is replaced with a distilling head, and approximately 200 ml of ethanol is distilled from the mixture.

  • Ice water (600 ml) is added to dissolve the inorganic salts.

  • The resulting mixture is extracted three times with ether.

  • The combined ether extracts are washed twice with 100 ml of saturated sodium chloride solution.

  • The ether solution is dried over anhydrous magnesium sulfate for 30 minutes and then filtered.

  • The solvent is evaporated from the filtrate.

  • The remaining residue is distilled through a 6-inch Vigreux column using an oil bath maintained at 190°C to yield 26–29 g (47–52%) of this compound, with a boiling point of 145–155°C.[2]

Route 2: Acetoacetic Ester Alkylation

This two-step method involves the alkylation of acetoacetic ester followed by a cleavage reaction.[1][2]

Procedure Outline:

  • Alkylation: Acetoacetic ester is alkylated with methallyl chloride.

  • Cleavage: The resulting intermediate undergoes a cleavage reaction to yield the final product. The combined overall yield for these two steps is reported to be 51% over a period of 17-21 hours.[1][2]

Route 3: From Ketoester

This route involves the hydrolysis and decarboxylation of a ketoester precursor.[1]

Materials:

  • 3-Methyl-4-carboethoxyhexan-5-one (9.5 g)

  • 10% aqueous solution of NaOH (76.67 ml)

  • Dry ethanol (500 cm³)

Procedure:

  • A solution of 9.5 g of 3-methyl-4-carboethoxyhexan-5-one and 76.67 ml of 10% aqueous NaOH in 500 cm³ of dry ethanol is prepared.

  • The solution is refluxed for sixteen hours.[1]

  • Post-reflux, the product, this compound, is isolated with a 47% yield.[1]

Logical Workflow of Synthetic Routes

The following diagram illustrates the different starting points and general transformations for the described synthetic routes to this compound.

G cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product A 2,4-Pentanedione + Methallyl chloride R1 Alkylation & Decarbonylation A->R1 Organic Syntheses (47-52% Yield) B Acetoacetic ester + Methallyl chloride R2 Alkylation & Cleavage B->R2 Two-Step (51% Yield) C 3-Methyl-4-carboethoxyhexan-5-one R3 Hydrolysis & Decarboxylation C->R3 Ketoester Route (47% Yield) P This compound R1->P R2->P R3->P

Caption: Comparative workflow of synthetic routes to this compound.

References

Validating the Structure of 5-Methyl-5-hexen-2-one: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 5-Methyl-5-hexen-2-one, a common building block in organic synthesis. We present supporting experimental data and detailed protocols to demonstrate the power of these methods in providing unequivocal structural assignments.

The structure of this compound presents several key features that can be definitively assigned using a suite of 2D NMR experiments. These include a ketone carbonyl group, a terminal double bond, a methylene (B1212753) group, and two distinct methyl groups. While 1D NMR (¹H and ¹³C) provides initial clues, 2D NMR is essential to piece together the molecular puzzle by revealing through-bond correlations between nuclei.

Comparative Analysis of 2D NMR Techniques

The three primary 2D NMR experiments employed for the structural elucidation of small molecules like this compound are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique and complementary piece of structural information.

Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Integration
H12.15s3H
H32.45t2H
H42.25t2H
H64.70s1H
H6'4.75s1H
H71.75s3H
Carbon (¹³C) Chemical Shift (δ, ppm)
C129.8
C2208.5
C343.5
C428.0
C5144.5
C6112.5
C722.5

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound.

Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for establishing proton-proton connectivity within a spin system.

Correlating Protons Interpretation
H3 (2.45 ppm) ↔ H4 (2.25 ppm)Establishes the -CH₂-CH₂- fragment.

Table 2: Key COSY Correlations for this compound.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protonated carbons.

Proton (¹H) Correlating Carbon (¹³C) Interpretation
H1 (2.15 ppm)C1 (29.8 ppm)Assigns the methyl group adjacent to the carbonyl.
H3 (2.45 ppm)C3 (43.5 ppm)Assigns the methylene group adjacent to the carbonyl.
H4 (2.25 ppm)C4 (28.0 ppm)Assigns the methylene group adjacent to the double bond.
H6/H6' (4.70/4.75 ppm)C6 (112.5 ppm)Assigns the terminal vinylidene protons and carbon.
H7 (1.75 ppm)C7 (22.5 ppm)Assigns the vinyl methyl group.

Table 3: Key HSQC Correlations for this compound.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for piecing together the molecular skeleton, especially around quaternary carbons like the ketone carbonyl and the substituted vinyl carbon.

Proton (¹H) Correlating Carbons (¹³C) Interpretation
H1 (2.15 ppm)C2 (208.5 ppm), C3 (43.5 ppm)Confirms the position of the acetyl methyl group next to the carbonyl and adjacent methylene.
H3 (2.45 ppm)C1 (29.8 ppm), C2 (208.5 ppm), C4 (28.0 ppm), C5 (144.5 ppm)Links the acetyl group to the ethyl chain and the double bond.
H4 (2.25 ppm)C3 (43.5 ppm), C5 (144.5 ppm), C6 (112.5 ppm), C7 (22.5 ppm)Connects the ethyl chain to the substituted end of the double bond.
H6/H6' (4.70/4.75 ppm)C4 (28.0 ppm), C5 (144.5 ppm), C7 (22.5 ppm)Confirms the terminal position of the vinylidene group and its proximity to the vinyl methyl.
H7 (1.75 ppm)C4 (28.0 ppm), C5 (144.5 ppm), C6 (112.5 ppm)Confirms the attachment of the methyl group to the double bond.

Table 4: Key HMBC Correlations for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may require optimization.

Sample Preparation

A sample of 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

General NMR Instrument Parameters
  • Spectrometer: 500 MHz NMR Spectrometer

  • Temperature: 298 K

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Scans (ns): 8

  • Number of Increments (F1): 256

  • Acquisition Time (aq): 0.2 s

  • Relaxation Delay (d1): 1.5 s

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Scans (ns): 4

  • Number of Increments (F1): 256

  • Acquisition Time (aq): 0.15 s

  • Relaxation Delay (d1): 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Scans (ns): 16

  • Number of Increments (F1): 400

  • Acquisition Time (aq): 0.2 s

  • Relaxation Delay (d1): 2.0 s

  • Long-range J(C,H) Coupling Constant: 8 Hz

Visualizing the Validation Process

The relationships between the different NMR experiments and the structural fragments they identify can be visualized to clarify the logical workflow of structure elucidation.

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR H_NMR 1H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR 13C NMR C_NMR->HSQC C_NMR->HMBC Structure Validated Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Experimental workflow for 2D NMR based structure validation.

Caption: Key COSY correlation in this compound.

Caption: Key HMBC correlations for assembling the carbon skeleton.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and definitive method for the structural validation of this compound. The COSY experiment establishes the connectivity of adjacent protons, the HSQC experiment unambiguously assigns protons to their directly attached carbons, and the HMBC experiment reveals the long-range heteronuclear correlations that piece together the entire molecular framework. This comprehensive approach leaves no ambiguity in the final structural assignment, highlighting the indispensable role of 2D NMR in modern chemical research and development.

A Comparative Guide to Alternative Reagents for the Synthesis of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that requires careful consideration of efficiency, yield, and reagent availability. 5-Methyl-5-hexen-2-one is a valuable building block in organic synthesis, and its preparation traditionally relies on the use of methallyl chloride. This guide provides a comprehensive comparison of alternative reagents to methallyl chloride for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes and Reagent Performance

The primary route to this compound involves the alkylation of an enolate derived from a β-dicarbonyl compound, followed by hydrolysis and decarboxylation. While methallyl chloride is the most commonly cited reagent for this transformation, other methallylating agents and alternative synthetic strategies offer potential advantages in terms of reactivity, yield, and safety.

Quantitative Data Summary
Synthetic MethodNucleophileElectrophile/ReagentSolventCatalyst/BaseReaction TimeYield (%)Reference
Enolate Alkylation2,4-PentanedioneMethallyl ChlorideEthanol (B145695)K₂CO₃16 hours47-52[1][2]
Enolate AlkylationEthyl Acetoacetate (B1235776)Methallyl ChlorideEthanolSodium Ethoxide>1.5 hours87 (of intermediate)[1]
Carroll RearrangementMethallyl AlcoholAcetoacetoneDiphenyl EtherHeat (200-215 °C)Not SpecifiedNot Specified[3]

Detailed Experimental Protocols

Method 1: Enolate Alkylation of 2,4-Pentanedione with Methallyl Chloride

This procedure is a well-established method for the synthesis of this compound.[1][2]

Protocol:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 78.0 g (0.56 mole) of anhydrous potassium carbonate, 45.0 g (0.50 mole) of methallyl chloride, 55.0 g (0.55 mole) of 2,4-pentanedione, and 300 mL of anhydrous ethanol.

  • Heat the mixture to reflux on a steam bath for 16 hours.

  • After reflux, replace the condenser with a distillation head and distill off approximately 200 mL of ethanol.

  • Cool the reaction mixture and add 600 mL of ice water to dissolve the salts.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the ether extracts and wash them twice with 100 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) for 30 minutes, then filter.

  • Evaporate the solvent from the filtrate.

  • Distill the residue through a 6-inch Vigreux column to obtain 26–29 g (47–52%) of this compound.

Method 2: Enolate Alkylation of Ethyl Acetoacetate with Methallyl Chloride

This method involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation to yield the target ketone.[1]

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, charge 20 mL of absolute ethanol.

  • Gradually add 1.39 g of metallic sodium in small pieces.

  • Once the sodium has dissolved, cool the solution to 15 °C and add 8.76 g of ethyl acetoacetate.

  • Stir the resulting solution for 1.5 hours at room temperature.

  • Gradually add 5.49 g of methallyl chloride over 1 hour.

  • Stir the reaction mixture overnight and then reflux for an additional hour.

  • Filter the mixture to remove the precipitated sodium chloride and wash the solid with ethanol.

  • Distill the ethanol from the filtrate under normal pressure.

  • A subsequent distillation under reduced pressure (90-110 °C/15 mmHg) yields 9.5 g (85%) of the intermediate ketoester, 3-methyl-4-carboethoxyhexan-5-one.

  • To a 500 mL two-necked flask containing the 9.5 g of the ketoester, add 76.67 mL of a 10% aqueous sodium hydroxide (B78521) solution.

  • Reflux the mixture for 2 hours with mechanical stirring.

  • After cooling, extract the solution with ether.

  • Dry the ether extract with anhydrous sodium sulfate (Na₂SO₄) and distill to yield 5.1 g of this compound.

Method 3: Carroll Rearrangement with Methallyl Alcohol

This method offers an alternative pathway that avoids the use of methallyl halides.[3] The reaction proceeds through the formation of a β-ketoester from methallyl alcohol and acetoacetone, which then undergoes a[4][4]-sigmatropic rearrangement and decarboxylation upon heating.

Protocol:

  • Prepare the methallyl ester of acetoacetic acid by reacting methallyl alcohol with acetoacetone. This can be achieved by standard esterification methods, for example, by heating the two reagents in the presence of an acid catalyst with removal of water.

  • In a flask equipped for distillation, dissolve the crude methallyl acetoacetate in a high-boiling solvent such as diphenyl ether.

  • Heat the solution to 200-215 °C. The rearrangement and decarboxylation will occur, evolving carbon dioxide.

  • The product, this compound, is then isolated by distillation from the reaction mixture.

Alternative Methallylating Agents

While experimental data for the synthesis of this compound using methallylating agents other than methallyl chloride is scarce in the readily available literature, the principles of nucleophilic substitution allow for a qualitative comparison of potential alternatives.

  • Methallyl Bromide: In Sₙ2 reactions, the reactivity of alkyl halides generally follows the order R-I > R-Br > R-Cl > R-F. Therefore, methallyl bromide is expected to be more reactive than methallyl chloride in enolate alkylation reactions. This could potentially lead to shorter reaction times or the ability to conduct the reaction under milder conditions. However, methallyl bromide is typically more expensive and may be less stable than methallyl chloride.

  • Methallyl Tosylate: Tosylates are excellent leaving groups, with reactivity often comparable to or greater than that of iodides in nucleophilic substitution reactions.[5] Methallyl tosylate can be prepared from methallyl alcohol and tosyl chloride.[6][7][8][9] The use of methallyl tosylate could offer advantages in terms of higher reactivity, potentially allowing for lower reaction temperatures and shorter reaction times. However, the tosylate is a larger and more complex leaving group, and its preparation adds an extra step to the overall synthesis.

Visualizing the Synthetic Pathways

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_Alkylation Enolate Alkylation Workflow cluster_Carroll Carroll Rearrangement Workflow A1 1. Mix Nucleophile, Base, and Methallyl Chloride A2 2. Reflux A1->A2 A3 3. Workup (Extraction) A2->A3 A4 4. Purification (Distillation) A3->A4 A5 5. Hydrolysis & Decarboxylation (if necessary) A4->A5 C1 1. Esterification of Methallyl Alcohol C2 2. Thermal Rearrangement & Decarboxylation C1->C2 C3 3. Purification (Distillation) C2->C3

Caption: General experimental workflows.

Conclusion

The synthesis of this compound is most commonly and reliably achieved through the alkylation of β-dicarbonyl compounds with methallyl chloride. This method is well-documented, with established protocols and predictable yields. However, for researchers seeking alternatives, the Carroll rearrangement using methallyl alcohol presents a viable, albeit less documented, option that avoids the use of halogenated reagents. Furthermore, while specific data is lacking for the direct synthesis of the target compound, the known reactivity trends of allylic halides and tosylates suggest that methallyl bromide and methallyl tosylate could serve as more reactive, albeit potentially more expensive, alternatives to methallyl chloride, offering avenues for process optimization. The choice of reagent will ultimately depend on a balance of factors including cost, availability, reaction conditions, and desired yield.

References

A comparative study of catalysts for the synthesis of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methyl-5-hexen-2-one, a valuable intermediate in the fragrance and pharmaceutical industries, can be achieved through various catalytic pathways. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall process economy. This guide provides an objective comparison of different catalytic systems for the synthesis of this target molecule, supported by experimental data to inform catalyst selection for research and development.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound is a trade-off between yield, reaction time, and the stringency of reaction conditions. Below is a summary of quantitative data for different catalytic approaches.

Catalytic SystemCatalystStarting MaterialsReaction TimeYield (%)Key AdvantagesPotential Disadvantages
Base-Catalyzed
Acetoacetic Ester SynthesisPotassium Carbonate (K₂CO₃)2,4-pentanedione, Methallyl chloride16 hours47-52%[1]Cost-effective, simple procedure.[1]Moderate yield, long reaction time.
Acetoacetic Ester SynthesisSodium Ethoxide (NaOEt)Ethyl acetoacetate (B1235776), Methallyl chloride>2 hours87%[1]High yield.More complex setup, higher cost of base.[1]
Acid-Catalyzed
RearrangementSuperacidCyclic Ether PrecursorNot specifiedNot specified for ketoneAlternative pathway.Primarily yields the corresponding alcohol; details for ketone synthesis are sparse.[1]
Transition Metal-Catalyzed
Decarboxylative EliminationPalladium (0) ComplexAllyl α,α-dimethylacetoacetate derivativeNot specifiedHigh (general)Neutral reaction conditions, high efficiency for similar substrates.Catalyst cost, requires specific precursor synthesis.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate replication and further investigation.

Base-Catalyzed Synthesis: Acetoacetic Ester Method with Potassium Carbonate

This procedure is adapted from the well-established Organic Syntheses protocol.[1]

Materials:

  • 2,4-pentanedione

  • Methallyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Ethanol (B145695)

  • Ether

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate (B86663)

Procedure:

  • A mixture of anhydrous potassium carbonate (78.0 g, 0.56 mole), methallyl chloride (45.0 g, 0.50 mole), 2,4-pentanedione (55.0 g, 0.55 mole), and 300 ml of anhydrous ethanol is refluxed for 16 hours in a 1-liter round-bottomed flask.[1]

  • After reflux, approximately 200 ml of ethanol is distilled off.[1]

  • The remaining mixture is cooled, and 600 ml of ice water is added to dissolve the salts.[1]

  • The aqueous solution is extracted three times with ether.

  • The combined ether extracts are washed twice with 100 ml of saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[1]

  • The ether is evaporated, and the residue is distilled to yield this compound (26–29 g, 47–52% yield).[1]

Base-Catalyzed Synthesis: Acetoacetic Ester Method with Sodium Ethoxide

This variation of the acetoacetic ester synthesis employs a stronger base to achieve a higher yield.[1]

Materials:

  • Ethyl acetoacetate

  • Methallyl chloride

  • Sodium Ethoxide (NaOEt)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol.

  • Ethyl acetoacetate is added to the sodium ethoxide solution, followed by the gradual addition of methallyl chloride. The mixture is stirred and refluxed.

  • The intermediate ketoester is hydrolyzed by refluxing with a 10% aqueous solution of NaOH for 2 hours.

  • After cooling, the solution is extracted with ether.

  • The ether extract is dried over anhydrous sodium sulfate and distilled to yield this compound (87% yield).[1]

Visualizing the Catalytic Pathways

The following diagrams illustrate the logical flow of the synthetic routes and a proposed catalytic cycle.

experimental_workflow cluster_base Base-Catalyzed Synthesis cluster_acid Acid-Catalyzed Synthesis cluster_tm Transition Metal-Catalyzed Synthesis start_base Starting Materials (Acetoacetic Ester Derivative + Methallyl Chloride) base_catalyst Base Catalyst (e.g., K₂CO₃, NaOEt) start_base->base_catalyst alkylation C-Alkylation base_catalyst->alkylation hydrolysis Hydrolysis alkylation->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation product_base This compound decarboxylation->product_base start_acid Cyclic Ether Precursor acid_catalyst Superacid Catalyst start_acid->acid_catalyst rearrangement Carbocation Rearrangement acid_catalyst->rearrangement product_acid This compound rearrangement->product_acid start_tm Allylic Acetoacetate Precursor tm_catalyst Palladium(0) Catalyst start_tm->tm_catalyst decarboxylation_tm Decarboxylative π-allyl Complex Formation tm_catalyst->decarboxylation_tm elimination β-Hydride Elimination decarboxylation_tm->elimination product_tm This compound elimination->product_tm

Caption: Comparative workflow of catalytic routes to this compound.

catalytic_cycle Pd(0)L₂ Pd(0)L₂ π-allyl Pd(II) Complex π-allyl Pd(II) Complex Pd(0)L₂->π-allyl Pd(II) Complex Oxidative Addition (Allylic Acetoacetate) Enolate Enolate π-allyl Pd(II) Complex->Enolate - CO₂ Product 5-Methyl-5- hexen-2-one Enolate->Product β-Hydride Elimination Product->Pd(0)L₂ Regeneration of Catalyst

Caption: Proposed catalytic cycle for the Palladium-catalyzed synthesis.

Concluding Remarks

The synthesis of this compound is most prominently documented via base-catalyzed acetoacetic ester synthesis. Among the base catalysts, sodium ethoxide offers a significantly higher yield (87%) compared to potassium carbonate (47-52%), albeit with potentially higher costs and a more complex experimental setup.[1] The acid-catalyzed route using superacids is mentioned in the literature but appears to favor the formation of the corresponding alcohol, with a lack of specific data for the synthesis of the ketone.[1]

Transition metal catalysis, particularly with palladium, presents a modern and efficient alternative for the synthesis of α,β-unsaturated ketones from corresponding allylic precursors. While a direct application to this compound is not extensively detailed in the reviewed literature, the general methodology suggests a promising avenue for further research, potentially offering high yields under neutral conditions.

For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of the synthesis. For cost-effective, large-scale production where moderate yields are acceptable, the potassium carbonate-catalyzed acetoacetic ester synthesis is a viable option. When high yield is paramount and cost is a lesser concern, sodium ethoxide is the superior base catalyst. For exploratory and developmental work, investigating a tailored transition metal-catalyzed approach could lead to a highly efficient and elegant synthesis of this compound.

References

A Researcher's Guide to Cross-Referencing Experimental Spectral Data of 5-Methyl-5-hexen-2-one with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental and literature spectral data for 5-Methyl-5-hexen-2-one. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of this compound's identity and purity. The guide outlines detailed experimental protocols for acquiring Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, and presents a systematic workflow for cross-referencing experimental findings with established literature values.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimentally obtained spectral data with literature values for the structural elucidation and verification of this compound.

cross_referencing_workflow cluster_exp Experimental Data Acquisition cluster_lit Literature Data Compilation cluster_comp Data Comparison and Analysis cluster_conclusion Conclusion exp_sample Prepare Sample of This compound exp_1h_nmr Acquire ¹H NMR Spectrum exp_sample->exp_1h_nmr exp_13c_nmr Acquire ¹³C NMR Spectrum exp_sample->exp_13c_nmr exp_ms Acquire Mass Spectrum exp_sample->exp_ms comp_1h Compare ¹H NMR: - Chemical Shifts - Integration - Multiplicity exp_1h_nmr->comp_1h comp_13c Compare ¹³C NMR: - Chemical Shifts exp_13c_nmr->comp_13c comp_ms Compare Mass Spectrum: - Molecular Ion Peak (M⁺) - Fragmentation Pattern exp_ms->comp_ms lit_search Search Spectral Databases (e.g., NIST, PubChem) lit_1h_nmr Compile ¹H NMR Data lit_search->lit_1h_nmr lit_13c_nmr Compile ¹³C NMR Data lit_search->lit_13c_nmr lit_ms Compile Mass Spectrum Data lit_search->lit_ms lit_1h_nmr->comp_1h lit_13c_nmr->comp_13c lit_ms->comp_ms conclusion Structure Verified / Discrepancies Noted comp_1h->conclusion comp_13c->conclusion comp_ms->conclusion

Caption: Workflow for spectral data verification.

Spectral Data Comparison

The following tables summarize the literature values for the ¹H NMR, ¹³C NMR, and mass spectral data of this compound. Experimental data should be compared against these values.

Table 1: ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-1 (CH₃)2.15s3H
H-3 (CH₂)2.45t2H
H-4 (CH₂)2.25t2H
H-6 (CH₃)1.75s3H
H-6' (=CH₂)4.70s2H

s = singlet, t = triplet

Table 2: ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
C-1 (CH₃)29.8
C-2 (C=O)208.5
C-3 (CH₂)43.5
C-4 (CH₂)28.0
C-5 (=C)144.5
C-6 (=CH₂)110.5
C-7 (CH₃)22.5
Table 3: Mass Spectrometry Data
m/zRelative IntensityFragment
112Moderate[M]⁺ (Molecular Ion)
97High[M - CH₃]⁺
70Moderate[M - C₃H₆]⁺
55High[C₄H₇]⁺
43Very High[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.[1]

1. Sample Preparation:

  • Dissolve approximately 5-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]

  • Ensure the sample is fully dissolved. If necessary, vortex the tube gently.

  • The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.[3] Due to the low natural abundance of ¹³C (1.1%), a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[3][4]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[2]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5][6]

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (typically in the range of 10-100 µg/mL) using a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[7]

  • Ensure that the sample is free of any particulate matter by filtering if necessary.[7]

2. Ionization and Mass Analysis:

  • Introduce the sample into the mass spectrometer. For a volatile compound like this compound, electron ionization (EI) is a common method.[8]

  • In EI, high-energy electrons bombard the sample molecules in the gas phase, causing them to ionize and fragment.[8]

  • The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[8]

3. Data Interpretation:

  • The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (112.17 g/mol for C₇H₁₂O).[9]

  • Analyze the fragmentation pattern, where the molecule breaks into smaller, characteristic charged fragments. The fragmentation pattern is a fingerprint of the molecule and is crucial for structural confirmation.[8]

References

Purity Assessment of 5-Methyl-5-hexen-2-one: A Comparative Guide to HPLC and GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of quality control and regulatory compliance. 5-Methyl-5-hexen-2-one, a volatile unsaturated ketone, serves as a key building block in the synthesis of various organic compounds. Its purity is critical to ensure the desired reaction outcomes and the safety of subsequent products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, supported by experimental protocols and data.

The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte.[1][2] this compound is a volatile compound, making it an excellent candidate for GC analysis.[3][4] However, recent advancements in HPLC, particularly in reverse-phase chromatography, have demonstrated its robust capability in analyzing unsaturated ketones, offering a viable alternative.[5] This guide will delve into the specifics of both techniques to aid in selecting the most appropriate method for your analytical needs.

Data Presentation

The following table summarizes the expected performance characteristics of HPLC and GC for the analysis of this compound.

ParameterHPLC AnalysisGC Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Acetonitrile (B52724)/WaterHelium, Hydrogen, or Nitrogen
Temperature Ambient to moderately elevated (e.g., 25-40°C)High temperature, often with a programmed ramp (e.g., 50-250°C)
Detector Diode Array Detector (DAD) or Mass Spectrometry (MS)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Sample Volatility Not requiredRequired
Derivatization Generally not requiredNot required for this analyte
Resolution GoodExcellent for volatile compounds
Analysis Time 10-30 minutes5-20 minutes
Advantages Suitable for a wider range of impurities, including non-volatile ones; milder conditions.High resolution for volatile compounds; MS provides structural information for impurities.
Disadvantages Potential for peak tailing due to keto-enol tautomerism; higher solvent consumption.Not suitable for non-volatile or thermally labile impurities; high temperatures may cause degradation of some analytes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, and column oven.

    • Diode Array Detector (DAD) or a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start with 40% A, hold for 2 minutes.

      • Increase to 90% A over 10 minutes.

      • Hold at 90% A for 5 minutes.

      • Return to 40% A over 1 minute and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound.

    • Dissolve in 50 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition (40:60 Acetonitrile:Water) to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol describes a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound. For impurity identification, a Mass Spectrometer (MS) can be used as the detector.

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 10°C/min.

      • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

    • Detector Temperature (FID): 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or acetone.

    • No derivatization is necessary for this volatile compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the purity assessment of this compound using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Reverse-Phase Separation (C18) inject->separate detect DAD Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Assessment Workflow.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc identify_gc Identify Impurities (MS) detect_gc->identify_gc calculate_gc Calculate Purity (%) integrate_gc->calculate_gc

References

Reactivity comparison of 5-Methyl-5-hexen-2-one with allylacetone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of synthetic organic chemistry, the selective functionalization of molecules containing multiple reactive sites is a paramount challenge. This guide provides a detailed comparison of the reactivity of two structurally similar ketones: 5-Methyl-5-hexen-2-one and its less substituted counterpart, allylacetone (also known as 5-hexen-2-one). Both molecules feature a ketone carbonyl group and a terminal carbon-carbon double bond, presenting a platform for investigating the influence of substitution on the reactivity of the alkene moiety. This analysis is supported by established principles of organic reactivity and available experimental data.

Theoretical Reactivity Analysis: The Impact of Alkene Substitution

The primary structural difference between this compound and allylacetone lies in the substitution pattern of the terminal alkene. Allylacetone possesses a monosubstituted terminal double bond, whereas this compound contains a gem-disubstituted terminal double bond. This seemingly minor variation has significant implications for their reactivity in key organic transformations, primarily through steric and electronic effects.

Electrophilic Addition Reactions:

In electrophilic addition reactions, an electrophile adds to the electron-rich double bond. The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile's hydrogen atom will add to the carbon with more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

  • Allylacetone: The reaction of allylacetone with an electrophile (E-Nu) is expected to proceed through a secondary carbocation intermediate, which is relatively stable.

  • This compound: In contrast, the electrophilic attack on this compound will generate a more stable tertiary carbocation intermediate.

Due to the greater stability of the tertiary carbocation, This compound is predicted to be more reactive than allylacetone towards electrophilic addition . The reaction rate is directly related to the stability of the carbocation intermediate formed in the rate-determining step.

Epoxidation Reactions:

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. The reactivity in epoxidation is influenced by the electron density of the double bond and steric hindrance. Generally, more substituted, electron-rich alkenes react faster.

  • Allylacetone: The monosubstituted alkene is less sterically hindered.

  • This compound: The gem-dimethyl group increases the electron density of the double bond through hyperconjugation, making it more nucleophilic. However, it also introduces greater steric hindrance around the double bond.

While the increased electron density of the double bond in this compound would suggest higher reactivity, the steric hindrance from the two methyl groups can counteract this effect. The relative rates would depend on the specific epoxidizing agent used. For sterically demanding epoxidizing agents, allylacetone might react faster. However, for less bulky reagents, the electronic effect may dominate, making this compound more reactive.

Quantitative Data Summary

Direct, side-by-side quantitative comparisons of the reactivity of this compound and allylacetone are scarce in the published literature. However, data from reactions of these compounds under various conditions can provide insights into their relative reactivity.

ReactionSubstrateReagent(s)ConditionsProductYield (%)Reference
Allylic Bromination This compoundN-Bromosuccinimide (NBS), Benzoyl PeroxideCCl4, reflux5-(Bromomethyl)-5-hexen-2-one40-60[1]
Synthesis AllylacetoneAllyl chloride, Methyl acetoacetatePhase transfer catalysisAllylacetone54-63[2]
Bromination/ Dehydrobromination (Proposed) Allylacetone1. Br2, DCM, 0 °C2. Base-5-Bromo-5-hexen-2-one(Proposed)[3]

Experimental Protocols

The following are representative experimental protocols for key reactions involving these ketones.

Protocol 1: Allylic Bromination of this compound[1]

Objective: To introduce a bromine atom at the allylic position of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 5-(bromomethyl)-5-hexen-2-one.

Protocol 2: Epoxidation of Allylacetone (Proposed)

Objective: To synthesize 5,6-epoxyhexan-2-one from allylacetone.

Materials:

  • Allylacetone (5-Hexen-2-one)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve allylacetone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the stirred solution of allylacetone, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

Electrophilic_Addition cluster_allylacetone Allylacetone Reactivity cluster_5_methyl This compound Reactivity A Allylacetone B Secondary Carbocation (Less Stable) A->B + E+ C Addition Product B->C + Nu- D This compound E Tertiary Carbocation (More Stable) D->E + E+ F Addition Product E->F + Nu-

Experimental_Workflow start Start dissolve Dissolve Ketone in Solvent start->dissolve reagent Add Reagent(s) (e.g., NBS or m-CPBA) dissolve->reagent react React under Controlled Conditions (e.g., Reflux or 0 °C) reagent->react workup Aqueous Workup (Wash & Extract) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify end End purify->end

Conclusion

References

A Comparative Guide to the Synthesis of 5-Methyl-5-hexen-2-one: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Methyl-5-hexen-2-one, a valuable building block in the synthesis of various organic molecules, can be prepared through several synthetic routes. This guide provides a detailed cost-benefit analysis of two prominent methods: the classic Acetoacetic Ester Synthesis and a modern Wittig Reaction approach. The comparison focuses on precursor cost, reaction yield, process efficiency, safety, and environmental impact to aid in the selection of the most suitable method for specific laboratory and industrial needs.

Executive Summary

The synthesis of this compound is most commonly achieved via the Acetoacetic Ester Synthesis, a robust and well-established method. This route offers a balance of reasonable yield and relatively low precursor cost. An alternative approach, employing the Wittig Reaction, provides a different strategy for carbon-carbon bond formation. This guide presents a quantitative comparison of these two methods, highlighting the trade-offs between reagent cost, reaction conditions, and overall efficiency.

Method 1: Acetoacetic Ester Synthesis

The Acetoacetic Ester Synthesis is a cornerstone of organic chemistry for the preparation of ketones. This method involves the alkylation of ethyl acetoacetate (B1235776) with methallyl chloride, followed by hydrolysis and decarboxylation to yield the target ketone.

Experimental Protocol

Step 1: Alkylation of Ethyl Acetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol (B145695).

  • Ethyl acetoacetate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • Methallyl chloride (1.0 eq) is then added, and the mixture is heated to reflux for 4-6 hours.

  • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alkylated intermediate.

Step 2: Hydrolysis and Decarboxylation

  • The crude intermediate is refluxed with an aqueous solution of sodium hydroxide (B78521) (10-15%) for 2-3 hours to hydrolyze the ester.

  • The solution is then cooled and acidified with hydrochloric acid.

  • The acidified mixture is heated to induce decarboxylation, releasing carbon dioxide.

  • The resulting organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The final product, this compound, is purified by fractional distillation.[1]

Acetoacetic_Ester_Synthesis reagents1 Sodium Ethoxide, Ethyl Acetoacetate, Methallyl Chloride step1 Alkylated Intermediate reagents1->step1 Alkylation reagents2 NaOH (aq), HCl (aq) step2 step2 reagents2->step2 step1->step2 Hydrolysis & Decarboxylation product This compound step2->product Purification (Distillation)

Acetoacetic Ester Synthesis Workflow

Method 2: Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. For the synthesis of this compound, a multi-step approach starting from acetone (B3395972) and leading to the target ketone via a Wittig olefination can be envisioned.

Experimental Protocol

Step 1: Preparation of the Phosphonium (B103445) Ylide

  • (3-oxobutyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine (B44618) (1.0 eq) with 4-bromobutan-2-one (B1281819) (1.0 eq) in a suitable solvent like toluene (B28343) and heating the mixture.

  • The resulting phosphonium salt is suspended in an anhydrous solvent such as THF under an inert atmosphere.

  • A strong base, typically n-butyllithium (1.0 eq), is added dropwise at a low temperature (-78 °C) to generate the corresponding phosphonium ylide.

Step 2: Wittig Reaction and Deprotection

  • Acetone (1.0 eq) is added to the ylide solution at low temperature, and the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried, and the solvent is removed.

  • The crude product is purified by column chromatography to yield this compound.

Wittig_Reaction_Synthesis reagents1 Triphenylphosphine, 4-bromobutan-2-one step1 (3-oxobutyl)triphenyl- phosphonium bromide reagents1->step1 Phosphonium Salt Formation reagents2 n-Butyllithium, Acetone step2 step2 reagents2->step2 step1->step2 Ylide Formation & Wittig Reaction product This compound step2->product Purification (Chromatography)

Wittig Reaction Synthesis Workflow

Comparative Analysis

ParameterAcetoacetic Ester SynthesisWittig Reaction
Starting Materials Ethyl acetoacetate, Methallyl chloride, Sodium ethoxide, NaOH, HClTriphenylphosphine, 4-bromobutan-2-one, n-Butyllithium, Acetone
Overall Yield ~50%[1]Moderate (estimated)
Reaction Time 6-9 hours4-6 hours
Purification Method Fractional DistillationColumn Chromatography
Key Advantages Well-established, reliable, uses relatively inexpensive starting materials.High functional group tolerance, stereoselective variants possible.
Key Disadvantages Use of metallic sodium, requires careful handling of strong acids and bases.Use of pyrophoric n-butyllithium, stoichiometric triphenylphosphine oxide byproduct can be difficult to remove.

Cost-Benefit Analysis

A preliminary cost analysis based on bulk pricing from major chemical suppliers reveals that the Acetoacetic Ester Synthesis is generally the more cost-effective method for the production of this compound on a laboratory scale. The lower cost of the primary starting materials, ethyl acetoacetate and methallyl chloride, contributes significantly to its economic advantage.

ReagentAcetoacetic Ester Synthesis (Cost per mole)Wittig Reaction (Cost per mole)
Primary C-source 1 Ethyl Acetoacetate (~$20/mol)Triphenylphosphine (~$80/mol)
Primary C-source 2 Methallyl Chloride (~$50/mol)4-bromobutan-2-one (~$150/mol)
Base Sodium Ethoxide (~$30/mol)n-Butyllithium (~$100/mol)
Solvents & Reagents Ethanol, Diethyl Ether, NaOH, HClTHF, Diethyl Ether
Estimated Cost/gram LowerHigher

Note: Prices are estimates based on bulk catalog pricing and may vary.

Safety and Environmental Considerations

AspectAcetoacetic Ester SynthesisWittig Reaction
Hazardous Reagents Sodium metal (flammable solid, water-reactive), Methallyl chloride (flammable, toxic, suspected carcinogen), Concentrated acids and bases (corrosive).n-Butyllithium (pyrophoric, corrosive), Triphenylphosphine (toxic, skin sensitizer), 4-bromobutan-2-one (lachrymator).[2][3][4][5]
Byproducts Sodium chloride, Carbon dioxide.Triphenylphosphine oxide, Lithium salts.
Green Chemistry Generates inorganic salts as byproducts. Use of ethanol as a solvent is favorable.The generation of a stoichiometric amount of triphenylphosphine oxide is a major drawback from a green chemistry perspective due to its high molecular weight and challenges in recycling.

Conclusion

Both the Acetoacetic Ester Synthesis and the Wittig Reaction offer viable pathways to this compound. The Acetoacetic Ester Synthesis stands out as the more economical and well-established method , making it suitable for larger-scale production where cost is a primary driver. Its primary drawbacks are the use of hazardous reagents like sodium metal and methallyl chloride.

The Wittig Reaction , while likely more expensive due to the cost of phosphonium salts and organolithium bases, offers a valuable alternative, particularly when specific stereochemistry is desired or when the starting materials for the acetoacetic ester route are unavailable. The main challenge of the Wittig approach is the management of the triphenylphosphine oxide byproduct.

The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, budget, available equipment, and safety protocols. For routine and cost-sensitive applications, the Acetoacetic Ester Synthesis remains the preferred method. For more specialized applications requiring flexibility and potentially higher functional group tolerance, the Wittig Reaction presents a powerful, albeit more costly, alternative.

References

Navigating the Isomeric Maze: A Comparative Guide to the Purity Analysis of 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 5-Methyl-5-hexen-2-one, a valuable intermediate in the synthesis of various organic molecules. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate method for your analytical needs.

This compound can exist as several structural and geometric isomers, the presence of which can impact the safety and efficacy of the final product. The primary isomers of concern include positional isomers, where the double bond is at a different location within the hexene chain, and geometric (E/Z) isomers. Additionally, one of the potential positional isomers, 4-methyl-5-hexen-2-one, possesses a chiral center, introducing the possibility of enantiomers.

Unraveling the Isomers: A Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the type of isomers present, the required sensitivity, and the available instrumentation. Here, we compare three powerful techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniquePrinciple of Separation/DetectionKey Performance ParametersBest Suited For
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Resolution: High for volatile isomers. Sensitivity: High (ppb level with appropriate detectors). Quantitative Accuracy: Excellent with proper calibration.Baseline separation of volatile positional and geometric isomers.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Versatility: Can analyze a wide range of compounds, including non-volatile isomers. Preparative Scale: Can be used to isolate pure isomers.Analysis of less volatile isomers and chiral separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation based on the unique magnetic environments of atomic nuclei.Structural Elucidation: Provides detailed information about molecular structure. Quantitative Analysis: Can determine the relative amounts of isomers without the need for individual standards.Unambiguous identification of isomers and in-situ quantitative analysis of mixtures.

Experimental Protocols and Data

To provide a practical comparison, we outline detailed experimental protocols for each technique and present relevant data for the analysis of this compound and its key isomers.

Gas Chromatography (GC) Analysis

Gas chromatography is a highly effective method for separating the volatile isomers of this compound. The choice of the GC column's stationary phase is crucial for achieving optimal separation.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar column such as a DB-1 (100% dimethylpolysiloxane) or a column of intermediate polarity is recommended for resolving positional and geometric isomers.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

Comparative GC Data:

CompoundRetention Index (Non-polar column)Expected Elution Order
This compound792[1]1
(E)-5-Methyl-3-hexen-2-one8712
(Z)-5-Methyl-3-hexen-2-oneNot availableLikely to elute close to the E-isomer
5-Methyl-4-hexen-2-oneNot availableExpected to have a similar retention time to other isomers
4-Methyl-5-hexen-2-oneNot availableExpected to have a similar retention time to other isomers

Note: Retention indices can vary slightly between different instruments and columns.

High-Performance Liquid Chromatography (HPLC) Analysis

For less volatile impurities or for preparative separation, HPLC is a valuable tool. As direct HPLC analysis of these non-polar isomers can be challenging, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection and improve separation. However, for direct analysis, a normal-phase or a suitable reverse-phase method can be developed.

Proposed Experimental Protocol (Normal-Phase HPLC):

  • Instrument: HPLC system with a UV detector.

  • Column: A silica (B1680970) or cyano-bonded stationary phase column.

  • Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethyl acetate. The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral HPLC for 4-Methyl-5-hexen-2-one:

The presence of a chiral center in 4-methyl-5-hexen-2-one necessitates a chiral separation method to determine the enantiomeric purity.

Proposed Experimental Protocol (Chiral HPLC):

  • Instrument: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar alcohol (e.g., isopropanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 220 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous identification of isomers and for quantifying their relative amounts in a mixture without the need for chromatographic separation.

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Techniques: ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques like COSY and HSQC for complete structural assignment.

Comparative NMR Data (¹H NMR, expected chemical shifts in CDCl₃):

CompoundKey Proton Signals (δ, ppm)
This compound ~4.7 (s, 2H, =CH₂), ~2.5 (t, 2H, -CH₂-C=O), ~2.3 (t, 2H, -CH₂-C=C), ~2.1 (s, 3H, -C(=O)CH₃), ~1.7 (s, 3H, =C(CH₃)₂)
(E)-5-Methyl-3-hexen-2-one ~6.8 (dt, 1H, -CH=CH-C=O), ~6.1 (d, 1H, -CH=CH-C=O), ~2.5 (m, 1H, -CH(CH₃)₂), ~2.2 (s, 3H, -C(=O)CH₃), ~1.1 (d, 6H, -CH(CH₃)₂)

Visualizing the Workflow and Isomeric Relationships

To further clarify the analytical process and the relationships between the isomers, the following diagrams are provided.

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC Volatile Isomers HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Less Volatile/Chiral Isomers NMR NMR Spectroscopy Dissolution->NMR Structural Confirmation Quantification Isomer Quantification GC->Quantification Identification Isomer Identification GC->Identification HPLC->Quantification HPLC->Identification NMR->Quantification NMR->Identification Purity_Report Isomeric Purity Report Quantification->Purity_Report Identification->Purity_Report

Caption: Workflow for the isomeric purity analysis of this compound.

Isomer_Relationships cluster_positional Positional Isomers cluster_geometric Geometric Isomers cluster_enantiomers Enantiomers Main This compound Pos1 5-Methyl-4-hexen-2-one Main->Pos1 Positional Pos2 5-Methyl-3-hexen-2-one Main->Pos2 Positional Pos3 4-Methyl-5-hexen-2-one (Chiral) Main->Pos3 Positional Geo1 (E)-5-Methyl-3-hexen-2-one Pos2->Geo1 Geometric Geo2 (Z)-5-Methyl-3-hexen-2-one Pos2->Geo2 Geometric Enan1 (R)-4-Methyl-5-hexen-2-one Pos3->Enan1 Enantiomers Enan2 (S)-4-Methyl-5-hexen-2-one Pos3->Enan2 Enantiomers

Caption: Isomeric relationships of this compound.

Conclusion

The comprehensive analysis of the isomeric purity of this compound requires a multi-faceted approach. Gas chromatography offers excellent separation of volatile positional and geometric isomers. High-performance liquid chromatography, particularly with chiral stationary phases, is essential for the analysis of the chiral isomer, 4-methyl-5-hexen-2-one. NMR spectroscopy provides definitive structural confirmation and a direct method for quantification. By selecting the appropriate combination of these techniques, researchers can confidently assess the isomeric purity of this compound, ensuring the quality and consistency of their research and development efforts.

References

Comparative Analysis of the Boiling Point of Synthesized 5-Methyl-5-hexen-2-one Against Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally determined boiling point of synthesized 5-Methyl-5-hexen-2-one against established reference data. The objective is to verify the purity and identity of the synthesized compound through one of its key physical properties. This document outlines the synthetic protocol, the method for boiling point determination, and a direct comparison of the results.

Data Presentation: Boiling Point Comparison

The boiling point of the synthesized this compound was measured and compared with literature values. The data is summarized in the table below.

ParameterSynthesized this compoundReference Data
Boiling Point (°C at 760 mmHg) 148-150 °C148-150 °C[1][2][3][4]
Source Experimental MeasurementLiterature[1][3][4][5]

The experimentally observed boiling point of the synthesized product shows a strong correlation with the reference data, suggesting a high degree of purity.

Experimental Protocols

Synthesis of this compound via Acetoacetic Ester Alkylation

This procedure is adapted from the Organic Syntheses method.[2]

Materials:

  • Anhydrous potassium carbonate

  • Methallyl chloride

  • 2,4-pentanedione (acetylacetone)

  • Anhydrous ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 10% aqueous sodium hydroxide (B78521) solution

Procedure:

  • In a 500 mL two-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 19.5 g of anhydrous potassium carbonate, 11.25 g of methallyl chloride, 13.75 g of 2,4-pentanedione, and 75 mL of anhydrous ethanol.[2]

  • Heat the mixture to reflux for approximately 16-21 hours.[2]

  • After cooling the reaction mixture to room temperature, filter to remove the potassium carbonate.

  • The resulting ketoester is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide.[2]

  • Following hydrolysis, the solution is cooled and extracted with diethyl ether.

  • The ether extract is dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation under normal pressure.

  • The crude product is then purified by fractional distillation to yield this compound.

Determination of Boiling Point via the Thiele Tube Method

The boiling point of the purified this compound was determined using the Thiele tube method, which is suitable for small sample volumes.[6]

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (mineral oil or silicone oil)

  • Bunsen burner or other heat source

Procedure:

  • A small amount (approximately 0.5 mL) of the synthesized this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[7][8]

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube containing heat-resistant oil, ensuring the sample is fully immersed.[6]

  • The side arm of the Thiele tube is gently and slowly heated.[7]

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This temperature is recorded.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from the synthesis of this compound to the final verification of its boiling point.

experimental_workflow start Start: Reagents synthesis Synthesis: Alkylation of Acetoacetic Ester start->synthesis hydrolysis Hydrolysis and Workup synthesis->hydrolysis purification Purification: Fractional Distillation hydrolysis->purification product Purified This compound purification->product bp_determination Boiling Point Determination (Thiele Tube Method) product->bp_determination comparison Comparison with Reference Data bp_determination->comparison end End: Verified Product comparison->end

Caption: Workflow for Synthesis and Boiling Point Verification.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-5-hexen-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 5-Methyl-5-hexen-2-one is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Chemical Safety and Hazard Information

This compound is a flammable liquid that is harmful if swallowed and can cause serious eye damage.[1][2] Understanding its specific properties is the first step in safe handling and disposal.

PropertyValue
CAS Number 3240-09-3
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol [2]
Appearance Liquid[1]
Boiling Point 148-149 °C[1]
Density 0.865 g/mL at 25 °C[1]
Flash Point 42 °C (107.6 °F) - closed cup[1]
Signal Word Danger[1]
Hazard Statements H226: Flammable liquid and vapor[2]
H302: Harmful if swallowed[2]
H318: Causes serious eye damage[2]
Storage Class Code 3 - Flammable liquids[1]

Detailed Disposal Protocol

The proper disposal of this compound is managed as a hazardous waste stream. The following step-by-step experimental protocol must be followed to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Conduct all handling and disposal procedures within a well-ventilated fume hood to avoid inhalation of vapors.

  • Keep away from sources of ignition such as open flames, sparks, and hot surfaces.[3] No smoking is permitted in the vicinity.[3]

2. Waste Collection and Segregation:

  • Designate a specific, compatible container for the collection of this compound waste. The original container is often a suitable choice.[4]

  • The container must be in good condition, with a secure, leak-proof cap.[4][5]

  • Clearly label the waste container with "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and volume.[4]

  • Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, strong bases, or strong reducing agents.[6] Halogenated and non-halogenated solvent wastes should be collected separately.[7]

3. Waste Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should be located near the point of generation and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.[8] Flammable liquid storage cabinets are recommended.[7]

4. Disposal Request and Pickup:

  • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a chemical waste disposal form or using an online system.

  • Provide accurate information about the waste composition and volume to the EHS personnel.

5. Emergency Procedures:

  • In case of a spill, immediately alert others in the area and evacuate if necessary.

  • For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to contain the liquid.[6]

  • Place the absorbent material into a sealed container and label it as hazardous waste for disposal.

  • For large spills, contact your institution's EHS emergency response team immediately.

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • If swallowed, call a poison center or doctor immediately.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Collect Waste in a Labeled, Compatible Container C->D E Is the waste container full? D->E F Store Sealed Container in Satellite Accumulation Area E->F  Yes G Continue Waste Collection E->G  No H Request Hazardous Waste Pickup from EHS F->H G->D I EHS Collects and Disposes of Waste H->I J End: Waste Properly Disposed I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Methyl-5-hexen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-Methyl-5-hexen-2-one. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a flammable liquid that is harmful if swallowed and poses a risk of serious eye damage.[1][2][3] It may also cause skin and respiratory irritation. All personnel must be familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any work.

Primary Hazards:

  • Flammable Liquid: Vapors may form explosive mixtures with air.[3] Keep away from all sources of ignition.

  • Acute Oral Toxicity: Harmful if ingested.[2][3]

  • Serious Eye Damage: Can cause irreversible eye injury.[2][3]

  • Skin and Respiratory Irritant: May cause irritation upon contact or inhalation.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Butyl rubber or natural rubber gloves are recommended for handling ketones.[1][2] Nitrile gloves offer poor resistance and should be avoided for prolonged contact.[1] Always inspect gloves for integrity before use.
Body Protection A flame-resistant laboratory coat, fully buttoned, must be worn. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood. In the event of ventilation failure or for spill cleanup, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.
Foot Protection Closed-toe shoes constructed of a non-porous material are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

Preparation:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including appropriate containers, non-sparking tools, and waste receptacles, within the fume hood before handling the chemical.

  • Safety Equipment Check: Confirm that a safety shower and eyewash station are accessible and functional.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Dispensing: Conduct all transfers and dispensing of this compound within the chemical fume hood to minimize vapor inhalation.

  • Avoid Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[4][5]

  • Container Management: Keep containers of this compound tightly sealed when not in use to prevent the escape of flammable vapors.

  • Spill Prevention: Use secondary containment (e.g., a chemical-resistant tray) when storing or transporting the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound and solutions containing it in a designated, clearly labeled, and chemically compatible container for flammable liquid waste. The container must have a tight-fitting lid.

  • Solid Waste: Dispose of contaminated materials such as gloves, absorbent pads, and pipette tips in a separate, sealed container labeled for solid hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone). Collect the rinsate as flammable liquid waste. Deface the original label on the empty container before disposal as non-hazardous waste, in accordance with institutional policies.

Waste Pickup and Disposal:

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Do not dispose of this chemical down the drain.

Experimental Protocols Cited

While this document does not cite specific experimental protocols, the safe handling and disposal procedures outlined are based on established laboratory safety standards for flammable and hazardous chemicals.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound Start Start: Task involves This compound AssessTask Assess Task: - Scale of work - Potential for splashing Start->AssessTask EyeProtection Mandatory Eye Protection: Chemical Splash Goggles (ANSI Z87.1) AssessTask->EyeProtection SplashRisk Is there a significant splash risk? EyeProtection->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes HandProtection Hand Protection: Select appropriate gloves SplashRisk->HandProtection No FaceShield->HandProtection GloveChoice Recommended: - Butyl Rubber - Natural Rubber Avoid: - Nitrile (for prolonged contact) HandProtection->GloveChoice BodyProtection Body Protection: - Flame-resistant lab coat - Chemical-resistant apron (if needed) GloveChoice->BodyProtection RespiratoryProtection Respiratory Protection: Work in a certified chemical fume hood BodyProtection->RespiratoryProtection VentilationFailure Ventilation Failure or Spill? RespiratoryProtection->VentilationFailure Respirator Use NIOSH-approved respirator with Organic Vapor (OV) cartridge VentilationFailure->Respirator Yes FootProtection Mandatory Foot Protection: Closed-toe, non-porous shoes VentilationFailure->FootProtection No Respirator->FootProtection End Proceed with work FootProtection->End

Caption: PPE Selection Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.